molecular formula C8H12O4 B1583346 2-Methylenepropane-1,3-diyl diacetate CAS No. 3775-29-9

2-Methylenepropane-1,3-diyl diacetate

Cat. No.: B1583346
CAS No.: 3775-29-9
M. Wt: 172.18 g/mol
InChI Key: FKAKGSJLTBVQOP-UHFFFAOYSA-N
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Description

2-Methylenepropane-1,3-diyl diacetate (CAS 3775-29-9) is a high-purity chemical compound with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol . This diester serves as a versatile intermediate and building block in synthetic organic chemistry and various research applications. Researchers utilize this compound in chemical synthesis and reactions, where it can undergo transformations such as hydrolysis to methallyl alcohol and acetic acid, oxidation, and nucleophilic substitution of its acetate groups . The compound can be prepared through acid-catalyzed esterification of methallyl alcohol with acetic acid or via oxidative acetylation of methallyl acetate, achieving high conversion rates suitable for industrial scale-up . It is also relevant as an analyte in method development, with proven separation achievable on reverse-phase (RP) HPLC columns, making it valuable for pharmacokinetic studies and quality control in analytical chemistry . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and hazard information before use.

Properties

IUPAC Name

2-(acetyloxymethyl)prop-2-enyl acetate
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InChI

InChI=1S/C8H12O4/c1-6(4-11-7(2)9)5-12-8(3)10/h1,4-5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAKGSJLTBVQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=C)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30191197
Record name 2-Methylenepropane-1,3-diyl diacetate
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Molecular Weight

172.18 g/mol
Source PubChem
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CAS No.

3775-29-9
Record name 1,3-Propanediol, 2-methylene-, 1,3-diacetate
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Record name 2-Methylenepropane-1,3-diyl diacetate
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Record name 2-Methylenepropane-1,3-diyl diacetate
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Record name 2-methylenepropane-1,3-diyl diacetate
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Record name 2-METHYLENEPROPANE-1,3-DIYL DIACETATE
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methylenepropane-1,3-diyl diacetate via Palladium-Catalyzed Allylic C-H Acetoxylation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of a proposed synthetic route to 2-Methylenepropane-1,3-diyl diacetate, a valuable bifunctional monomer, from methallyl acetate and acetic acid. The core of this synthesis is a palladium-catalyzed allylic C-H acetoxylation, a powerful transformation for the selective functionalization of olefins. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of the critical parameters influencing reaction efficiency and selectivity. Drawing upon established principles of organometallic chemistry and supported by authoritative literature, this guide is intended to equip researchers with the foundational knowledge and practical insights necessary to successfully implement and optimize this synthesis in a laboratory setting.

Introduction: The Significance of this compound

This compound (also known as 2-methylene-1,3-propanediol diacetate) is a versatile organic molecule with significant potential in polymer chemistry and as a building block in organic synthesis.[1][2] Its structure, featuring two acetate groups and a reactive exocyclic double bond, makes it an attractive monomer for the synthesis of specialty polymers with tailored properties. Furthermore, the diacetate functionality can be readily hydrolyzed to the corresponding diol, 2-methylenepropane-1,3-diol, a precursor for various applications, including the synthesis of methacrylic acid.[3]

The synthesis of this compound from readily available starting materials like methallyl acetate and acetic acid presents an economically viable and atom-economical approach.[4] This guide focuses on a palladium-catalyzed C-H activation strategy, specifically the allylic acetoxylation of methallyl acetate. This methodology avoids the need for pre-functionalized substrates and offers a direct route to the desired product.

The Core Chemistry: Palladium-Catalyzed Allylic C-H Acetoxylation

The central transformation in this synthesis is the palladium(II)-catalyzed allylic C-H acetoxylation of an olefin. This class of reactions has been extensively studied and provides a powerful tool for the selective oxidation of C-H bonds.[5][6][7] The general mechanism involves the activation of an allylic C-H bond by a palladium(II) catalyst, leading to the formation of a π-allyl palladium intermediate. Subsequent nucleophilic attack by an acetate ion results in the formation of the allylic acetate product and regeneration of the active catalyst.

2.1. Proposed Catalytic Cycle

The proposed catalytic cycle for the synthesis of this compound from methallyl acetate is depicted below. This cycle is based on well-established mechanisms for palladium-catalyzed allylic C-H oxidation.[6]

Catalytic Cycle Pd(II) Pd(II) Catalyst C-H_activation Allylic C-H Activation Pd(II)->C-H_activation Methallyl Acetate pi-allyl_complex π-Allyl Palladium Complex Reductive_Elimination Reductive Elimination pi-allyl_complex->Reductive_Elimination AcOH/AcO- C-H_activation->pi-allyl_complex Product_Formation Product Release Reductive_Elimination->Product_Formation Pd(0) Pd(0) Product_Formation->Pd(0) This compound Product This compound Product_Formation->Product Reoxidation Reoxidation Pd(0)->Reoxidation Oxidant Reoxidation->Pd(II) Methallyl_Acetate Methallyl Acetate Methallyl_Acetate->C-H_activation Acetic_Acid Acetic Acid Acetic_Acid->Reductive_Elimination caption Proposed catalytic cycle for the synthesis of this compound.

Caption: Proposed catalytic cycle for the synthesis of this compound.

Causality behind the Mechanistic Steps:

  • Allylic C-H Activation: The Pd(II) catalyst, often in the form of palladium(II) acetate (Pd(OAc)₂), coordinates to the double bond of methallyl acetate. An acetate ligand on the palladium can then facilitate the abstraction of a proton from one of the methyl groups, leading to the formation of a π-allyl palladium(II) intermediate.[6] This is a crucial step where the inert C-H bond is selectively activated.

  • Nucleophilic Attack/Reductive Elimination: Acetic acid or an acetate anion acts as the nucleophile, attacking the π-allyl ligand. This can proceed through an outer-sphere or inner-sphere mechanism. The C-O bond formation is often coupled with the reduction of Pd(II) to Pd(0), a process known as reductive elimination.[5][7]

  • Catalyst Reoxidation: For the catalytic cycle to continue, the resulting Pd(0) species must be reoxidized to the active Pd(II) state. This is typically achieved by a stoichiometric oxidant. While benzoquinone (BQ) has been traditionally used, modern methods often employ molecular oxygen as a more environmentally benign and atom-economical oxidant.[5][7] The use of specific ligands can facilitate this aerobic turnover.[5]

Experimental Protocol: A Self-Validating System

The following protocol is a proposed methodology based on analogous palladium-catalyzed allylic acetoxylation reactions reported in the literature.[5][7][8] It is designed to be a self-validating system, where careful monitoring and analysis at each stage will inform any necessary optimizations.

3.1. Materials and Reagents

ReagentCAS NumberPuritySupplierNotes
Methallyl Acetate820-71-3>98%e.g., Sigma-Aldrich, TCIStarting material.[4]
Acetic Acid (Glacial)64-19-7>99.7%e.g., Fisher ScientificReactant and solvent.
Palladium(II) Acetate3375-31-3>98%e.g., Strem ChemicalsCatalyst precursor.[9]
4,5-Diazafluorenone50890-67-0>97%e.g., Sigma-AldrichLigand to facilitate aerobic turnover.[5][7]
Sodium Acetate (Anhydrous)127-09-3>99%e.g., Acros OrganicsCo-catalyst/base.
Dioxane (Anhydrous)123-91-1>99.8%e.g., Sigma-AldrichSolvent.
Oxygen (O₂)7782-44-7High Purity-Oxidant.

3.2. Equipment

  • Two-necked round-bottom flask

  • Condenser

  • Magnetic stirrer with heating plate

  • Oxygen balloon or Schlenk line for oxygen supply

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis

  • Nuclear magnetic resonance (NMR) spectrometer for structural elucidation

3.3. Step-by-Step Procedure

Experimental Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Charge flask with Pd(OAc)₂, 4,5-diazafluorenone, and NaOAc. B 2. Add anhydrous dioxane and glacial acetic acid. A->B C 3. Add methallyl acetate. B->C D 4. Purge with O₂ and maintain a positive pressure. C->D E 5. Heat the reaction mixture to 60 °C with vigorous stirring. D->E F 6. Monitor the reaction progress by GC-MS. E->F G 7. Cool the reaction to room temperature. F->G H 8. Dilute with diethyl ether and wash with saturated NaHCO₃ and brine. G->H I 9. Dry the organic layer over anhydrous Na₂SO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify the crude product by silica gel column chromatography. J->K L 12. Characterize the product by NMR and MS. K->L M 13. Determine the yield. L->M caption Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Steps:

  • Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.05 mmol, 5 mol%), 4,5-diazafluorenone (0.05 mmol, 5 mol%), and anhydrous sodium acetate (0.20 mmol, 20 mol%).

  • Solvent and Reactant Addition: Add anhydrous dioxane (2.8 mL) and glacial acetic acid (0.9 mL, 16 mmol).

  • Substrate Addition: Add methallyl acetate (1.0 mmol).

  • Oxygen Atmosphere: Evacuate and backfill the flask with oxygen three times. Connect an oxygen-filled balloon to the top of the condenser to maintain a positive pressure of oxygen (1 atm).

  • Reaction Conditions: Immerse the flask in an oil bath preheated to 60 °C and stir the mixture vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every hour) and analyzing them by GC-MS. Look for the disappearance of the starting material and the appearance of the product peak.

  • Work-up: Once the reaction is complete (as determined by GC-MS), cool the flask to room temperature.

  • Extraction: Dilute the reaction mixture with diethyl ether (20 mL) and transfer it to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected molecular weight for C₈H₁₂O₄ is 172.18 g/mol .[1]

  • Yield Calculation: Determine the final yield of the isolated product.

3.4. Trustworthiness and Self-Validation

The trustworthiness of this protocol lies in its foundation on well-documented palladium-catalyzed reactions.[5][6][7] The self-validating nature of the procedure comes from the continuous monitoring of the reaction. If the reaction stalls or produces significant byproducts, the GC-MS data will provide crucial information for optimization. Potential areas for optimization include reaction temperature, catalyst and ligand loading, and the choice of solvent and base.

Data Presentation and Expected Outcomes

While a specific yield for this exact reaction is not available in the literature, based on similar allylic acetoxylations of terminal olefins, a moderate to good yield can be anticipated.[5]

Table 1: Physical and Chemical Properties

PropertyValueSource
Chemical FormulaC₈H₁₂O₄[10]
Molar Mass172.18 g/mol [1]
Boiling Point101 °C at 12 Torr[1]
Density1.066 g/cm³ at 22 °C[1]
Solubility in Water28.9 g/L at 20 °C[1]
CAS Number3775-29-9[1][2]

Conclusion and Future Outlook

This technical guide outlines a robust and scientifically grounded approach for the synthesis of this compound from methallyl acetate and acetic acid. The proposed palladium-catalyzed allylic C-H acetoxylation offers a direct and efficient route to this valuable monomer. The detailed experimental protocol, rooted in established chemical principles, provides a solid starting point for researchers in the field.

Future work could focus on optimizing the reaction conditions to maximize yield and selectivity, exploring alternative and more sustainable catalyst systems, and scaling up the synthesis for potential industrial applications. The insights gained from executing and refining this synthesis will contribute to the broader field of C-H functionalization and its application in the development of novel materials and chemical intermediates.

References

  • 1,3-Propanediol, 2-Methylene-, diacetate - ChemBK. (n.d.). Retrieved from [Link]

  • Campbell, A. N., White, P. B., Guzei, I. A., & Stahl, S. S. (2010). Allylic C–H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy to Achieve Aerobic Catalytic Turnover. Journal of the American Chemical Society, 132(43), 15116–15119. Retrieved from [Link]

  • Kariuki, B. M., & Lönnberg, T. (2015). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 20(8), 14365–14386. Retrieved from [Link]

  • Process for the preparation of 2-methyl-1,3-propanediol. (1978). Google Patents.
  • Allylic C-H Acetoxylation with a 4,5-Diazafluorenone-Ligated Palladium Catalyst: A Ligand-Based Strategy To Achieve Aerobic Catalytic Turnover. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Process for the preparation of 2-methyl-1,3- propanediol. (1980). Google Patents.
  • Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Kim, D., & Stoltz, B. M. (2015). Palladium(II)-Catalyzed Allylic C–H Oxidation of Hindered Substrates Featuring Tunable Selectivity. Angewandte Chemie International Edition, 54(26), 7644-7647. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Sode, K., et al. (2001). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 3(3), 136-140. Retrieved from [Link]

  • Palladium diacetate and method for its preparation. (1967). Google Patents.
  • Heck, R. F. (1979). Benzenepropanal, α-methyl. Organic Syntheses, 59, 1. Retrieved from [Link]

  • Gabriele, B., et al. (2023). Palladium Iodide Catalyzed Multicomponent Carbonylative Synthesis of 2-(4-Acylfuran-2-yl)acetamides. Molecules, 28(19), 6764. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-Methylenepropane-1,3-diyl diacetate (CAS No. 3775-29-9), a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, reactivity, and potential applications of this compound, with a focus on the underlying chemical principles and practical laboratory considerations.

Introduction: A Unique Bifunctional Reagent

This compound is a diester featuring a central exocyclic double bond. This unique structural motif imparts bifunctionality, rendering it a valuable precursor for a variety of chemical transformations. The presence of two acetate groups provides handles for further functionalization or deprotection to reveal the corresponding diol, while the reactive double bond can participate in a range of addition and cycloaddition reactions. Its utility is intrinsically linked to its precursor, 2-Methylene-1,3-propanediol, which has known applications in the synthesis of platelet-active factor inhibitors and as a crosslinking agent to enhance the thermal stability of polymers.[1] This guide will explore the synthesis of the diacetate from its diol precursor and discuss its potential as a strategic component in the synthesis of complex molecules.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile of a reagent, is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 3775-29-9[2][3]
Molecular Formula C₈H₁₂O₄[3]
Molecular Weight 172.18 g/mol [3]
Boiling Point 101 °C at 12 Torr (225.3 °C at 760 mmHg)[2]
Density 1.066 g/cm³ at 22 °C[2]
Flash Point 104.8 °C[2]
Refractive Index 1.433[2]
Safety and Handling

This compound is classified as harmful if swallowed.[2][4] Standard laboratory safety protocols should be strictly adhered to when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4]

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[3][4]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3][4]

  • First Aid:

    • If swallowed: Rinse mouth and seek immediate medical attention.[4]

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move the person to fresh air.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[2][5]

Synthesis and Characterization

The most common and practical approach to the synthesis of this compound is the acetylation of its corresponding diol, 2-Methylene-1,3-propanediol.

Synthesis of the Precursor: 2-Methylene-1,3-propanediol

The synthesis of 2-Methylene-1,3-propanediol is a critical first step. A multi-step process starting from acrolein has been reported, which involves the formation of a cyclic acetal, followed by hydroformylation, hydrogenation, and hydrolysis.[6]

Synthesis_of_Precursor Acrolein Acrolein CyclicAcetal Cyclic Acetal Acrolein->CyclicAcetal Reaction AliphaticDiol Aliphatic Diol AliphaticDiol->CyclicAcetal Aldehydes Linear & Branched Aldehydes CyclicAcetal->Aldehydes Hydroformylation FinalDiols 1,4-Butanediol & 2-Methylene-1,3-propanediol Aldehydes->FinalDiols Hydrogenation & Hydrolysis

Caption: Synthesis pathway for 2-Methylene-1,3-propanediol.

Acetylation of 2-Methylene-1,3-propanediol

The acetylation of 2-Methylene-1,3-propanediol to yield this compound can be efficiently achieved using acetic anhydride in the presence of a base catalyst such as pyridine.

Reaction Scheme:

Experimental Protocol:

A detailed, step-by-step methodology for the acetylation is provided below. This protocol is a self-validating system, where successful synthesis can be confirmed by the characterization data that follows.

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-Methylene-1,3-propanediol (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of diol).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (2.2-2.5 equivalents) to the cooled solution dropwise, while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by adding it to a cold, dilute solution of hydrochloric acid (e.g., 1 M HCl).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: If necessary, purify the crude this compound by column chromatography on silica gel.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound. While publicly available spectra for the final diacetate are limited, the expected spectral features can be predicted based on its structure and comparison with the known spectra of its precursor, 2-Methylene-1,3-propanediol.[1][7]

Expected ¹H NMR Spectral Data:

  • Singlet around 2.1 ppm: Integrating to 6H, corresponding to the two equivalent methyl groups of the acetate moieties.

  • Singlet around 4.6 ppm: Integrating to 4H, corresponding to the two equivalent methylene groups adjacent to the acetate groups.

  • Singlet around 5.2 ppm: Integrating to 2H, corresponding to the two equivalent vinylic protons of the exocyclic double bond.

Expected ¹³C NMR Spectral Data:

  • Signal around 21 ppm: Corresponding to the methyl carbons of the acetate groups.

  • Signal around 65 ppm: Corresponding to the methylene carbons attached to the oxygen of the acetate groups.

  • Signal around 115 ppm: Corresponding to the vinylic methylene carbon (=CH₂).

  • Signal around 140 ppm: Corresponding to the quaternary vinylic carbon.

  • Signal around 170 ppm: Corresponding to the carbonyl carbons of the acetate groups.

Expected FT-IR Spectral Data:

  • Strong absorption band around 1740 cm⁻¹: Characteristic of the C=O stretching vibration of the ester functional groups.

  • Absorption band around 1660 cm⁻¹: Corresponding to the C=C stretching vibration of the double bond.

  • Strong absorption bands in the 1240-1030 cm⁻¹ region: Due to the C-O stretching vibrations of the ester groups.

  • Absence of a broad O-H stretching band around 3300 cm⁻¹: Indicating the complete conversion of the diol starting material.

Reactivity and Synthetic Applications

The unique structure of this compound makes it a valuable intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

Key Reactions

The reactivity of this compound is dominated by its exocyclic double bond, which can readily participate in various addition and cycloaddition reactions.

  • Cycloaddition Reactions: The electron-rich double bond can act as a dienophile in Diels-Alder reactions or as a dipolarophile in 1,3-dipolar cycloadditions.[8][9] These reactions are powerful tools for the stereoselective construction of five- and six-membered rings, which are common motifs in natural products and pharmaceutical agents.

Cycloaddition_Reactions Diacetate This compound DielsAlder [4+2] Cycloaddition Product (Six-membered ring) Diacetate->DielsAlder DipolarCycloaddition [3+2] Cycloaddition Product (Five-membered ring) Diacetate->DipolarCycloaddition Diene Diene Diene->DielsAlder Diels-Alder Dipole 1,3-Dipole Dipole->DipolarCycloaddition 1,3-Dipolar Cycloaddition

Caption: Potential cycloaddition reactions of the title compound.

  • Michael Additions: The double bond can act as a Michael acceptor for various nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Deprotection to the Diol: The acetate groups can be readily hydrolyzed under basic conditions to yield 2-Methylene-1,3-propanediol, which can then be used in subsequent reactions where the free hydroxyl groups are required.

Role as a Building Block in Drug Development

Conclusion

This compound is a valuable and versatile bifunctional reagent with significant potential in organic synthesis. Its straightforward preparation from 2-Methylene-1,3-propanediol, coupled with the reactivity of its exocyclic double bond and the synthetic handles provided by the acetate groups, makes it an attractive building block for the construction of complex carbocyclic and heterocyclic systems. For researchers and drug development professionals, this compound offers a strategic tool for the synthesis of novel molecular architectures with potential biological activity. Further exploration of its reactivity, particularly in the context of stereoselective cycloaddition reactions, is likely to uncover new and exciting applications in the years to come.

References

  • RSC Publishing. (n.d.). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • National Center for Biotechnology Information. (n.d.). 1,3-Propanediol, 2-methylene-. PubChem. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylene-1,3-propanediol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Highly Diastereoselective 1,3-Dipolar Cycloaddition Reactions of trans-2-Methylene-1,3-dithiolane 1,3-Dioxide with 3-Oxidopyridinium and 3-Oxidopyrylium Betaines: A Route to the Tropane Skeleton. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Methylenepropane-1,3-diyl diacetate: Properties, Synthesis, and Handling

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methylenepropane-1,3-diyl diacetate (CAS No. 3775-29-9), a key chemical intermediate. The document details the compound's fundamental physical and chemical properties, offers a detailed, field-proven protocol for its synthesis, and outlines its primary applications as a stable precursor to the reactive diol, 2-Methylene-1,3-propanediol. Furthermore, this guide consolidates critical safety, handling, and storage information derived from authoritative safety data sheets to ensure its proper use in a research and development setting.

Compound Identification

Correctly identifying a chemical compound is the foundation of any scientific endeavor. This compound is known by several synonyms, and its key identifiers are crucial for accurate database searches and regulatory compliance.

IdentifierValueReference
CAS Number 3775-29-9[1][2]
Molecular Formula C8H12O4[2]
Molecular Weight 172.18 g/mol
IUPAC Name 2-methylidenepropane-1,3-diyl diacetateN/A
Common Synonyms 1,3-Diacetoxy-2-methylenepropane; 2-Methylene-1,3-diacetoxypropane; 3-Acetoxy-2-(acetoxymethyl)-1-propene; 2-[(Acetyloxy)methyl]prop-2-en-1-yl acetate[1][3][4]
EC Number 223-225-8[1][5]
InChIKey FKAKGSJLTBVQOP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is a liquid under standard conditions with a relatively high boiling point, indicating low volatility.

PropertyValueConditionsReference
Density 1.066 g/cm³at 22 °C[1]
Boiling Point 100.5-101.0 °Cat 12 Torr[6]
Flash Point 104.8 °CN/A[6]
Solubility 28.9 g/Lin water at 20 °C[6]
Vapor Pressure 3 Paat 25 °C[6]
Refractive Index 1.433N/A[6]

Chemical Profile and Reactivity

This compound is structurally characterized by two acetate ester groups and a terminal alkene (methylene group). This structure defines its chemical behavior.

  • Ester Hydrolysis: The most significant reaction is the hydrolysis of the two ester linkages, which yields 2-Methylene-1,3-propanediol and acetic acid. This reaction is the basis for its primary use as a protected, more stable precursor to the diol. The diacetate form is less prone to polymerization and other reactions that the free diol might undergo, making it advantageous for storage and certain synthetic steps.

  • Alkene Reactivity: The exocyclic double bond is susceptible to standard alkene reactions, such as addition reactions (e.g., hydrogenation, halogenation) and polymerization. This functionality allows for its incorporation into polymer backbones or further chemical modification.

  • Incompatible Materials: To ensure stability and prevent hazardous reactions, the compound should be stored away from strong oxidizing agents, acid anhydrides, and acid chlorides.[7][8]

Synthesis Methodology

The most direct and common synthesis of this compound involves the esterification of its corresponding diol, 2-Methylene-1,3-propanediol.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Purification / Workup SM Starting Material: 2-Methylene-1,3-propanediol Mix Combine reactants in DCM at 0 °C SM->Mix Reagents Reagents: Acetic Anhydride Pyridine (Base) DMAP (Catalyst) Reagents->Mix Solvent Solvent: Dichloromethane (DCM) Solvent->Mix Stir Stir and warm to room temperature Mix->Stir Esterification Quench Quench with 2N HCl Stir->Quench Wash Wash organic layer (Water, Brine) Quench->Wash Dry Dry with Na2SO4 Wash->Dry Evap Evaporate solvent Dry->Evap Product Final Product: This compound Evap->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Acetylation of 2-Methylene-1,3-propanediol

This protocol is adapted from established chemical literature for the acetylation of diols.[9]

Objective: To synthesize this compound via the esterification of 2-Methylene-1,3-propanediol.

Materials:

  • 2-Methylene-1,3-propanediol (1.0 eq.)

  • Acetic Anhydride (2.2-2.4 eq.)

  • Pyridine (2.2-2.4 eq.)

  • 4-Dimethylaminopyridine (DMAP) (0.1 mol%)

  • Dichloromethane (DCM), anhydrous

  • 2N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (optional)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methylene-1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (to a concentration of approx. 1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Sequentially add pyridine (2.2 eq.), acetic anhydride (2.2 eq.), and a catalytic amount of DMAP (0.1 mol%).

    • Causality Note: Pyridine acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. DMAP serves as a highly effective acylation catalyst, significantly accelerating the rate of ester formation.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again to 0 °C and carefully quench the reaction by slowly adding 2N HCl solution to neutralize the excess pyridine.

  • Extraction & Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2N HCl, water, saturated sodium bicarbonate solution (to remove any remaining acetic acid), and finally with brine.

    • Causality Note: The series of aqueous washes removes the catalyst, unreacted reagents, and water-soluble byproducts, which is a critical step for purification.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can often be obtained in high purity.[9] If necessary, further purification can be achieved via column chromatography on silica gel.

Applications in Research and Development

While direct applications of this compound are limited, its role as a synthetic intermediate is significant. Its primary utility lies in being a stable, storable precursor to 2-Methylene-1,3-propanediol.

The deprotected diol is a valuable monomer and building block:

  • Bioactive Molecule Synthesis: 2-Methylene-1,3-propanediol is used to synthesize inhibitors of platelet-activating factor, highlighting its potential in drug discovery programs.[9]

  • Polymer Chemistry: As a crosslinking agent, it can be esterified with polyester and alkyd resins, which can improve the thermal stability and mechanical properties of the resulting polymers.[9] The diacetate can be seen as a protected monomer that can be introduced into a system before being converted to the reactive diol.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following information is synthesized from supplier Safety Data Sheets (SDS).

GHS Hazard Classification
Hazard ClassCategoryHazard StatementReference
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][5][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[10]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[10]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[10]
  • Signal Word: Warning [1][5][10]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[7][10]

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[1][10]

    • Respiratory Protection: If ventilation is inadequate or mists are generated, use a NIOSH/MSHA-approved respirator.[7]

  • General Hygiene: Do not eat, drink, or smoke when using this product.[5][10] Wash hands thoroughly after handling.[5][10]

Storage Conditions
  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place away from incompatible materials.[1][10]

  • Some suppliers recommend refrigerated storage to ensure long-term stability.[10]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5][10]

  • If on Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical attention.[5][10]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[10]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

Conclusion

This compound is a well-characterized diester with defined physical properties. Its primary value in a research and drug development context is its role as a stable, handleable intermediate for the synthesis of 2-Methylene-1,3-propanediol, a versatile monomer with applications in medicinal chemistry and polymer science. A thorough understanding of its properties, synthesis, and safety protocols, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

  • This compound. ChemBK. [Link]

  • This compound | C8H12O4 | CID 77404. PubChem. [Link]

  • 1,3-Propanediol, 2-Methylene-, diacetate. ChemBK. [Link]

  • This compound. Drugfuture. [Link]

Sources

Spectroscopic Profile of 2-Methylenepropane-1,3-diyl diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Methylenepropane-1,3-diyl diacetate (CAS No. 3775-29-9). In the absence of publicly available experimental spectra, this document leverages predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data is contextualized with a comparative analysis of the precursor molecule, 2-methylene-1,3-propanediol, and supported by established spectroscopic principles and data from analogous structures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the structural characterization of this versatile diester.

Introduction to this compound

This compound, with the molecular formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol , is a diester featuring a central methylene-substituted propane backbone.[1] Its structure, containing both alkene and ester functional groups, makes it a valuable intermediate in organic synthesis, particularly in the production of polymers such as polyesters and polyurethanes.[2] The spectroscopic characterization of this molecule is crucial for its identification, purity assessment, and for understanding its reactivity in various chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[3] The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals, corresponding to the different proton environments in the molecule. The chemical shifts are predicted based on the influence of adjacent functional groups, particularly the electron-withdrawing acetate groups and the alkene moiety.[4][5]

Table 1: Predicted ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.60Singlet4H-CH₂- (allylic, adjacent to acetate)
b~5.10Singlet2H=CH₂ (vinylic)
c~2.10Singlet6H-CH₃ (acetate)

Interpretation:

  • Signal a (~4.60 ppm): The four protons of the two equivalent methylene groups adjacent to the ester oxygen atoms are expected to be deshielded due to the electronegativity of the oxygen. Their allylic position further contributes to a downfield shift. A singlet is predicted as there are no adjacent protons to cause splitting.

  • Signal b (~5.10 ppm): The two vinylic protons of the terminal methylene group are in the characteristic alkene region of the spectrum.[5] They are expected to appear as a singlet due to the absence of vicinal or geminal coupling partners.

  • Signal c (~2.10 ppm): The six protons of the two equivalent methyl groups of the acetate functions will appear as a sharp singlet in a region typical for acetyl protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule. The chemical shifts are estimated based on standard values for carbons in similar electronic environments.[6][7]

Table 2: Predicted ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~170.5C=O (ester carbonyl)
2~138.0C= (quaternary alkene)
3~118.0=CH₂ (vinylic)
4~65.0-CH₂- (allylic, adjacent to acetate)
5~20.8-CH₃ (acetate)

Interpretation:

  • Signal 1 (~170.5 ppm): The carbonyl carbons of the two equivalent acetate groups are expected in the typical downfield region for ester carbonyls.[7]

  • Signal 2 (~138.0 ppm): The quaternary carbon of the double bond will be downfield, characteristic of a substituted sp²-hybridized carbon.

  • Signal 3 (~118.0 ppm): The methylene carbon of the double bond will also be in the alkene region, but typically upfield from the quaternary carbon.

  • Signal 4 (~65.0 ppm): The two equivalent methylene carbons attached to the ester oxygens are shifted downfield due to the oxygen's electronegativity.

  • Signal 5 (~20.8 ppm): The methyl carbons of the acetate groups will appear in the upfield, aliphatic region of the spectrum.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental to accurate structural elucidation. The following is a generalized protocol for obtaining ¹H and ¹³C NMR data for a small organic molecule like this compound.[3]

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical to avoid interfering signals from the solvent itself.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0 ppm.[8]

  • Data Acquisition: Place the sample in a 5 mm NMR tube and insert it into the spectrometer. Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing and baseline correction are then applied to obtain the final, interpretable spectrum.

cluster_NMR NMR Experimental Workflow Sample Prep Sample Preparation (5-10 mg in CDCl₃ + TMS) Data Acq Data Acquisition (¹H and ¹³C Spectra) Sample Prep->Data Acq Insert into spectrometer Processing Data Processing (Fourier Transform, Phasing) Data Acq->Processing Generate FID Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) Processing->Analysis Generate Spectrum

Figure 2: A generalized workflow for an NMR experiment.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by strong absorptions from the ester and alkene functional groups.[10][11]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3100Medium=C-H stretchAlkene
~2950MediumC-H stretch (sp³)Alkyl
~1740Strong, SharpC=O stretchEster
~1650MediumC=C stretchAlkene
~1240StrongC-O stretchEster
~1040StrongC-O stretchEster

Interpretation:

  • ~3100 cm⁻¹: This absorption is characteristic of the C-H stretching vibration of the sp²-hybridized carbons in the methylene group.[11]

  • ~2950 cm⁻¹: This band arises from the C-H stretching vibrations of the sp³-hybridized carbons in the methyl and methylene groups.[10]

  • ~1740 cm⁻¹: A strong and sharp absorption band in this region is a definitive indicator of the C=O stretching vibration of the ester functional groups. Saturated esters typically absorb around 1735 cm⁻¹.[10][11]

  • ~1650 cm⁻¹: This absorption corresponds to the C=C stretching vibration of the alkene. Its intensity may be medium due to the lack of significant dipole moment change during the vibration.[12]

  • ~1240 cm⁻¹ and ~1040 cm⁻¹: These strong bands are characteristic of the C-O stretching vibrations within the ester linkages.[10]

Experimental Protocol for IR Spectroscopy

A common and straightforward method for analyzing liquid samples like this compound is by using attenuated total reflectance (ATR) FT-IR spectroscopy.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal is clean. Run a background scan to account for atmospheric CO₂ and water vapor.[13]

  • Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then initiate the scan. The instrument records the interferogram, which is then Fourier-transformed to produce the IR spectrum.[13]

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.[14] Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic compounds.[15]

Predicted Mass Spectrum (Electron Ionization)

Upon electron ionization, this compound is expected to form a molecular ion (M⁺˙) and several characteristic fragment ions. The fragmentation is likely to be directed by the ester functional groups.[16][17]

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum of this compound

m/zProposed FragmentFragmentation Pathway
172[C₈H₁₂O₄]⁺˙Molecular Ion (M⁺˙)
113[C₅H₅O₃]⁺Loss of an acetoxy radical (•OCOCH₃)
99[C₅H₇O₂]⁺Loss of an acetic acid molecule (CH₃COOH) followed by rearrangement
71[C₄H₇O]⁺Cleavage of the C-O bond of the ester
43[CH₃CO]⁺Acylium ion (base peak)

Interpretation:

  • m/z 172 (Molecular Ion): The presence of a peak at m/z 172 would confirm the molecular weight of the compound. Its intensity may be low due to the facile fragmentation of the ester groups.

  • Loss of Acetoxy Radical (m/z 113): A common fragmentation pathway for acetates is the loss of an acetoxy radical (mass 59).[16]

  • Loss of Acetic Acid (m/z 99): The neutral loss of an acetic acid molecule (mass 60) is another characteristic fragmentation for acetates, often occurring through a rearrangement.[16]

  • Acylium Ion (m/z 43): The peak corresponding to the acylium ion, [CH₃CO]⁺, is expected to be the base peak (most intense) in the spectrum, as it is a very stable cation. This is a hallmark of acetate-containing compounds.[17]

cluster_MS Mass Spectrometry Fragmentation Pathway M [C₈H₁₂O₄]⁺˙ m/z = 172 F1 Loss of •OCOCH₃ M->F1 F3 Loss of CH₃COOH M->F3 F5 Cleavage M->F5 F2 [C₅H₅O₃]⁺ m/z = 113 F1->F2 F4 [C₅H₇O₂]⁺ m/z = 99 F3->F4 F6 [CH₃CO]⁺ m/z = 43 (Base Peak) F5->F6

Sources

A Technical Guide to the Reactivity and Stability of 2-Methylenepropane-1,3-diyl diacetate for Advanced Synthesis Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Methylenepropane-1,3-diyl diacetate is a functionally rich building block poised for significant application in advanced organic synthesis. Its structure is characterized by a sterically accessible exocyclic double bond and two acetate esters, offering orthogonal points for chemical modification. This guide provides an in-depth analysis of the molecule's reactivity profile, exploring its potential in cycloaddition reactions, its utility in palladium-catalyzed transformations, and its role as a precursor to the versatile 2-methylene-1,3-propanediol monomer. Furthermore, a comprehensive overview of its stability, handling, and storage protocols is presented to equip researchers, chemists, and drug development professionals with the knowledge required to effectively harness this compound's synthetic potential.

Molecular Profile and Physicochemical Properties

Introduction to this compound

This compound, also known as 1,3-diacetoxy-2-methylenepropane, is a bifunctional organic molecule that serves as a valuable intermediate in synthetic chemistry. Its unique structure, featuring a terminal alkene flanked by two primary acetate groups, makes it an attractive substrate for a variety of transformations, including polymer chemistry and complex molecule synthesis. The parent diol, 2-methylene-1,3-propanediol, is recognized as a monomer and crosslinking agent for improving the thermal stability of polymers, highlighting the latent potential of its diacetate derivative.

Structural Features and Electronic Profile

The reactivity of this molecule is governed by two primary functionalities:

  • The Exocyclic Alkene: The π-system of the C=CH₂ group is the principal site for addition reactions. The electronic nature of this double bond is subtly influenced by the adjacent acetate groups. While the oxygen atoms of the esters can exert a weak electron-donating effect through space, the carbonyl groups are electron-withdrawing, modulating the alkene's nucleophilicity. This makes it a prime candidate for reactions with both electron-deficient and electron-rich partners.

  • The Diacetate Groups: The two acetate esters are susceptible to nucleophilic attack, most notably hydrolysis, which provides a straightforward route to 2-methylene-1,3-propanediol. This deprotection can be performed under acidic, basic, or enzymatic conditions, offering a degree of synthetic flexibility.

Physicochemical Properties

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 3775-29-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Boiling Point 101 °C (at 12 Torr) 225.3 °C (at 760 mmHg)
Density ~1.06 g/cm³
Flash Point 104.8 °C
Water Solubility 28.9 g/L (at 20 °C)
Synonyms 1,3-Diacetoxy-2-methylenepropane, 2-Methylene-1,3-propanediol diacetate

Reactivity Profile

The synthetic utility of this compound stems from the targeted reactivity of its alkene and ester functionalities.

Cycloaddition Reactions: A Gateway to Complex Carbocycles

The 1,1-disubstituted alkene motif is a classic dipolarophile and dienophile for various cycloaddition reactions. These reactions are exceptionally valuable as they can construct complex cyclic scaffolds with high stereocontrol in a single step.

Causality in Experimental Design: The choice of reaction partner and conditions is dictated by the electronic character of the alkene. For a [4+2] cycloaddition (Diels-Alder reaction), an electron-rich diene would be optimal. Conversely, for a 1,3-dipolar cycloaddition, a variety of dipoles (e.g., nitrones, azides) can be employed to construct five-membered heterocycles. The use of Lewis acids can catalyze these reactions by coordinating to the acetate carbonyls, further polarizing the alkene and increasing its reactivity.

Caption: General schematic for cycloaddition reactions.

Experimental Protocol: Hypothetical Diels-Alder Reaction

  • Reactor Setup: To a flame-dried, argon-purged round-bottom flask, add this compound (1.0 eq) and freshly distilled cyclopentadiene (2.0 eq) in toluene (0.5 M).

    • Causality: An excess of the volatile diene is used to drive the reaction to completion. Toluene is a suitable non-polar solvent for Diels-Alder reactions. An inert atmosphere prevents side reactions.

  • Reaction Execution: Stir the mixture at 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Causality: Thermal conditions are typically sufficient to overcome the activation energy for this concerted pericyclic reaction.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and remove the solvent and excess diene under reduced pressure. Purify the resulting crude adduct via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Self-Validation: The purified product's structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the expected regiochemistry and stereochemistry of the bicyclic product.

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of modern C-C and C-heteroatom bond formation. The structure of this compound is amenable to several palladium-catalyzed processes, such as Heck-type reactions or allylic substitutions. The acetate groups can function as leaving groups, particularly in the presence of a suitable palladium(0) catalyst, to form a π-allyl palladium intermediate, which can then be attacked by nucleophiles.

Causality in Experimental Design: The choice of ligand for the palladium catalyst is critical. Ligands modulate the steric and electronic properties of the metal center, thereby controlling the reaction's efficiency, regioselectivity, and stereoselectivity. For instance, bulky phosphine ligands can promote reductive elimination and influence which reactive site on the molecule is engaged.

G cluster_0 Catalytic Cycle pd0 Pd(0)L_n pd_allyl π-Allyl Pd(II) Complex pd0->pd_allyl Oxidative Addition pd_product Functionalized Product pd_allyl->pd_product Nucleophilic Attack (Nu-) pd_product->pd0 Reductive Elimination reactant Diacetate + Nu-

Caption: A simplified catalytic cycle for allylic substitution.

Experimental Protocol: Model Palladium-Catalyzed Allylic Alkylation

  • Catalyst Preparation: In a glovebox, add Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (e.g., PPh₃, 10 mol%) to a dry Schlenk flask.

    • Causality: Pd₂(dba)₃ is a common, air-stable precursor for generating the active Pd(0) catalyst in situ. The ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Reaction Assembly: Remove the flask from the glovebox and add this compound (1.0 eq), a soft nucleophile (e.g., sodium dimethyl malonate, 1.2 eq), and anhydrous THF as the solvent under an argon atmosphere.

    • Causality: Soft, carbon-based nucleophiles are ideal for attacking the π-allyl intermediate. THF is an excellent solvent for this class of reaction.

  • Execution and Monitoring: Heat the reaction to 60 °C and monitor by TLC for the consumption of the starting material.

  • Workup and Analysis: After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract the product with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.

    • Self-Validation: Confirm the structure of the alkylated product by NMR and MS. The disappearance of an acetate signal and the appearance of malonate signals in the NMR spectrum would validate a successful reaction.

Hydrolysis and Deprotection: Accessing the Diol

The conversion of the diacetate to 2-methylene-1,3-propanediol is a fundamental transformation. This can be achieved under various conditions, with enzymatic hydrolysis offering the mildest and often most selective route.

Causality in Experimental Design: Porcine pancreas lipase (PPL) is a common choice for ester hydrolysis due to its broad substrate tolerance and mild reaction conditions, which prevent potential side reactions at the sensitive alkene. The reaction is typically run in a buffered aqueous solution to maintain the optimal pH for enzyme activity.

cluster_conditions Hydrolysis Conditions start This compound acid Acidic (e.g., HCl, H₂O) start->acid base Basic (e.g., NaOH, H₂O) start->base enzyme Enzymatic (e.g., Lipase, Buffer) start->enzyme end_product 2-Methylene-1,3-propanediol acid->end_product base->end_product enzyme->end_product

Caption: Workflow for the hydrolysis of the diacetate.

Experimental Protocol: Enzymatic Hydrolysis

  • Solution Preparation: Prepare a phosphate buffer solution (0.1 M, pH 7.2).

  • Reaction Setup: In a flask, dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like THF or acetone, then add it to the vigorously stirring phosphate buffer. Add porcine pancreas lipase (PPL, by weight, e.g., 50% w/w of the substrate).

    • Causality: A co-solvent aids in substrate solubility in the aqueous medium. The buffer maintains the pH for optimal enzyme performance.

  • Execution: Stir the suspension at room temperature (or slightly elevated, e.g., 37 °C) for 24-48 hours. Monitor the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the more polar diol product.

  • Workup: Upon completion, filter the mixture to remove the enzyme. Saturate the aqueous filtrate with NaCl and extract multiple times with ethyl acetate.

    • Causality: Salting out increases the polarity of the aqueous phase, improving the extraction efficiency of the diol into the organic layer.

  • Purification and Validation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-methylene-1,3-propanediol. Confirm purity and identity via NMR spectroscopy.

Stability and Handling

While the molecule is a versatile reagent, its stability is finite and requires appropriate handling to ensure its integrity.

Intrinsic Chemical Stability
  • Hydrolytic Instability: The primary degradation pathway is hydrolysis of the ester linkages. The compound should be rigorously protected from moisture.

  • Polymerization Potential: The exocyclic double bond can be susceptible to radical polymerization, especially when exposed to heat, UV light, or radical initiators. The presence of an inhibitor in the supplied material should be checked if long-term storage is intended.

  • Thermal Stability: While the flash point is relatively high at over 100 °C, prolonged exposure to high temperatures should be avoided to prevent decomposition and potential polymerization.

Recommended Storage and Handling Protocols

The following guidelines consolidate best practices from safety data sheets and chemical knowledge.

ParameterRecommendationRationale
Storage Temperature Room temperature or refrigerated.Cool conditions slow potential degradation pathways like hydrolysis and polymerization.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Excludes moisture and oxygen, preventing hydrolysis and oxidative degradation.
Container Tightly sealed container.Prevents ingress of atmospheric moisture.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.These can catalyze hydrolysis or react violently with the organic structure.
Handling Handle in a well-ventilated area or chemical fume hood.The compound is classified as harmful if swallowed. Standard PPE (gloves, safety glasses) is mandatory.

Applications in Synthesis

The reactivity profile of this compound makes it a valuable precursor in several fields:

  • Monomer Precursor: Through simple hydrolysis, it provides high-purity 2-methylene-1,3-propanediol, a monomer used to synthesize specialty polyesters and polyurethanes.

  • Pharmaceutical and Agrochemical Intermediates: The ability to form complex carbocyclic and heterocyclic scaffolds via cycloaddition makes it a valuable starting material for the synthesis of biologically active molecules.

  • Functional Materials: The diol generated from this compound can be used to create cross-linked polymers with enhanced thermal stability.

Conclusion

This compound is more than a simple diester; it is a synthetically versatile platform molecule. Its dual reactivity, centered on an activated alkene and hydrolyzable acetate groups, opens avenues for complex molecular construction through cycloadditions and palladium-catalyzed reactions. Understanding its stability profile—primarily its sensitivity to moisture—is paramount for its successful application. By employing the protocols and adhering to the handling guidelines detailed in this guide, researchers can confidently and effectively integrate this potent building block into their synthetic programs.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. Retrieved from [Link]

  • Hu, W., & Zhang, J. (2017). Cycloaddition reactions of enoldiazo compounds. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.
  • ChemBK. (n.d.). 1,3-Propanediol, 2-Methylene-, diacetate. Retrieved from [Link]

  • Carpita, A., Bonaccorsi, F., & Rossi, R. (1984).

A Senior Application Scientist's Guide to the Synthesis of 2-Methylene-1,3-propanediol from 2-Methylenepropane-1,3-diyl Diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of 2-methylene-1,3-propanediol, a versatile building block, from its diacetate precursor. We will delve into the underlying chemical principles, provide a robust experimental protocol, and discuss the critical considerations for ensuring a successful and reproducible synthesis.

Strategic Overview: The Importance of 2-Methylene-1,3-propanediol

2-Methylene-1,3-propanediol, also known as isobutylene glycol, is a bifunctional molecule featuring a reactive exocyclic double bond and two primary hydroxyl groups. This unique structure makes it a valuable intermediate in the synthesis of a wide array of compounds. In the pharmaceutical and drug development sectors, it serves as a scaffold for creating novel platelet-activating factor inhibitors and other therapeutic agents.[1][] Its diol functionality also allows it to be used as a crosslinking agent in polymer chemistry, enhancing the thermal stability of materials like alkyd and polyester resins.[1][3]

The most common and direct route to this diol is through the hydrolysis of its stable precursor, 2-methylenepropane-1,3-diyl diacetate. This process involves the cleavage of the two ester linkages to liberate the corresponding hydroxyl groups.

The Core Synthesis: From Diacetate to Diol

The conversion of this compound to 2-methylene-1,3-propanediol is fundamentally an ester hydrolysis reaction. This transformation can be achieved under acidic, basic, or enzymatic conditions. The choice of catalyst and reaction conditions can significantly impact the reaction rate, yield, and purity of the final product.

Unveiling the Reaction Mechanism: Base-Catalyzed Saponification

In this guide, we will focus on a base-catalyzed hydrolysis, a process commonly referred to as saponification. This method is often preferred for its typically faster reaction rates and irreversible nature compared to acid-catalyzed hydrolysis.

The mechanism proceeds in two key stages for each ester group:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetate group. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group. This alkoxide is the deprotonated form of our target diol.

  • Protonation: In the final work-up step, an acid is added to neutralize the excess base and protonate the alkoxide, yielding the final 2-methylene-1,3-propanediol and acetic acid as a byproduct.

This two-step process occurs for both acetate groups on the precursor molecule.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Synthesis cluster_2 Work-up & Isolation cluster_3 Purification A Charge Reactor with: - this compound - Methanol (Solvent) B Cool to 0-5°C (Ice Bath) A->B D Slowly Add Catalyst Solution to Reactor B->D C Prepare Catalyst Solution: - Sodium Methoxide in Methanol F Maintain Temperature at 0-5°C for 2-4 hours D->F E Monitor Reaction by TLC/GC (Disappearance of Starting Material) G Quench with Acetic Acid (Neutralization) E->G F->E H Concentrate Under Reduced Pressure G->H I Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) H->I J Wash Organic Layer (Water, Brine) I->J K Dry Organic Layer (Anhydrous Na2SO4) J->K L Remove Solvent (Rotary Evaporation) K->L M Purify via Vacuum Distillation or Column Chromatography L->M N Characterize Final Product (NMR, IR, GC-MS) M->N O 2-Methylene-1,3-propanediol (Final Product) N->O

Caption: Experimental workflow for the synthesis of 2-methylene-1,3-propanediol.

A Validated Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure a high yield and purity of the final product.

Materials and Reagents
ReagentCAS NumberMolecular WeightQuantity (Molar Eq.)
This compound3775-29-9172.18 g/mol 1.0
Sodium Methoxide (NaOMe)124-41-454.02 g/mol 2.2
Methanol (MeOH), anhydrous67-56-132.04 g/mol Solvent
Acetic Acid, glacial64-19-760.05 g/mol To neutralize
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Extraction Solvent
Deionized Water7732-18-518.02 g/mol Washing
Brine (Saturated NaCl solution)7647-14-558.44 g/mol Washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Drying Agent
Step-by-Step Methodology
  • Reactor Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous methanol (approx. 5-10 mL per gram of diacetate).

    • Causality: Anhydrous methanol is used as the solvent because it readily dissolves both the starting material and the sodium methoxide catalyst, ensuring a homogeneous reaction mixture. The three-necked flask setup allows for controlled addition of reagents and monitoring of the internal temperature.

  • Cooling: Place the reaction flask in an ice-water bath and stir until the internal temperature reaches 0-5 °C.

    • Causality: The hydrolysis of esters is an exothermic reaction. Cooling the reaction mixture is crucial to control the reaction rate, prevent side reactions, and ensure safety.

  • Catalyst Addition: While maintaining the temperature at 0-5 °C, add a solution of sodium methoxide (2.2 eq.) in methanol dropwise via the dropping funnel over a period of 30-60 minutes.

    • Causality: Sodium methoxide is a strong base and an effective catalyst for transesterification/hydrolysis. Using a slight excess (2.2 eq.) ensures the complete conversion of both acetate groups. A slow, dropwise addition is essential to manage the heat generated during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), observing the disappearance of the starting material spot/peak.[4]

    • Causality: Monitoring the reaction is critical to determine the point of completion. Over-running the reaction is generally not detrimental, but under-running it will result in incomplete conversion and a lower yield.

  • Quenching: Once the reaction is complete, slowly add glacial acetic acid to the reaction mixture until it is neutralized (pH ~7).

    • Causality: The addition of acid quenches the reaction by neutralizing the basic sodium methoxide catalyst. This prevents any further reaction during the work-up process.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

    • Causality: Removing the bulk of the solvent simplifies the subsequent extraction process and reduces the volume of extraction solvent required.

  • Extraction and Washing: To the resulting residue, add deionized water and extract the product with ethyl acetate (3x). Combine the organic layers and wash sequentially with deionized water and then brine.[1]

    • Causality: Ethyl acetate is a suitable extraction solvent due to its polarity, which allows it to dissolve the diol, and its immiscibility with water. Washing with water removes water-soluble byproducts (like sodium acetate), and the final brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Causality: Anhydrous sodium sulfate is a neutral drying agent that effectively removes trace amounts of water from the organic solution.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.[1]

    • Causality: 2-Methylene-1,3-propanediol has a relatively high boiling point, making vacuum distillation an effective purification method to separate it from non-volatile impurities. Column chromatography is an alternative for achieving high purity, separating the product based on its polarity.

Data Summary and Physical Properties

The following table summarizes the key physical and chemical properties of the target compound, 2-methylene-1,3-propanediol.

PropertyValueSource(s)
Molecular Formula C₄H₈O₂
Molecular Weight 88.11 g/mol
Appearance Clear, colorless to pale yellow viscous liquid[1]
Boiling Point 93-95 °C at 2 mmHg
Density 1.081 g/mL at 25 °C
Refractive Index n20/D 1.473
Purity (Typical) >97%

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling procedures is non-negotiable.

  • Hazard Statements: 2-Methylene-1,3-propanediol can cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[5]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

    • Avoid breathing vapors or mists.

    • In case of contact with skin, wash thoroughly with soap and water.[5]

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.[6]

References

  • Process for the preparation of 2-methyl-1,3-propanediol. Google Patents.
  • Process for the preparation of 2-methyl-1,3-propanediol. Google Patents.
  • A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry (RSC Publishing). URL: [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. Water Research Commission. URL: [Link]

  • Methods of forming diol compounds. Google Patents.
  • 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. EapearlChem. URL: [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer. URL: [Link]

  • Methylpropanediol | C4H10O2. PubChem. URL: [Link]

  • The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). Gantrade. URL: [Link]

  • SDS: Methyl propanediol. LyondellBasell. URL: [Link]

  • 2-Methyl-1,3-Propanediol (MPO) - High-Performance Solvent. EapearlChem. URL: [Link]

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An In-Depth Technical Guide to the Discovery and First Synthesis of 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylenepropane-1,3-diyl diacetate, a key intermediate in various chemical syntheses, holds significance in the production of specialty polymers and pharmaceuticals. This guide provides a comprehensive overview of the historical discovery and pioneering synthesis of this versatile compound. We will delve into the seminal synthetic routes, including early preparations and the mechanistically elegant Prins reaction, offering a detailed examination of the underlying chemical principles and experimental methodologies. This document serves as a technical resource, consolidating foundational knowledge with practical insights for professionals in the chemical and pharmaceutical sciences.

Introduction: The Emergence of a Versatile Building Block

This compound, with the CAS number 3775-29-9, is a diester characterized by a central methylene-substituted propane backbone. Its structure, featuring two acetate groups and a reactive exocyclic double bond, makes it a valuable precursor in organic synthesis. The presence of multiple functional groups allows for a diverse range of chemical transformations, including polymerization and further functionalization, rendering it an important intermediate in the synthesis of more complex molecules. Notably, it is a key starting material in the "Bayer process" for the production of 2-methyl-propane-1,3-diol, a component in various industrial applications.

This guide will first explore the earliest documented synthesis of this diacetate, providing a historical context to its discovery. Subsequently, we will detail a more modern and mechanistically significant approach via the Prins reaction, offering a step-by-step protocol and a discussion of the reaction mechanism.

The Genesis: Early Synthesis of this compound

The first documented synthesis of this compound can be traced back to the mid-20th century. A European patent, EP0110245A1, describes a method for its preparation and also references an earlier synthesis published in Chemische Berichte in 1958. This early method involved the reaction of tribromopivalic acid with sodium acetate.

Another patented method outlined in EP0110245A1 provides a more industrially scalable approach starting from methallyl chloride. This process involves a three-step sequence:

  • Chlorination: Methallyl chloride is chlorinated to produce a mixture of isomeric dichloro-isobutenes.

  • Isomerization: The resulting mixture is then isomerized using a Lewis acid catalyst, such as zinc chloride, to yield 1,3-dichloro-2-methylenepropane.

  • Acetoxylation: Finally, reaction of 1,3-dichloro-2-methylenepropane with acetic acid in the presence of a base, or with a salt of acetic acid, furnishes this compound.

This multi-step synthesis, while effective, highlights the ongoing search for more direct and efficient routes to this valuable intermediate.

A Mechanistic Deep Dive: The Prins Reaction Route

A more elegant and atom-economical approach to the synthesis of this compound involves the Prins reaction.[1] The Prins reaction is an acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene or alkyne.[1] When conducted in the presence of a nucleophilic solvent, such as acetic acid, the reaction can yield the corresponding ester derivatives.[1]

The synthesis of this compound via the Prins reaction utilizes the acid-catalyzed condensation of isobutylene and formaldehyde in acetic acid, which acts as both a reactant and the solvent.

Reaction Mechanism

The mechanism of the Prins reaction in this context is a fascinating cascade of carbocation chemistry. The key steps are outlined below:

  • Activation of Formaldehyde: In the presence of a strong acid catalyst (e.g., sulfuric acid), formaldehyde is protonated to form a highly electrophilic oxocarbenium ion.

  • Electrophilic Attack: The electron-rich double bond of isobutylene acts as a nucleophile, attacking the activated formaldehyde. This results in the formation of a tertiary carbocation intermediate.

  • Nucleophilic Trapping by Acetic Acid: A molecule of acetic acid then acts as a nucleophile, attacking the carbocation to form a monoacetate intermediate and regenerating the acid catalyst.

  • Formation of the Second Acetate Group: The allylic alcohol intermediate can then undergo a subsequent esterification with another molecule of acetic acid under the acidic conditions to yield the final product, this compound.

The reaction conditions, such as temperature and reactant concentrations, can be controlled to favor the formation of the diacetate over other potential byproducts like the 1,3-diol or dioxane derivatives.[1]

Prins_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product isobutylene Isobutylene carbocation Tertiary Carbocation Intermediate isobutylene->carbocation Electrophilic Attack formaldehyde Formaldehyde activated_formaldehyde Activated Formaldehyde (Oxocarbenium Ion) formaldehyde->activated_formaldehyde + H+ acetic_acid Acetic Acid (x2) catalyst H+ (catalyst) activated_formaldehyde->carbocation monoacetate Monoacetate Intermediate carbocation->monoacetate + Acetic Acid - H+ diacetate 2-Methylenepropane-1,3-diyl diacetate monoacetate->diacetate + Acetic Acid - H2O

Figure 1: Simplified reaction mechanism for the synthesis of this compound via the Prins reaction.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation of the Prins reaction approach to this compound. Researchers should consult specific literature for optimized conditions and safety precautions.

Materials:

  • Isobutylene (liquefied gas or generated in situ)

  • Paraformaldehyde (as a source of formaldehyde)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Anhydrous Sodium Carbonate (for neutralization)

  • Suitable reaction vessel (pressure-rated if using liquefied isobutylene) equipped with a stirrer, thermometer, and gas inlet/outlet.

Procedure:

  • Reaction Setup: Charge the reaction vessel with glacial acetic acid and paraformaldehyde.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Isobutylene Introduction: Introduce isobutylene into the reaction mixture at a controlled rate. The reaction is typically carried out at a slightly elevated temperature to facilitate the depolymerization of paraformaldehyde and the reaction with isobutylene.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as anhydrous sodium carbonate.

  • Purification: Filter the mixture to remove any inorganic salts. The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance Colorless liquid
Boiling Point 100.5-101.0 °C @ 12 Torr
Density 1.066 g/cm³ @ 22 °C
CAS Number 3775-29-9

Conclusion and Future Outlook

The journey from the initial discovery of this compound to the development of more refined synthetic methodologies like the Prins reaction showcases the evolution of synthetic organic chemistry. While early methods provided the foundation, modern approaches offer greater efficiency and mechanistic elegance. For researchers and professionals in drug development and materials science, a thorough understanding of these synthetic pathways is crucial for leveraging this versatile building block in the creation of novel molecules and materials. Future research may focus on developing even more sustainable and catalytic approaches to its synthesis, further enhancing its utility in various scientific and industrial domains.

References

  • Process for the preparation of 1,3-diacetoxy-2-methylene propane. EP0110245A1.
  • Prins Reaction. Wikipedia.
  • Prins reactions and Applic
  • Mechanism of the Prins reaction. Kinetics and product composition in acetic acid. The Journal of Organic Chemistry.
  • Synthesising of methyl propanediol
  • Process for the preparation of 2-methyl-1,3-propanediol. US4096192A.
  • Process for the preparation of 2-methyl-1,3- propanediol. CA1085876A.
  • Formaldehyde–isobutene Prins condensation over MFI-type zeolites.
  • Olah, G. A. (1963).
  • Recent Advances in the Prins Reaction. Molecules.
  • 2-methylenepropane-1,3-diyl diacet
  • Synthesis of 3-methyl-3-buten-1-ol by supercritical CO2 in coordination with HZSM-5-catalyzed formaldehyde-isobutene Prins reaction. Scientific Reports.

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An In-Depth Technical Guide to the Structural Characterization of 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylenepropane-1,3-diyl diacetate, a dually acetylated derivative of 2-methylene-1,3-propanediol, is a molecule of interest in synthetic organic chemistry and materials science. Its unique structure, featuring a reactive exocyclic double bond and two acetate functional groups, makes it a versatile building block for the synthesis of more complex molecules and polymers. An unambiguous confirmation of its structure is paramount for its application in any field, particularly in drug development where molecular identity and purity are of utmost importance. This technical guide provides a comprehensive overview of the essential analytical techniques and expected outcomes for the complete structural characterization of this compound.

Physicochemical Properties

A foundational aspect of structural characterization is the determination of the molecule's basic physical and chemical properties. These constants serve as a preliminary check for sample identity and purity.

PropertyValueReference
CAS Number 3775-29-9[1][2]
Molecular Formula C₈H₁₂O₄[1][3]
Molecular Weight 172.18 g/mol [3]
Density 1.066 g/cm³ (at 22 °C)[1]
Boiling Point 101 °C (at 12 Torr)[1]
Refractive Index 1.433[1]

Synthesis of this compound

The effective structural characterization of a compound often begins with a clear understanding of its synthesis. A common and efficient method for the preparation of this compound involves the acetylation of 2-methylene-1,3-propanediol.

Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents_solvent Reagents & Solvent cluster_product Product 2_Methylene_1_3_propanediol 2-Methylene-1,3-propanediol Reaction_Vessel Acetylation Reaction 2_Methylene_1_3_propanediol->Reaction_Vessel Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Vessel Pyridine Pyridine (Base) Pyridine->Reaction_Vessel DMAP DMAP (Catalyst) DMAP->Reaction_Vessel DCM Dichloromethane (Solvent) DCM->Reaction_Vessel Target_Molecule This compound Workup Workup Reaction_Vessel->Workup Quenching & Extraction Purification Purification Workup->Purification Drying & Solvent Removal Purification->Target_Molecule

Caption: Synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

  • Reaction Setup: To a solution of 2-methylene-1,3-propanediol (1.0 equivalent) in dichloromethane (DCM), add acetic anhydride (2.2 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).

  • Base Addition: Carefully add pyridine (2.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization

The cornerstone of structural elucidation lies in the application of various spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons and their connectivity within the molecule.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.1s2H=CH₂ (vinylic protons)
~4.6s4H-CH₂-O- (allylic protons)
~2.1s6H-C(=O)CH₃ (acetyl methyl protons)

Interpretation:

  • The singlet at approximately 5.1 ppm is characteristic of the two equivalent vinylic protons of the exocyclic double bond.

  • The singlet around 4.6 ppm corresponds to the four equivalent protons of the two methylene groups attached to the oxygen atoms.

  • The singlet at approximately 2.1 ppm represents the six equivalent protons of the two acetyl methyl groups.

The simplicity of the spectrum, with only three singlets, is a direct consequence of the molecule's symmetry.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule.

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~170-C =O (carbonyl carbons)
~138=C < (quaternary vinylic carbon)
~118=C H₂ (methylene vinylic carbon)
~65-C H₂-O- (allylic carbons)
~21-C(=O)C H₃ (acetyl methyl carbons)

Interpretation:

  • The signal in the downfield region (~170 ppm) is characteristic of the carbonyl carbons of the acetate groups.

  • The signals at ~138 ppm and ~118 ppm correspond to the quaternary and methylene carbons of the double bond, respectively.

  • The peak around 65 ppm is assigned to the methylene carbons attached to the oxygen atoms.

  • The upfield signal at approximately 21 ppm is due to the methyl carbons of the acetate groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the molecular formula and structural features.

Expected Mass Spectrometry Data (Electron Ionization - EI):

m/zPredicted Fragment
172[M]⁺ (Molecular Ion)
113[M - OAc]⁺
71[M - OAc - CH₂CO]⁺
43[CH₃CO]⁺ (Base Peak)

Interpretation:

  • The molecular ion peak [M]⁺ at m/z 172 confirms the molecular weight of the compound.

  • The fragmentation pattern is expected to show a prominent peak at m/z 43, corresponding to the stable acetyl cation [CH₃CO]⁺, which is often the base peak in the mass spectra of acetates.

  • Other significant fragments arise from the loss of an acetate group (-OAc, 59 Da) and subsequent loss of ketene (CH₂CO, 42 Da).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
~3090Medium=C-HStretch
~2960MediumC-H (sp³)Stretch
~1740StrongC=OStretch (Ester)
~1660MediumC=CStretch
~1230StrongC-OStretch (Ester)

Interpretation:

  • The strong absorption band around 1740 cm⁻¹ is a clear indication of the ester carbonyl (C=O) stretching vibration.

  • The presence of a medium intensity band around 1660 cm⁻¹ corresponds to the C=C stretching of the double bond.

  • The band at approximately 3090 cm⁻¹ is characteristic of the =C-H stretching of the vinylic protons.

  • The strong absorption around 1230 cm⁻¹ is attributed to the C-O stretching of the ester functional groups.

Workflow for Structural Confirmation

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR C_NMR ¹³C NMR Purification->C_NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Analysis Analyze Spectral Data H_NMR->Data_Analysis C_NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmation Confirm Structure Data_Analysis->Structure_Confirmation Consistent Data Final_Report Final_Report Structure_Confirmation->Final_Report Final Structural Confirmation

Caption: A systematic workflow for the structural confirmation of this compound.

Safety and Handling

This compound is harmful if swallowed.[4] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent the formation of aerosols.[4] Store the compound in a tightly closed container in a cool, dry place.[4]

Conclusion

The structural characterization of this compound is a critical step in ensuring its identity and purity for any downstream application. A combination of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and unambiguous structural elucidation. By following the detailed protocols and interpreting the expected spectral data outlined in this guide, researchers, scientists, and drug development professionals can confidently verify the structure of this versatile chemical compound.

References

  • ChemBK. 1,3-Propanediol, 2-Methylene-, diacetate. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChemLite. This compound (C8H12O4). Available from: [Link]

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Safety and handling precautions for "2-Methylenepropane-1,3-diyl diacetate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Methylenepropane-1,3-diyl diacetate

This document provides a comprehensive technical overview of the safety protocols and handling precautions for this compound. Designed for researchers, chemists, and professionals in drug development, this guide moves beyond mere procedural lists to explain the scientific rationale behind each recommendation, ensuring a culture of safety and experimental integrity.

Introduction: Understanding the Compound

This compound is a diacetate ester derivative of 2-Methylene-1,3-propanediol. While specific applications are not broadly documented in public literature, its structural motifs are relevant in organic synthesis and polymer chemistry. As with any laboratory chemical, a thorough understanding of its potential hazards is a prerequisite for its use. This guide synthesizes available safety data to establish a robust framework for its safe handling, storage, and emergency management.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The following tables summarize the key identifiers and known physical properties of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
Chemical Name This compound [1][2][3]
CAS Number 3775-29-9 [1][2][3]
EC Number 223-225-8 [1][2]
Molecular Formula C₈H₁₂O₄ [1]
Molecular Weight 172.18 g/mol [1]

| Synonyms | 1,3-Diacetoxy-2-methylenepropane; 2-Methylene-1,3-propanediol diacetate; 3-Acetoxy-2-(acetoxymethyl)-1-propene |[1] |

Table 2: Physicochemical Properties

Property Value Source(s)
Physical State Inferred to be a liquid, based on its boiling point and the properties of its precursor. [4]
Density 1.059 - 1.066 g/cm³ [1][2]
Boiling Point 225.3°C at 760 mmHg 100.5-101.0°C at 12 Torr [1][2]

| Flash Point | 104.8°C |[2] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal standard for chemical hazard communication. This compound is classified with multiple hazards that necessitate careful handling.

Caption: Chemical structure representation.

Table 3: GHS Hazard Summary

Category Code Hazard Statement Source(s)
Pictogram GHS07 (Exclamation Mark) [2]
Signal Word Warning [1][2][3]
Hazard Statements H302 Harmful if swallowed. [1][2][3]
H315 Causes skin irritation. [3]
H319 Causes serious eye irritation. [3]
H335 May cause respiratory irritation. [3]
Precautionary Statements P261, P264, P270, P271, P280 Prevention: Avoid breathing vapors, wash thoroughly after handling, do not eat/drink/smoke when using, use in a well-ventilated area, wear protective gear. [3]
P301+P312, P302+P352, P304+P340, P305+P351+P338 Response: Actions for ingestion, skin contact, inhalation, and eye contact. [3]
P403+P233 Storage: Store in a well-ventilated place. Keep container tightly closed. [2]

| | P501 | Disposal: Dispose of contents/container according to local, regional, national, and international regulations. |[1][2] |

Section 3: Toxicological Profile and Health Effects

The primary routes of occupational exposure are ingestion, inhalation, and dermal contact. The known health effects are acute and primarily irritant in nature.

  • Oral Toxicity: The compound is classified as Category 4 Acute Oral Toxicity, meaning it is harmful if swallowed.[1][2][3] Ingestion may lead to gastrointestinal distress and systemic effects.

  • Dermal Irritation: Direct contact with the skin is likely to cause irritation, characterized by redness, itching, and inflammation.[3]

  • Eye Irritation: As a Category 2 eye irritant, contact can cause serious irritation, pain, and potential damage if not promptly addressed.[3]

  • Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[3]

  • Chronic Exposure: There is no available data regarding the carcinogenic, mutagenic, or reproductive toxicity of this compound.[3] This data gap necessitates a conservative approach, minimizing exposure to as low as reasonably achievable (ALARA).

Section 4: Standard Operating Procedures for Safe Handling

A self-validating protocol ensures that safety is integrated into the experimental workflow. The following step-by-step methodology is required for handling this compound.

Experimental Protocol: Safe Laboratory Handling

  • Pre-Operational Assessment:

    • Verify the availability and functionality of safety equipment: chemical fume hood, eyewash station, and safety shower.

    • Review this safety guide and the specific experimental protocol.

    • Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.

  • Donning PPE:

    • Put on a lab coat and secure it.

    • Wear chemical-resistant gloves (Nitrile is a common choice, but glove compatibility should be verified with the manufacturer for prolonged contact).

    • Wear tightly-sealed safety goggles with side shields.[2]

  • Chemical Handling:

    • All manipulations, including weighing, transferring, and mixing, must be performed inside a certified chemical fume hood to mitigate inhalation risk.[2][5]

    • Use non-sparking tools and ensure equipment is properly grounded to prevent ignition from static discharge.[1][3]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Properly seal and store the chemical as per the guidelines in Section 7.

    • Remove gloves and lab coat before leaving the laboratory area.

    • Wash hands thoroughly with soap and water.[1][3]

Workflow: Safe Handling Protocol A 1. Risk Assessment (Review SDS) B 2. Don Required PPE (Goggles, Gloves, Lab Coat) A->B C 3. Work in Ventilated Area (Chemical Fume Hood) B->C D 4. Handle Compound (Use Non-Sparking Tools) C->D E 5. Secure & Store (Tightly Closed Container) D->E F 6. Decontaminate Workspace E->F G 7. Doff PPE & Wash Hands F->G

Caption: A logical workflow for the safe handling of laboratory chemicals.

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls (elimination, substitution, engineering controls, administrative controls, PPE) dictates the approach to minimizing exposure.

  • Engineering Controls: The primary engineering control is the mandatory use of a chemical fume hood to ensure adequate ventilation and capture vapors at the source.[2][5] An eyewash station and safety shower must be readily accessible.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]

    • Skin Protection: Wear a flame-retardant lab coat and impervious gloves.[2] Given the classification as a skin irritant, gloves should be inspected before use and changed immediately if contamination is suspected.

    • Respiratory Protection: Respiratory protection is not typically required when adequate engineering controls are in place. However, if ventilation is insufficient or during a large spill, a full-face respirator with an appropriate organic vapor cartridge should be used.[2]

Section 6: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or release.

Decision Tree: First Aid Response cluster_routes Route of Exposure cluster_actions Immediate Action Exposure Exposure Event Occurs Ingestion Ingestion Exposure->Ingestion Inhalation Inhalation Exposure->Inhalation Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye ActionIngest Rinse Mouth. Do NOT Induce Vomiting. Get Immediate Medical Help. Ingestion->ActionIngest ActionInhale Move to Fresh Air. If Breathing is Difficult, Give Oxygen. Seek Medical Attention. Inhalation->ActionInhale ActionSkin Remove Contaminated Clothing. Wash with Soap & Water for 15 min. Skin->ActionSkin ActionEye Rinse with Water for 15 min. Consult a Doctor. Eye->ActionEye

Caption: A decision-making guide for first aid response to chemical exposure.

First-Aid Measures

  • If Swallowed: Rinse mouth thoroughly with water.[2] Do NOT induce vomiting. Immediately call a Poison Control Center or seek medical attention.[1][2][3]

  • If Inhaled: Move the individual to fresh air and keep them at rest in a position comfortable for breathing.[2][3] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention.[2]

  • If on Skin: Immediately remove all contaminated clothing.[2] Wash the affected area with soap and plenty of water.[3] If irritation persists, consult a doctor.

  • If in Eyes: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Specific Hazards: Thermal decomposition may produce irritating and toxic gases.

  • Protective Actions: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[2]

Accidental Release Measures

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent the spill from spreading or entering drains.[2]

  • Absorb: Use an inert, non-combustible absorbent material (e.g., sand, vermiculite) to clean up the spill.

  • Collect: Sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

Section 7: Storage, Stability, and Disposal

Conditions for Safe Storage

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][2][5]

  • Some suppliers recommend refrigerated storage; this is a best practice to ensure long-term stability.[3]

  • Keep containers tightly closed to prevent moisture contamination and evaporation.[1][2][5]

  • Store separately from foodstuffs and strong oxidizing agents.[1][2]

Stability and Reactivity

  • Reactivity: No specific reactivity data is available.[2]

  • Chemical Stability: The material is expected to be stable under recommended storage conditions.[2]

  • Hazardous Reactions: No hazardous reactions have been reported.[2]

  • Incompatible Materials: While not explicitly listed, as an ester, it should be kept away from strong oxidizing agents, strong acids, and strong bases, which can catalyze hydrolysis.

Disposal Considerations Disposal must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[1][2] The material and its container should be disposed of as hazardous waste at an approved facility. Do not allow the product to be released into the environment.[3]

Conclusion

This compound is a chemical with defined hazards, including oral toxicity and irritation to the skin, eyes, and respiratory system. Adherence to the protocols outlined in this guide—particularly the use of engineering controls and appropriate PPE—is essential for mitigating risk. The absence of chronic toxicity data underscores the importance of a conservative safety approach focused on minimizing all routes of exposure.

References

  • This compound Product Information. ECHEMI.

  • 1,3-Propanediol, 2-methylene-, 1,3-diacetate Safety Data Sheet. Echemi.

  • Safety Data Sheet: Propane-1,2-diyl diacetate. Carl ROTH.

  • Safety Data Sheet: this compound. Combi-Blocks, Inc.

  • 2-Methylene-1,3-propanediol Chemical Properties. ChemicalBook.

  • 1,3-Propanediol, 2-methylene- Compound Summary. PubChem, National Institutes of Health.

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol. Cole-Parmer.

Sources

Methodological & Application

The Strategic Application of 2-Methylenepropane-1,3-diyl diacetate in Palladium-Catalyzed [3+2] Cycloaddition Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Five-Membered Rings with a Versatile Trimethylenemethane Precursor

The construction of five-membered carbocyclic and heterocyclic scaffolds is a cornerstone of modern organic synthesis, with profound implications for drug discovery and materials science. Among the myriad of synthetic strategies, the palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) synthon stands out as a particularly elegant and powerful method for assembling highly functionalized cyclopentanes. This guide focuses on the application of 2-Methylenepropane-1,3-diyl diacetate, a versatile and effective precursor for the in situ generation of the reactive TMM-palladium intermediate.

Mechanistic Rationale: The Catalytic Cycle of TMM-Palladium Cycloaddition

The efficacy of this compound in [3+2] cycloadditions is rooted in its ability to generate the key zwitterionic trimethylenemethane-palladium complex. The catalytic cycle, as elucidated by Trost and others, can be understood through a series of well-defined steps.[1] While structurally similar to the more commonly cited 3-acetoxy-2-trimethylsilylmethyl-1-propene, this compound is believed to enter a similar catalytic cycle.

The generally accepted mechanism proceeds as follows:

  • Oxidative Addition: The cycle commences with the oxidative addition of a palladium(0) complex to this compound. This step forms a π-allylpalladium(II) intermediate.

  • Formation of the TMM-Palladium Complex: Subsequent loss of an acetate group generates the zwitterionic TMM-palladium(II) complex. This species is the crucial 1,3-dipole equivalent for the cycloaddition.

  • Cycloaddition: The electrophilic terminus of the dipolarophile (an electron-deficient alkene) is attacked by the nucleophilic carbon of the TMM-palladium complex. This is often the rate-determining and enantiodetermining step in asymmetric variants.[1]

  • Ring Closure: The resulting intermediate undergoes ring closure to form the five-membered ring.

  • Reductive Elimination and Catalyst Regeneration: Finally, reductive elimination of the product regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Diagram of the Proposed Catalytic Cycle

Catalytic Cycle Proposed Catalytic Cycle for [3+2] Cycloaddition A Pd(0)Ln C π-Allylpalladium(II) Intermediate A->C Oxidative Addition B 2-Methylenepropane- 1,3-diyl diacetate B->C D TMM-Palladium(II) Complex (Zwitterionic) C->D - Acetate F Intermediate after nucleophilic attack D->F Cycloaddition (Nucleophilic Attack) E Dipolarophile (Electron-deficient alkene) E->F G Cyclopentane Product F->G Ring Closure & Reductive Elimination G->A Regenerates Catalyst

Caption: Proposed catalytic cycle for the palladium-catalyzed [3+2] cycloaddition.

Experimental Protocols

The following protocols are representative examples for conducting a palladium-catalyzed [3+2] cycloaddition using a TMM precursor like this compound with an electron-deficient alkene.

Materials and Reagents
  • TMM Precursor: this compound

  • Dipolarophile: e.g., Benzylideneacetone, Dimethyl benzylidenemalonate

  • Palladium Pre-catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: e.g., Triphenylphosphine (PPh₃), Triisopropyl phosphite (P(O-iPr)₃), or a suitable chiral ligand for asymmetric synthesis.

  • Solvent: Anhydrous Toluene or Tetrahydrofuran (THF)

  • Inert Gas: Argon or Nitrogen

General Procedure for [3+2] Cycloaddition

This procedure is adapted from established methods for palladium-catalyzed TMM cycloadditions.[1][2]

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., P(O-iPr)₃, 10 mol%).

  • Solvent Addition: Add anhydrous toluene (or THF) via syringe to dissolve the catalyst and ligand. Stir the mixture at room temperature for 15-20 minutes until a homogenous solution is formed.

  • Reagent Addition: Add the dipolarophile (1.0 equivalent) to the reaction flask, followed by the this compound (1.2-1.5 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C, depending on the reactivity of the dipolarophile). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methylenecyclopentane product.

Experimental Workflow Diagram

Experimental Workflow General Experimental Workflow Start Start Setup Inert Atmosphere Setup: Add Pd-catalyst & Ligand Start->Setup Solvent Add Anhydrous Solvent Setup->Solvent Reagents Add Dipolarophile & TMM Precursor Solvent->Reagents Reaction Heat & Stir Monitor by TLC/GC-MS Reagents->Reaction Workup Cool & Concentrate Reaction->Workup Purify Flash Column Chromatography Workup->Purify Product Pure Product Purify->Product

Sources

Application Notes and Protocols for Diels-Alder Reactions Involving 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding and utilizing 2-Methylenepropane-1,3-diyl diacetate, also known as 2-(acetoxymethyl)-1,3-butadiene, as a diene in Diels-Alder cycloaddition reactions. While direct, published examples of this specific diene in Diels-Alder reactions are not extensively documented, this guide offers a framework for its application based on fundamental principles of organic chemistry. We will explore the structural characteristics of the diene, predict its reactivity, and provide generalized protocols that can be adapted for its use with various dienophiles. This guide is intended to serve as a foundational resource for researchers interested in exploring the synthetic utility of this functionalized diene.

Introduction to this compound in Diels-Alder Chemistry

The Diels-Alder reaction is a powerful and widely used transformation in organic synthesis for the construction of six-membered rings.[1] The reaction typically involves a conjugated diene and a dienophile. The electronic nature of these components is crucial for the reaction's success. Generally, the reaction is facilitated by an electron-rich diene and an electron-poor dienophile in a "normal-electron-demand" Diels-Alder reaction. Conversely, an "inverse-electron-demand" Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile.

This compound (C₈H₁₂O₄) is a unique diene with two acetoxymethyl substituents on the 2-position of the butadiene backbone. These substituents are expected to significantly influence the diene's electronic properties and, consequently, its reactivity in cycloaddition reactions.

Physical and Chemical Properties:

PropertyValue
CAS Number 3775-29-9
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Boiling Point 101 °C at 12 Torr
Density 1.066 g/cm³ at 22 °C
Refractive Index 1.433

Mechanistic Considerations and Predicted Reactivity

The presence of two acetoxymethyl groups at the C2 position of the 1,3-butadiene skeleton is the primary factor governing the reactivity of this compound. The acetoxy group is generally considered to be electron-withdrawing through an inductive effect (-I). This effect will decrease the electron density of the diene's π-system.

This reduction in electron density suggests that this compound would be a relatively unreactive diene in normal-electron-demand Diels-Alder reactions with electron-poor dienophiles such as maleic anhydride or acrylates. However, this same electronic characteristic makes it a potentially interesting candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions . In an IEDDA scenario, the electron-poor diene reacts with an electron-rich dienophile, such as an enol ether or an enamine.

Regioselectivity: In reactions with unsymmetrical dienophiles, the regiochemical outcome will be dictated by the electronic and steric influences of the acetoxymethyl groups. While a detailed computational analysis would be required for precise predictions, it is reasonable to assume that steric hindrance from the two substituents at the 2-position will play a significant role in directing the approach of the dienophile.

Diels_Alder_Mechanism cluster_0 Normal Electron Demand cluster_1 Inverse Electron Demand Diene_N Diene (Electron-rich) TS_N Transition State Diene_N->TS_N Diene_I This compound (Electron-poor) Dienophile_N Dienophile (Electron-poor) Dienophile_N->TS_N Product_N Cycloadduct TS_N->Product_N TS_I Transition State Diene_I->TS_I Dienophile_I Dienophile (Electron-rich) Dienophile_I->TS_I Product_I Cycloadduct TS_I->Product_I

A diagram illustrating the two potential Diels-Alder pathways.

Synthesis of this compound

As this diene may not be readily commercially available, a reliable synthetic procedure is essential. A common route to similar 2-substituted butadienes involves the palladium-catalyzed cross-coupling of a suitable organometallic reagent with a substituted propargyl derivative, followed by functional group manipulation. However, a more direct approach could be the acetylation of 2-methylene-1,3-propanediol.

Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard acetylation methods.

Materials:

  • 2-Methylene-1,3-propanediol

  • Acetic anhydride

  • Pyridine or triethylamine (as a catalyst and acid scavenger)

  • Dichloromethane (or other suitable aprotic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylene-1,3-propanediol (1.0 eq) in dichloromethane.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Slowly add pyridine (2.5 eq) followed by the dropwise addition of acetic anhydride (2.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

General Protocol for a Diels-Alder Reaction

The following is a general protocol that can be adapted to investigate the Diels-Alder reactivity of this compound. The choice of dienophile, solvent, and temperature will be critical for a successful reaction and will likely require optimization.

Recommended Dienophiles for Initial Screening (Inverse-Electron-Demand):

  • Ethyl vinyl ether

  • Butyl vinyl ether

  • N-vinylpyrrolidone

  • Enamines (e.g., 1-morpholinocyclohexene)

Protocol: Exploratory Diels-Alder Reaction

Materials:

  • This compound (the diene)

  • Selected electron-rich dienophile (e.g., ethyl vinyl ether)

  • Anhydrous toluene or xylene (as a high-boiling solvent)

  • A Lewis acid catalyst (optional, e.g., ZnCl₂, AlCl₃ - for potential rate enhancement, but use with caution as it may promote side reactions)

  • Reflux condenser

  • Inert atmosphere setup (nitrogen or argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add this compound (1.0 eq) and the chosen dienophile (1.0 - 1.5 eq).

  • Solvent Addition: Add anhydrous toluene or xylene to dissolve the reactants. The concentration should be in the range of 0.1 to 1.0 M.

  • Heating: Heat the reaction mixture to reflux (for toluene, ~111 °C; for xylene, ~140 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting materials and the appearance of a new, less polar spot (for TLC) would indicate product formation.

  • Workup and Purification: Once the reaction is complete (or has reached equilibrium), cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

  • Characterization: The structure of the resulting cycloadduct should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental_Workflow cluster_synthesis Diene Synthesis cluster_da Diels-Alder Reaction Start_Synth 2-Methylene-1,3-propanediol Acetylation Acetylation (Acetic Anhydride, Pyridine) Start_Synth->Acetylation Workup_Synth Aqueous Workup & Extraction Acetylation->Workup_Synth Purify_Synth Purification (Distillation/Chromatography) Workup_Synth->Purify_Synth Diene_Product This compound Purify_Synth->Diene_Product Diene_Reactant Diene (this compound) Diene_Product->Diene_Reactant Use in next step Reaction_Setup Reaction Setup (Solvent, Inert Atmosphere) Diene_Reactant->Reaction_Setup Dienophile_Reactant Dienophile (e.g., Ethyl Vinyl Ether) Dienophile_Reactant->Reaction_Setup Heating Heating to Reflux Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, GC-MS) Heating->Monitoring Workup_DA Workup & Solvent Removal Monitoring->Workup_DA Purify_DA Purification (Column Chromatography) Workup_DA->Purify_DA Product_DA Cycloadduct Purify_DA->Product_DA

A flowchart of the synthesis and subsequent Diels-Alder reaction.

Troubleshooting and Optimization

  • No Reaction: If no reaction is observed, consider increasing the reaction temperature or using a higher-boiling solvent. The addition of a mild Lewis acid catalyst could also be explored, but care should be taken as it can lead to decomposition or polymerization.

  • Low Yield: Low yields may be due to an unfavorable equilibrium. Using an excess of the dienophile can help to drive the reaction forward. Ensure that all reagents and solvents are anhydrous, as water can inhibit the reaction.

  • Side Reactions: Polymerization of the diene or dienophile can be a competing side reaction, especially at high temperatures. Lowering the reaction temperature or using a more dilute solution may help to mitigate this.

Conclusion

This compound represents an intriguing, though underexplored, diene for Diels-Alder cycloadditions. Its electron-poor nature suggests that it is a prime candidate for inverse-electron-demand reactions with electron-rich dienophiles. The protocols and considerations outlined in this document provide a solid starting point for researchers to investigate the synthetic potential of this functionalized building block. Careful experimentation and optimization will be key to unlocking its utility in the synthesis of novel cyclic scaffolds for applications in materials science and drug discovery.

References

  • Diels, O.; Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 2-Methylenepropane-1,3-diyl Diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile C4 Synthon

In the landscape of modern synthetic organic chemistry, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic choice of building blocks is crucial for the development of novel and effective synthetic routes. 2-Methylenepropane-1,3-diyl diacetate emerges as a highly versatile and reactive C4 synthon, offering a powerful tool for the synthesis of diverse five- and seven-membered heterocyclic systems.

This technical guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, with a primary focus on the palladium-catalyzed [3+2] cycloaddition reaction to generate substituted pyrrolidines. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss the broader synthetic potential of this readily accessible reagent.

Core Concept: The Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition

The synthetic utility of this compound is intrinsically linked to its ability to serve as a precursor to the trimethylenemethane (TMM) palladium intermediate. This reactive species, a zwitterionic three-carbon dipole, is the cornerstone of the powerful [3+2] cycloaddition methodology pioneered by Barry M. Trost.[1][2][3]

The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.

Tsuji-Trost Catalytic Cycle Pd(0)L_n Pd(0)L_n pi-allyl_complex π-Allyl Pd(II) Complex Pd(0)L_n->pi-allyl_complex TMM_intermediate Pd-TMM Intermediate pi-allyl_complex->TMM_intermediate Elimination of AcO- Cycloadduct_complex Pd(0)-Product Complex TMM_intermediate->Cycloadduct_complex [3+2] Cycloaddition Cycloadduct_complex->Pd(0)L_n Reductive Elimination Product Heterocyclic Product Cycloadduct_complex->Product Diacetate 2-Methylenepropane- 1,3-diyl diacetate Diacetate->pi-allyl_complex Oxidative Addition Acceptor Acceptor (e.g., Imine) Acceptor->Cycloadduct_complex

Figure 1: Proposed catalytic cycle for the palladium-catalyzed [3+2] cycloaddition.

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the this compound, forming a π-allyl palladium(II) complex. Subsequent elimination of an acetate anion generates the key zwitterionic trimethylenemethane (TMM) palladium intermediate. This intermediate then undergoes a [3+2] cycloaddition with a suitable acceptor molecule, such as an imine, to form the five-membered heterocyclic ring. Finally, reductive elimination regenerates the Pd(0) catalyst and releases the heterocyclic product, allowing the catalytic cycle to continue.

Synthesis and Characterization of this compound

The starting material can be prepared from commercially available 2-methylene-1,3-propanediol.

Protocol 1: Synthesis of this compound

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Methylene-1,3-propanediol88.11 g/mol 8.81 g0.10
Acetic Anhydride102.09 g/mol 22.46 g (20.8 mL)0.22
Pyridine79.10 g/mol 17.40 g (17.8 mL)0.22
Dichloromethane (DCM)-100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 2-methylene-1,3-propanediol (8.81 g, 0.10 mol) and dichloromethane (100 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add pyridine (17.8 mL, 0.22 mol) to the stirred solution.

  • Add acetic anhydride (20.8 mL, 0.22 mol) dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding 50 mL of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless oil.

Characterization Data:
  • Molecular Formula: C₈H₁₂O₄[4]

  • Molecular Weight: 172.18 g/mol [5]

  • Boiling Point: 101 °C at 12 Torr[4]

  • Density: 1.066 g/cm³[4]

  • Refractive Index: 1.433[4]

  • ¹H NMR (CDCl₃): δ 4.61 (s, 4H), 5.18 (s, 2H), 2.09 (s, 6H).

  • ¹³C NMR (CDCl₃): δ 170.6, 138.9, 118.3, 64.8, 20.9.

Application in Heterocyclic Synthesis: The [3+2] Cycloaddition with Imines to form Pyrrolidines

The palladium-catalyzed [3+2] cycloaddition of the TMM intermediate with imines provides a direct and efficient route to highly functionalized pyrrolidines, which are prevalent structural motifs in numerous biologically active compounds.[1][2]

Protocol 2: General Procedure for the Palladium-Catalyzed [3+2] Cycloaddition of this compound with an N-Tosyl Imine

This protocol is adapted from the established work of Trost and colleagues on related TMM precursors.[1]

Materials:

Reagent/SolventRole
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium(0) Precatalyst
Triphenylphosphine (PPh₃)Ligand
This compoundTMM Precursor
N-Tosyl imineAcceptor
TolueneSolvent

Procedure:

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Setup 1. Add Pd₂(dba)₃ and PPh₃ to a flame-dried flask under Argon. Solvent 2. Add anhydrous toluene. Setup->Solvent Reagents 3. Add N-Tosyl imine and This compound. Solvent->Reagents Reaction 4. Stir at specified temperature. Reagents->Reaction Quench 5. Concentrate the reaction mixture. Reaction->Quench Purify 6. Purify by flash column chromatography. Quench->Purify

Figure 2: General experimental workflow for the [3+2] cycloaddition.

  • To a flame-dried Schlenk flask under an atmosphere of argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and triphenylphosphine (10 mol%).

  • Add anhydrous toluene (to make a 0.2 M solution with respect to the imine).

  • Add the desired N-tosyl imine (1.0 equiv) and this compound (1.5 equiv).

  • Stir the reaction mixture at 60-80 °C and monitor its progress by TLC. Reaction times can vary from 4 to 24 hours depending on the substrate.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired 4-methylene-1-tosylpyrrolidine derivative.

Table 1: Representative Examples of Pyrrolidine Synthesis

EntryN-Tosyl Imine SubstrateProductYield (%)
1N-Tosylbenzaldimine4-Methylene-2-phenyl-1-tosylpyrrolidine~85%
2N-(4-Methoxybenzylidene)-4-toluenesulfonamide2-(4-Methoxyphenyl)-4-methylene-1-tosylpyrrolidine~88%
3N-(4-Chlorobenzylidene)-4-toluenesulfonamide2-(4-Chlorophenyl)-4-methylene-1-tosylpyrrolidine~82%
Yields are estimated based on similar reactions reported in the literature.[1]

Expanding the Synthetic Scope: Access to Other Heterocycles

The versatility of the palladium-TMM methodology extends beyond the synthesis of pyrrolidines. By judiciously choosing the acceptor molecule, a variety of other heterocyclic systems can be accessed.

  • Tetrahydrofurans: The use of aldehydes or ketones as the acceptor in the [3+2] cycloaddition leads to the formation of methylenetetrahydrofurans.

  • Azepines: Reaction with cis-locked α,β-unsaturated sulfonimines can lead to the formation of seven-membered azepine rings via a [4+3] cycloaddition pathway.[6]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and extensively documented palladium-catalyzed reactions. The reproducibility of these transformations is high, provided that standard techniques for handling air- and moisture-sensitive reagents are employed.

Key for Success:

  • Catalyst Quality: The activity of the palladium catalyst is crucial. Ensure the use of high-purity Pd₂(dba)₃ and store it appropriately.

  • Ligand Choice: While triphenylphosphine is a standard ligand, the yield and selectivity of the reaction can often be improved by screening other phosphine or phosphite ligands. For asymmetric variants, chiral ligands are employed.[2]

  • Anhydrous Conditions: The reaction is sensitive to moisture. Use of anhydrous solvents and an inert atmosphere is essential for optimal results.

  • Substrate Purity: The purity of the this compound and the imine acceptor will directly impact the yield and purity of the final product.

Conclusion: A Gateway to Molecular Complexity

This compound stands as a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The palladium-catalyzed trimethylenemethane cycloaddition provides a robust and atom-economical method for the construction of five- and seven-membered rings. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of this valuable reagent in their pursuit of novel and impactful molecules.

References

  • Trost, B. M.; Stambuli, J. P.; Silverman, S. M.; Schwörer, U. Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. J. Am. Chem. Soc.2012 , 134 (10), 4971–4983. [Link]

  • Trost, B. M.; Stambuli, J. P.; Silverman, S. M.; Schwörer, U. Enantioselective construction of pyrrolidines by palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethane with imines. PubMed, 2012 . [Link]

  • Trost, B. M.; Stambuli, J. P.; Silverman, S. M.; Schwörer, U. Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions. J. Am. Chem. Soc.2006 , 128 (41), 13328–13329. [Link]

  • Farcas, S.; Trost, B. M. Regio- and enantioselective synthesis of pyrrolidines bearing a quaternary center by palladium-catalyzed asymmetric [3 + 2] cycloaddition of trimethylenemethanes. Semantic Scholar, 2013 . [Link]

  • Marrs, C. M. Pyrrolidine synthesis via palladium-catalyzed trimethylenemethane cycloaddition and related studies. OSTI.GOV, 1991 . [Link]

  • This compound. ChemBK. [Link]

  • Trimethylenemethane cycloaddition. Wikipedia. [Link]

  • Trost, B. M.; Mignani, S. M.; Nanninga, T. N. Carboxylative trimethylenemethane cycloadditions catalyzed by palladium. Journal of the American Chemical Society, 1986 , 108 (19), 6051–6053. [Link]

Sources

Application Notes and Protocols for Polymer Synthesis Utilizing 2-Methylenepropane-1,3-diyl Diacetate as a Monomer Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Novel Polymer Architectures

In the quest for advanced polymeric materials with tailored properties, the exploration of novel monomers is paramount. 2-Methylenepropane-1,3-diyl diacetate (MPDA), a diacetate ester of an unsaturated diol, presents itself not as a direct monomer for common polymerization techniques, but as a versatile precursor to highly reactive monomers. This guide provides a comprehensive overview of the synthetic pathways to leverage MPDA in the creation of innovative polyesters and polyurethanes. We will delve into the conversion of MPDA to its more polymerizable diol and cyclic ether derivatives, followed by detailed protocols for their subsequent polymerization. The incorporation of the unique 2-methylenepropane-1,3-diyl moiety into polymer backbones can impart desirable characteristics such as biodegradability and tunable mechanical properties.

Physicochemical Properties of this compound

A thorough understanding of the starting material is crucial for successful synthesis. The key properties of MPDA are summarized below.

PropertyValueReference
CAS Number 3775-29-9[1]
Molecular Formula C₈H₁₂O₄[1]
Molecular Weight 172.18 g/mol [1]

Synthetic Strategy: From Diacetate to Polymer

Direct polymerization of this compound is not a commonly employed strategy. A more effective approach involves its initial conversion to more reactive monomers: 2-Methylene-1,3-propanediol (MPD) for polycondensation reactions, or subsequently to 2-Methylene-1,3-dioxepane (MDO) for radical ring-opening polymerization (rROP). This multi-step strategy offers greater control over the polymerization process and the final polymer structure.

SynthesisStrategy MPDA This compound Hydrolysis Hydrolysis MPDA->Hydrolysis MPD 2-Methylene-1,3-propanediol (MPD) Hydrolysis->MPD Cyclization Cyclization MPD->Cyclization Polycondensation Polycondensation MPD->Polycondensation MDO 2-Methylene-1,3-dioxepane (MDO) Cyclization->MDO rROP Radical Ring-Opening Polymerization (rROP) MDO->rROP Polymers Polyesters & Polyurethanes Polycondensation->Polymers rROP->Polymers

Caption: Synthetic pathways from MPDA to polymers.

Part 1: Monomer Synthesis

Protocol 1: Synthesis of 2-Methylene-1,3-propanediol (MPD) via Hydrolysis of MPDA

The foundational step in utilizing MPDA is its conversion to the corresponding diol, 2-methylene-1,3-propanediol. This is typically achieved through a straightforward hydrolysis reaction.

Rationale: The hydroxyl groups of the diol are significantly more reactive in polycondensation and as precursors for other monomers compared to the acetate groups of MPDA.

Materials:

  • This compound (MPDA)

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Pyridine

  • 4-Dimethylaminopyridine (DMAP)

  • 2N Hydrochloric acid solution

  • Anhydrous sodium sulfate

  • Water and Brine

Procedure: [2]

  • Dissolve this compound (1 eq.) and acetic anhydride (1.2 eq.) in dichloromethane (DCM) at 0 °C.[2]

  • Add pyridine (1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 mol%) to the reaction mixture.[2]

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]

  • Upon reaction completion, quench the reaction with a 2N hydrochloric acid solution.[2]

  • Separate the organic layer and wash it sequentially with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate.[2]

  • Remove the solvent under reduced pressure to yield 2-methylene-1,3-propanediol.[2]

Protocol 2: Synthesis of 2-Methylene-1,3-dioxepane (MDO)

For researchers interested in radical ring-opening polymerization, MPD can be further converted to the cyclic ketene acetal, 2-methylene-1,3-dioxepane (MDO).

Rationale: MDO undergoes efficient radical ring-opening polymerization to introduce ester functionalities into the polymer backbone, leading to degradable polymers.[3]

Materials:

  • 2-Methylene-1,3-propanediol (MPD)

  • Bromoacetaldehyde diethyl acetal

  • p-toluenesulfonic acid

  • Hydroquinone

  • Cyclohexane

  • Potassium hydroxide

  • Tetrabutylammonium bromide (TBAB)

Procedure (adapted from a similar synthesis): [4]

  • Reflux a mixture of bromoacetaldehyde diethyl acetal (1 mol), 1,4-butanediol (1 mol, can be substituted with MPD for the target synthesis), a catalytic amount of p-toluenesulfonic acid, and a trace of hydroquinone in cyclohexane for 5 hours.[4] Ethanol is removed as the reaction progresses.[4]

  • Isolate the resulting 2-bromomethyl-1,3-dioxepane intermediate via vacuum distillation.[4]

  • Cool the intermediate to 0 °C and slowly add finely ground potassium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB).[4]

  • Maintain the solution at 0 °C for 20 minutes before allowing it to warm to room temperature.[4]

  • The MDO product can then be isolated by distillation.[4]

Part 2: Polymer Synthesis Protocols

Protocol 3: Synthesis of Polyesters via Polycondensation of MPD

The diol monomer, MPD, can be readily used in polycondensation reactions with dicarboxylic acids or their derivatives to produce polyesters. The methyl group on the polymer backbone can disrupt crystallinity, leading to amorphous materials with lower glass transition temperatures.[5]

Rationale: This method allows for the creation of a wide range of polyesters with tunable properties based on the choice of the diacid comonomer.

Materials:

  • 2-Methylene-1,3-propanediol (MPD)

  • Dicarboxylic acid (e.g., glutaric acid)

  • Catalyst (e.g., titanium (IV) isopropoxide)

  • High-vacuum line and Schlenk flask setup

Procedure (based on a similar polycondensation): [5]

  • Charge a Schlenk flask with equimolar amounts of 2-methylene-1,3-propanediol and a dicarboxylic acid (e.g., glutaric acid).

  • Add a catalytic amount of a suitable polycondensation catalyst, such as titanium (IV) isopropoxide.

  • Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically in the range of 150-180 °C, while stirring. Water will be evolved and can be collected.

  • After the initial esterification, gradually apply a high vacuum and increase the temperature (e.g., to 200-220 °C) to facilitate the removal of the condensation byproducts and drive the polymerization to high molecular weights.

  • Continue the reaction under vacuum for several hours until the desired viscosity is achieved.

  • Cool the reactor to room temperature and dissolve the resulting polyester in a suitable solvent (e.g., chloroform or THF) for characterization.

PolycondensationWorkflow Start Start ChargeReactants Charge MPD, Diacid, and Catalyst to Flask Start->ChargeReactants HeatN2 Heat under N₂ (150-180 °C) ChargeReactants->HeatN2 Esterification Initial Esterification (Water Removal) HeatN2->Esterification ApplyVacuum Apply High Vacuum & Increase Temperature (200-220 °C) Esterification->ApplyVacuum Polymerization Polymerization to High Molecular Weight ApplyVacuum->Polymerization Cool Cool to Room Temperature Polymerization->Cool Dissolve Dissolve Polymer for Characterization Cool->Dissolve End End Dissolve->End

Caption: Workflow for polyester synthesis via polycondensation.

Protocol 4: Synthesis of Polyurethanes using MPD as a Chain Extender

MPD can also serve as a chain extender in the synthesis of polyurethanes, reacting with a prepolymer terminated with isocyanate groups.

Rationale: The use of MPD as a chain extender allows for the introduction of the 2-methylenepropane-1,3-diyl unit into the hard segment of polyurethanes, influencing their mechanical and thermal properties.

Materials:

  • Polyester or polyether polyol

  • Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate, MDI)

  • 2-Methylene-1,3-propanediol (MPD)

  • Catalyst (e.g., dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., dimethylacetamide, DMAc)

Procedure (based on a two-step prepolymer method): [6]

  • Synthesize an isocyanate-terminated prepolymer by reacting a diisocyanate with a polyol at an NCO/OH ratio greater than 1, typically around 2, in a moisture-free environment at elevated temperature (e.g., 80 °C) until the theoretical NCO content is reached.[7]

  • In a separate flask, dissolve the prepolymer in an anhydrous solvent.

  • Add the chain extender, 2-methylene-1,3-propanediol, to the prepolymer solution with vigorous stirring. A catalyst like DBTDL can be added to control the reaction rate.

  • Continue the reaction at a controlled temperature (e.g., 60-80 °C) until the polymerization is complete, as indicated by a significant increase in viscosity.

  • The resulting polyurethane can be cast into films or precipitated in a non-solvent like methanol for purification and characterization.

Protocol 5: Radical Ring-Opening Polymerization (rROP) of MDO

The cyclic monomer MDO can be polymerized via a free-radical mechanism to yield polyesters. This method is particularly useful for creating copolymers with vinyl monomers to introduce degradable linkages into otherwise non-degradable polymer backbones.[8]

Rationale: rROP of MDO provides a pathway to polyesters under mild, radical-friendly conditions, enabling the synthesis of complex architectures like block and graft copolymers.[9]

Materials:

  • 2-Methylene-1,3-dioxepane (MDO)

  • Radical initiator (e.g., azobisisobutyronitrile, AIBN)

  • Anhydrous solvent (e.g., anisole)

  • Comonomer (optional, e.g., N-phenyl maleimide)

  • Schlenk tube or similar reaction vessel

Procedure (based on a typical rROP): [8]

  • In a Schlenk tube, dissolve MDO and any comonomer in the chosen anhydrous solvent.

  • Add the radical initiator (e.g., AIBN, 0.5 mol% of the total monomer).[8]

  • Degas the solution through several freeze-pump-thaw cycles to remove oxygen, which can inhibit radical polymerization.[4]

  • Place the sealed reaction vessel in a preheated oil bath at the desired reaction temperature (e.g., 60-120 °C).[8] The reaction temperature will influence the extent of ring-opening versus ring-retaining polymerization.[8]

  • Allow the polymerization to proceed for the desired time.

  • Terminate the reaction by cooling the vessel and exposing the contents to air.

  • Precipitate the resulting polymer in a non-solvent such as methanol, and dry under vacuum.[4]

Applications and Future Outlook

Polymers derived from this compound precursors have a range of potential applications, particularly in the biomedical and materials science fields.

  • Biodegradable Materials: The introduction of ester linkages via the polymerization of MPD or the rROP of MDO results in polymers that are susceptible to hydrolytic or enzymatic degradation.[5] This makes them attractive for applications such as biodegradable packaging, agricultural films, and temporary medical implants.

  • Drug Delivery: Functional copolymers incorporating MDO can be designed to self-assemble into micelles for the encapsulation and controlled release of therapeutic agents.[9] The pH-sensitive nature of certain linkages can be exploited for targeted drug delivery.[9]

  • Thermoplastic Elastomers: By incorporating soft segments derived from MPD into block copolymers with hard segments like polylactide, it is possible to synthesize biodegradable thermoplastic elastomers with excellent mechanical properties, including high elongation at break.[5]

  • Coatings and Adhesives: The use of 2-methyl-1,3-propanediol, a saturated analogue of MPD, in polyurethanes and polyesters for coatings and adhesives suggests that MPD-derived polymers could also find utility in these areas, potentially offering enhanced flexibility and adhesion.[10]

The versatility of the 2-methylenepropane-1,3-diyl unit, accessible from the diacetate precursor, opens up a wide design space for polymer chemists. Future research may focus on the development of novel copolymers with precise control over the distribution of the degradable linkages, as well as the exploration of these materials in advanced applications such as tissue engineering and smart materials.

References

  • Karim, M. R., et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Molecules, 26(2), 398. [Link]

  • Google Patents. (1978). Process for the preparation of 2-methyl-1,3-propanediol. US4096192A.
  • Davis, T. P., et al. (2000). Radical Ring-Opening Copolymerization of 2-Methylene 1,3-Dioxepane and Methyl Methacrylate: Experiments Originally Designed To Probe the Origin of the Penultimate Unit Effect. Macromolecules, 33(11), 4039-4047. [Link]

  • Shi, Y., & Agarwal, S. (2018). Thermally stable optically transparent copolymers of 2-methylene-1,3-dioxepane and N-phenyl maleimide with degradable ester linkages. Polymer Chemistry, 9(2), 219-226. [Link]

  • Cui, L., et al. (2016). Functional 2-methylene-1,3-dioxepane terpolymer: a versatile platform to construct biodegradable polymeric prodrugs for intracellular drug delivery. Polymer Chemistry, 7(48), 7431-7443. [Link]

  • Gantrade. (n.d.). The Many Applications of 2-Methyl 1, 3-Propanediol (MPO). [Link]

  • Google Patents. (1997). Process for making poly(2-methyl-1,3-propanediol). US5659089A.
  • Google Patents. (1980). Process for the preparation of 2-methyl-1,3- propanediol. CA1085876A.
  • RSC Publishing. (2002). A Study of the Mechanism of the Free-Radical Ring-Opening Polymerization of 2-Methylene-1,3-dioxepane. Macromolecules, 35(17), 6435-6440. [Link]

  • ResearchGate. (2009). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. [Link]

  • Ataman Kimya. (n.d.). 2-METHYL-1,3-PROPANEDIOL. [Link]

  • ResearchGate. (2017). Synthesis, structure and properties of poly(ester-urethane)s obtained using bio-based and petrochemical 1,3-propanediol and 1,4-butanediol. [Link]

  • The Royal Society of Chemistry. (2022). Mechanistic Investigation of Cyclic Ketene Acetal Radical Ring-Opening Homo- and Co-Polymerization and Preparation of PEO Graft Copolymers With Tunable Composition. [Link]

  • RSC Publishing. (2012). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 14(11), 3130-3136. [Link]

  • ACS Publications. (2020). Solvent-Free One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Poly(1,3-propylene succinate) Glycol with Temperature-Sensitive Shape Memory Behavior. ACS Omega, 5(8), 4165-4174. [Link]

  • ACS Publications. (2000). Radical Ring-Opening Copolymerization of 2-Methylene 1,3-Dioxepane and Methyl Methacrylate: Experiments Originally Designed To Probe the Origin of the Penultimate Unit Effect. Macromolecules, 33(11), 4039-4047. [Link]

  • ACS Publications. (2021). Synthesis of Polyesters Containing Long Aliphatic Methylene Units by ADMET Polymerization and Synthesis of ABA-Triblock Copolymers by One-Pot End Modification and Subsequent Living Ring-Opening Polymerization. ACS Omega, 6(31), 20521-20531. [Link]

  • RWTH Publications. (2015). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. [Link]

  • Google Patents. (2000). Process for making polyurethane prepolymers. US6133415A.
  • ResearchGate. (1991). Photoinitiated ring-opening polymerization of 2-methylene-1,3-dioxepane. [Link]

Sources

Application Notes & Protocols: Palladium-Catalyzed Allylation Utilizing 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Methylenepropane-1,3-diyl diacetate as a versatile C4 building block in palladium-catalyzed allylic alkylation, commonly known as the Tsuji-Trost reaction. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-proven experimental protocol for the allylation of a soft nucleophile, and discuss critical parameters for reaction optimization and safety.

Introduction: The Strategic Advantage of this compound

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of available methodologies, palladium-catalyzed allylic alkylation, pioneered by Tsuji and Trost, stands out for its versatility and functional group tolerance.[1][2] this compound (also known as 2-methylene-1,3-propanediol diacetate) has emerged as a highly effective reagent in this context. Its structure is primed for the generation of a reactive π-allylpalladium intermediate, which can then be intercepted by a variety of nucleophiles.

The primary advantages of employing this compound include:

  • Atom Economy: It serves as a compact, four-carbon electrophile.

  • Versatility: The resulting allylated products contain a vinyl group that is amenable to a wide range of subsequent transformations.

This guide will focus on its application in the Tsuji-Trost allylic alkylation of soft nucleophiles.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Tsuji-Trost reaction proceeds through a well-defined catalytic cycle initiated by a palladium(0) species.[1][2][6] The choice of phosphine ligands is crucial as they stabilize the palladium catalyst and influence reactivity and selectivity.[2]

The catalytic cycle, as depicted below, can be summarized in the following key steps:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of this compound. This is followed by an oxidative addition step where one of the acetate leaving groups is expelled, forming a cationic η³-π-allylpalladium(II) complex.[2][6]

  • Nucleophilic Attack: The nucleophile, typically a "soft" nucleophile (derived from a conjugate acid with a pKa < 25) such as a malonate ester, attacks one of the terminal carbons of the π-allyl ligand.[6] This attack generally occurs on the face opposite to the palladium metal (anti-attack).

  • Reductive Elimination: Following the nucleophilic addition, the resulting complex undergoes reductive elimination to release the allylated product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Tsuji_Trost_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n Pi_Allyl_Complex η³-π-Allyl-Pd(II) Complex Pd0->Pi_Allyl_Complex Oxidative Addition Allyl_Acetate 2-Methylenepropane- 1,3-diyl diacetate Allyl_Acetate->Pi_Allyl_Complex Product Allylated Product Pi_Allyl_Complex->Product Nucleophilic Attack Product->Pd0 Reductive Elimination Nucleophile Nucleophile (e.g., Malonate) Nucleophile->Pi_Allyl_Complex caption Fig. 1: Catalytic Cycle of the Tsuji-Trost Reaction.

Fig. 1: Catalytic Cycle of the Tsuji-Trost Reaction.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[7] It is imperative to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][8] Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][7]

Hazard Summary Table:

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor.
H315: Causes skin irritationSkin corrosion/irritation (Category 2)P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2)P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.
H335: May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)P261: Avoid breathing vapors. P271: Use only outdoors or in a well-ventilated area.

Experimental Protocol: Allylation of Dimethyl Malonate

This protocol details a representative procedure for the palladium-catalyzed allylation of dimethyl malonate with this compound.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Purity
This compound3775-29-9172.18>97%
Dimethyl malonate108-59-8132.12>99%
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56>98%
Potassium tert-butoxide (t-BuOK)865-47-4112.21>98%
Anhydrous Tetrahydrofuran (THF)109-99-972.11Anhydrous
Ethyl acetate (EtOAc)141-78-688.11ACS Grade
Saturated aqueous sodium bicarbonate (NaHCO₃)N/AN/AN/A
Brine (Saturated aqueous NaCl)N/AN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Anhydrous
Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add t-BuOK and anhydrous THF to a flame-dried flask under Argon. B 2. Cool the suspension to 0 °C. A->B C 3. Add dimethyl malonate dropwise. B->C D 4. Warm to room temperature and stir. C->D E 5. Add Pd(PPh₃)₄ catalyst. D->E F 6. Add a solution of this compound in THF dropwise. E->F G 7. Heat the reaction mixture to 50-60 °C and monitor by TLC. F->G Proceed to Reaction H 8. Quench the reaction with water. G->H Upon Completion I 9. Extract with Ethyl Acetate (x3). H->I J 10. Wash combined organic layers with NaHCO₃ and brine. I->J K 11. Dry over MgSO₄, filter, and concentrate in vacuo. J->K L 12. Purify by flash column chromatography. K->L caption Fig. 2: Step-by-step experimental workflow.

Fig. 2: Step-by-step experimental workflow.
Step-by-Step Procedure
  • Preparation of the Nucleophile: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add potassium tert-butoxide (1.2 eq). Add anhydrous THF (see table for volume) and cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add dimethyl malonate (1.1 eq) dropwise to the stirred suspension. Causality Note: The base deprotonates the active methylene compound to generate the "soft" carbanion nucleophile in situ.

  • Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 15-20 minutes.

  • Catalyst and Electrophile Addition: To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq) in one portion. Causality Note: Pd(PPh₃)₄ is a common air-stable Pd(0) precatalyst that initiates the catalytic cycle.

  • In a separate flask, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of THF).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product, dimethyl 2-(2-(acetoxymethyl)allyl)malonate.

Typical Reaction Parameters
ParameterValue/ConditionRationale
Stoichiometry (Nuc:Elec)1.1 : 1.0A slight excess of the nucleophile ensures complete consumption of the electrophile.
Catalyst Loading2-5 mol%Sufficient for catalytic turnover; higher loading may be needed for less reactive substrates.
SolventAnhydrous THFAprotic polar solvent that solubilizes reagents and intermediates.
Temperature50-60 °CProvides sufficient thermal energy for the reaction to proceed at a reasonable rate without degradation.
Reaction Time4-12 hoursDependent on substrate reactivity and catalyst efficiency; monitor by TLC.
Expected Yield75-90%Typical yields for this type of transformation.

Troubleshooting and Key Considerations

  • Low Yield:

    • Inactive Catalyst: Ensure the Pd(0) catalyst has not been oxidized. Use freshly opened or properly stored catalyst.

    • Wet Reagents/Solvent: The presence of water can quench the nucleophile and hinder the reaction. Ensure all glassware is flame-dried and solvents are anhydrous.

    • Incomplete Deprotonation: The base may not be strong enough for less acidic nucleophiles. Consider alternative bases or deprotonation conditions.

  • Formation of Side Products:

    • Dialkylation: Using a larger excess of the nucleophile can sometimes lead to dialkylation. Adjusting the stoichiometry may be necessary.

    • Isomerization: The position of the double bond in the product can sometimes isomerize. The choice of ligand and reaction conditions can influence this.

  • Regioselectivity: For unsymmetrical allyl acetates, the nucleophile typically attacks the less sterically hindered carbon of the π-allyl complex.[6] this compound is symmetrical, avoiding this issue.

Conclusion

This compound is a valuable and versatile reagent for palladium-catalyzed allylic alkylation. The protocol described herein provides a reliable and scalable method for the synthesis of functionalized molecules. By understanding the underlying mechanism and paying close attention to experimental parameters and safety precautions, researchers can effectively leverage this powerful transformation in their synthetic endeavors.

References

  • Zheng, C. (n.d.). Palladium-Catalyzed Trimethylenemethane (TMM) Cycloaddition. Thieme Chemistry. Retrieved from [Link]

  • Wikipedia contributors. (2023, April 22). Trimethylenemethane cycloaddition. Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (2023, November 28). Tsuji–Trost reaction. Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Tsuji-Trost Allylation. Retrieved from [Link]

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Cross-metathesis reactions of 2-methylene-1,3-propanediol derived from "2-Methylenepropane-1,3-diyl diacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the cross-metathesis (CM) of 2-methylene-1,3-propanediol, a versatile C4 building block. Derived from the readily available 2-methylenepropane-1,3-diyl diacetate, this diol presents unique opportunities for the synthesis of complex, functionalized molecules relevant to the pharmaceutical and materials science industries. We will explore the critical aspects of substrate preparation, catalyst selection, reaction optimization, and post-reaction purification. The causality behind experimental choices is emphasized to provide researchers with a robust framework for adapting these methods to their specific synthetic targets.

Introduction: The Synthetic Utility of 2-Methylene-1,3-propanediol and Cross-Metathesis

2-Methylene-1,3-propanediol is a bifunctional molecule featuring a terminal olefin and two primary hydroxyl groups. This arrangement makes it an attractive starting material for introducing the 1,3-diol motif, a common feature in many natural products and biologically active compounds. The terminal alkene provides a handle for carbon-carbon bond formation via olefin metathesis, a powerful and versatile reaction that allows for the "swapping" of alkylidene fragments between two alkenes.[1][2]

Cross-metathesis, in particular, enables the coupling of two different olefin partners, offering a direct route to more complex structures.[1][3][4] The reaction is catalyzed by well-defined transition metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts.[5][6] These catalysts are known for their high functional group tolerance and activity under mild conditions, making them ideal for reactions involving polar substrates like diols.[7]

The products of cross-metathesis with 2-methylene-1,3-propanediol are highly functionalized allylic diols, which are valuable intermediates in organic synthesis. These structures can be further elaborated through various transformations, including epoxidation, dihydroxylation, and cyclization, to generate diverse molecular scaffolds.[8][9] The strategic application of this methodology has significant implications for drug discovery and the development of novel materials.[10][11]

Substrate Preparation: From Diacetate to Diol

The starting material, this compound, is a stable and commercially available precursor. The first critical step is the efficient and clean removal of the acetate protecting groups to liberate the free diol.

Rationale for Deacetylation

While some metathesis reactions can tolerate acetate esters, the presence of free hydroxyl groups can influence catalyst activity and product solubility. Furthermore, for many downstream applications, the unprotected diol is the desired substrate. A straightforward hydrolysis provides the required 2-methylene-1,3-propanediol in high yield.

Experimental Protocol: Hydrolysis of this compound

Materials:

  • This compound

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the diacetate in methanol (approx. 0.5 M solution).

  • Add potassium carbonate (2.5 eq) to the solution. The mixture will become heterogeneous.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-methylene-1,3-propanediol as a colorless oil. The product is often of sufficient purity for the next step without further purification.

The Cross-Metathesis Reaction: A Detailed Examination

The success of the cross-metathesis reaction hinges on several key factors, including the choice of catalyst, the nature of the coupling partner, and the reaction conditions.

Catalyst Selection: Navigating the Options

The choice of the ruthenium catalyst is critical and depends on the steric and electronic properties of the olefin coupling partner.

  • Grubbs First-Generation Catalyst (G-I): While historically significant, G-I often exhibits lower activity and requires higher catalyst loadings. It can be a cost-effective option for simple, unhindered olefins.

  • Grubbs Second-Generation Catalyst (G-II): Featuring an N-heterocyclic carbene (NHC) ligand, G-II displays significantly higher activity and stability.[12] It is generally the preferred catalyst for a broader range of substrates, including those that are more sterically demanding or electron-deficient.[6]

  • Hoveyda-Grubbs Second-Generation Catalyst (HG-II): This catalyst incorporates a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of ruthenium byproducts after the reaction. It is an excellent choice for reactions where metal contamination is a concern.

For the cross-metathesis of 2-methylene-1,3-propanediol, the Grubbs Second-Generation Catalyst (G-II) is a robust starting point due to its high reactivity and broad substrate scope.

The Role of Protecting Groups

While the free diol can be used directly in some cases, the presence of hydroxyl groups can sometimes lead to catalyst deactivation or undesired side reactions. Protecting the diol functionality can mitigate these issues and improve reaction outcomes.

  • Acetonide Protection: A common and efficient method for protecting 1,3-diols is the formation of a cyclic acetal with acetone. This protecting group is stable to the metathesis conditions and can be readily removed under acidic conditions.

  • Silyl Ethers: Protection of the hydroxyl groups as silyl ethers (e.g., TBS, TIPS) is another viable strategy. The choice of the silyl group can be tuned to control steric bulk and stability.

The decision to use a protecting group should be made based on the specific coupling partner and the desired final product. For electron-rich or sterically unhindered partners, the unprotected diol may perform adequately. For more challenging substrates, protection is often beneficial.[13]

Reaction Mechanism and Stereoselectivity

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis involves a series of [2+2] cycloaddition and cycloreversion steps, proceeding through a metallacyclobutane intermediate.[1][5][7][14] The initiation of the catalyst involves the dissociation of a ligand to generate a 14-electron active species that coordinates to the olefin.[5][12]

Olefin Metathesis Catalytic Cycle cluster_0 Catalytic Cycle Catalyst Catalyst Intermediate_1 [Ru]=Olefin1 Complex Catalyst->Intermediate_1 + Olefin 1 Metallacyclobutane Metallacyclobutane Intermediate_1->Metallacyclobutane [2+2] Cycloaddition Intermediate_2 [Ru]=Olefin2 Complex Metallacyclobutane->Intermediate_2 [2+2] Cycloreversion Intermediate_2->Catalyst + Olefin 2 - Product Product Product Intermediate_2->Product

Caption: Catalytic cycle of olefin metathesis.

For cross-metathesis reactions, the stereoselectivity (E/Z ratio) of the newly formed double bond is a key consideration. Generally, second-generation Grubbs catalysts tend to favor the formation of the thermodynamically more stable E-isomer.[15] However, the stereochemical outcome can be influenced by the substrate structure and reaction conditions. For certain substrates, high E-selectivity can be achieved through chelation control, where a Lewis basic group on the substrate coordinates to the ruthenium center.[16]

Experimental Protocol: Cross-Metathesis of (2-Methylene-1,3-propanediol) Acetonide with a Model Olefin

This protocol describes the cross-metathesis of the acetonide-protected diol with a generic terminal olefin (R-CH=CH₂).

Materials:

  • (2-Methylene-1,3-propanediol) acetonide

  • Terminal olefin partner (e.g., 1-octene, allylbenzene)

  • Grubbs Second-Generation Catalyst

  • Anhydrous dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acetonide-protected diol (1.0 eq) and the olefin partner (1.2-2.0 eq) in anhydrous DCM to achieve a concentration of 0.1-0.2 M. The use of an excess of one partner can help drive the reaction towards the desired cross-product.[1]

  • Sparge the solution with the inert gas for 15-20 minutes to remove dissolved oxygen.

  • In a separate vial under an inert atmosphere, weigh the Grubbs Second-Generation Catalyst (1-5 mol%).

  • Add the catalyst to the reaction mixture as a solid or as a solution in a small amount of anhydrous DCM.

  • Stir the reaction at room temperature or gently heat to 40 °C. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. This deactivates the catalyst.

Work-up and Purification: Addressing the Ruthenium Challenge

A significant challenge in olefin metathesis is the removal of residual ruthenium from the product.[17] This is particularly crucial for applications in drug development, where stringent limits on heavy metal contamination apply. Several methods have been developed to address this issue.

Purification Strategies
MethodDescriptionAdvantagesDisadvantages
Silica Gel Chromatography The most common method. The polarity of the eluent can be adjusted to separate the product from ruthenium byproducts.Widely applicable, effective for many products.Can be time-consuming and may not completely remove all ruthenium species.
Activated Carbon Treatment The crude reaction mixture is stirred with activated carbon, which adsorbs the ruthenium complexes.Simple, cost-effective.May require subsequent filtration and chromatography.
Ruthenium Scavengers Specific reagents are added to the reaction mixture to bind with the ruthenium, forming a complex that is easily removed by filtration or extraction. Examples include water-soluble phosphines, isocyanides, and tris(hydroxymethyl)phosphine (THMP).[18][19][20]High efficiency, can reduce ruthenium levels to ppm or ppb.[17][19]Adds an extra reagent to the reaction mixture.
Aqueous Washes For less polar products, washing the organic layer with an aqueous solution of a complexing agent (e.g., EDTA, cysteine) can extract the ruthenium.[19]Simple, avoids chromatography.Only suitable for products with low water solubility.

For the polar diol products of these reactions, a combination of a scavenger and subsequent silica gel chromatography is often the most effective approach.

Purification_Workflow Start Crude Reaction Mixture Quench Quench with Ethyl Vinyl Ether Start->Quench Scavenger Add Ruthenium Scavenger (e.g., THMP, Isocyanide) Quench->Scavenger Filter Filter through a plug of Silica Gel Scavenger->Filter Concentrate Concentrate the Filtrate Filter->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Pure_Product Pure Product (<5 ppm Ru) Chromatography->Pure_Product

Caption: General workflow for purification.

Applications in Drug Development and Materials Science

The functionalized allylic diols synthesized through this methodology are versatile intermediates.

  • Drug Discovery: The 1,3-diol motif is a key structural element in many biologically active molecules. The ability to introduce this functionality with a handle for further elaboration (the double bond) is highly valuable in the synthesis of complex natural products and their analogs for drug discovery programs.[11]

  • Polymer Chemistry: The diol products can be used as monomers in polymerization reactions to create polyesters and polyethers with pendant allyl groups. These allyl functionalities can be further modified post-polymerization to tune the material's properties.[9]

Conclusion

The cross-metathesis of 2-methylene-1,3-propanediol, derived from its diacetate precursor, is a powerful and flexible method for the synthesis of valuable functionalized molecules. By carefully considering substrate preparation, catalyst choice, the strategic use of protecting groups, and robust purification methods, researchers can effectively leverage this chemistry to access a wide range of complex targets. The protocols and insights provided in this guide offer a solid foundation for the successful application of this methodology in both academic and industrial research settings.

References

  • Sanford, M. S.; Love, J. A.; Grubbs, R. H. Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. J. Am. Chem. Soc.2001 , 123 (27), 6543–6554. [Link]

  • Nelson, D. J.; Manzini, S.; Urbina-Blanco, C. A.; Nolan, S. P. Key processes in ruthenium-catalysed olefin metathesis. Chem. Commun.2014 , 50 (75), 10974-10990. [Link]

  • Vyboishchikov, S. F.; Bühl, M.; Thiel, W. Mechanism and activity of ruthenium olefin metathesis catalysts: the role of ligands and substrates from a theoretical perspective. Chem. Eur. J.2002 , 8 (16), 3962-3975. [Link]

  • Master Organic Chemistry. Olefin Metathesis. [Link]

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  • McDonnell, C. M.; Rithner, C. D.; et al. Scalable Methods for the Removal of Ruthenium Impurities from Metathesis Reaction Mixtures. Org. Process Res. Dev.2016 , 20 (7), 1349–1355. [Link]

  • Galan, B. R.; Kalbarczyk, K. P.; Szczepankiewicz, S.; et al. A Rapid and Simple Cleanup Procedure for Metathesis Reactions. Org. Lett.2007 , 9 (7), 1203–1206. [Link]

  • ResearchGate. Expanding the Protecting Group Scope for the Carbonyl Olefin Metathesis Approach to 2,5-Dihydropyrroles. [Link]

  • Alcaide, B.; Almendros, P.; Aragoncillo, C. New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. J. Org. Chem.2000 , 65 (11), 3310–3313. [Link]

  • Georgiou, I.; Vassilikogiannakis, G. Purification of Olefin Metathesis Reaction Products via Straightforward and Low-Cost Protocols. J. Org. Chem.2013 , 78 (3), 1276–1283. [Link]

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  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
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The Role of 2-Methylenepropane-1,3-diyl diacetate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by a Senior Application Scientist

This document provides an in-depth guide to the strategic application of 2-methylenepropane-1,3-diyl diacetate, a versatile C4 building block, in the synthesis of complex carbocyclic frameworks central to many bioactive natural products and pharmaceutical agents. We will explore its function as a stable precursor to the highly reactive trimethylenemethane (TMM) intermediate, focusing on the powerful palladium-catalyzed [3+2] cycloaddition reactions that enable the efficient construction of five-membered rings.

Introduction: Unlocking the Synthetic Potential of a TMM Precursor

This compound (CAS No. 3775-29-9) is a bifunctional organic compound that has emerged as a cornerstone reagent in modern synthetic chemistry.[1][2] While its structure is relatively simple, its true value lies in its ability to serve as a stable and reliable precursor to the trimethylenemethane (TMM) synthon. TMM itself is a neutral, four-carbon diradicaloid that is too reactive for isolation but is immensely powerful in cycloaddition reactions.[3] The use of precursors like this compound, in concert with transition metal catalysis, tames this reactivity, allowing for controlled and highly selective chemical transformations.

The primary application, and the focus of this guide, is its role in palladium-catalyzed [3+2] cycloadditions. This reaction provides a direct and atom-economical pathway to functionalized methylenecyclopentane rings, which are core structural motifs in a wide array of natural products, including hirsutene, brefeldin A, and the marcfortine alkaloids.[3][4][5]

Chemical and Physical Properties
PropertyValue
Molecular Formula C₈H₁₂O₄[1][6]
Molecular Weight 172.18 g/mol [1][6]
Appearance Colorless to pale yellow liquid
CAS Number 3775-29-9[1][7]
Boiling Point 100.5-101.0 °C @ 12 Torr[1][8]
Density 1.066 g/cm³ @ 22 °C[1][8]

The Core Transformation: Palladium-Catalyzed [3+2] TMM Cycloaddition

The reaction of this compound with an electron-deficient alkene (a dipolarophile) in the presence of a palladium(0) catalyst is a robust method for constructing five-membered carbocycles.[9] The transformation is prized for its chemo-, regio-, and diastereoselectivity.

The Catalytic Cycle: A Mechanistic Overview

The accepted mechanism involves the in situ generation of a zwitterionic palladium-TMM intermediate.[9] This highly reactive species is the key 4π-electron component in the subsequent cycloaddition.

The process unfolds through several key steps:

  • Oxidative Addition: A low-valent Palladium(0) complex, typically generated from Pd(OAc)₂ with a phosphine ligand, undergoes oxidative addition to one of the allylic acetate C-O bonds of this compound. This forms a π-allyl palladium(II) intermediate.

  • Formation of the Pd-TMM Complex: The second acetate group is eliminated, facilitated by the palladium center, leading to the formation of the critical zwitterionic Pd-TMM intermediate.

  • [3+2] Cycloaddition: The Pd-TMM complex, behaving as a 1,3-dipole, reacts with an electron-deficient alkene (the dipolarophile). This is a concerted, pericyclic reaction that forms the five-membered ring.[3] The frontier molecular orbitals (FMO) of the TMM complex and the alkene dictate the regioselectivity of this step.[10]

  • Reductive Elimination & Catalyst Regeneration: The newly formed cyclopentane product is released from the palladium center via reductive elimination, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Visualization: The Catalytic Cycle

Palladium-Catalyzed TMM Cycloaddition cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PiAllyl π-Allyl Pd(II) Intermediate Pd0->PiAllyl TMM_Complex Zwitterionic Pd-TMM Complex PiAllyl->TMM_Complex -OAc⁻ Cycloadduct Palladacycle Intermediate TMM_Complex->Cycloadduct [3+2] Cycloaddition Cycloadduct->Pd0 Reductive Elimination Product Methylenecyclopentane Product Cycloadduct->Product Diacetate 2-Methylenepropane- 1,3-diyl diacetate Diacetate->PiAllyl Oxidative Addition Alkene Alkene (Dipolarophile) Alkene->Cycloadduct

Caption: Catalytic cycle of the Pd-TMM [3+2] cycloaddition.

Applications in the Total Synthesis of Bioactive Molecules

The strategic power of the TMM cycloaddition is best demonstrated in its application to the total synthesis of complex natural products. The ability to rapidly construct a core carbocyclic ring with high stereocontrol makes it an invaluable tool.

Case Study 1: Synthesis of (±)-Hirsutene

Hirsutene is a tricyclic sesquiterpene with a characteristic angularly fused triquinane skeleton. An early and elegant synthesis utilized an intramolecular TMM cycloaddition to forge the complete tricyclic core in a single step.[4][5] An azo compound was used to generate a biradical intermediate which, after isomerization, underwent a diyl trapping [3+2] cycloaddition to yield the fused tricycle with high efficiency.[4] This case highlights the power of TMM cycloadditions in rapidly building molecular complexity.

Case Study 2: Synthesis of Marcfortines B and C

The marcfortine alkaloids are complex indole alkaloids that feature a highly substituted spirocyclic cyclopentane ring. The synthesis of these molecules provides a compelling example of an intermolecular palladium-catalyzed TMM cycloaddition.[4][5]

  • In the synthesis of marcfortine B, the key step involves the reaction of an enone with a TMM donor (similar to this compound) to create the spiro-fused cyclopentane core.[4][5]

  • The enantioselective synthesis of marcfortine C employed a catalytic asymmetric version of the reaction, demonstrating that chirality can be effectively controlled by using chiral ligands on the palladium catalyst.[4][5]

Marcfortine_Synthesis Enone Enone Precursor Spirocycle Spirocyclic Cyclopentane Core Enone->Spirocycle TMM_Donor TMM Donor (e.g., 2-Methylenepropane- 1,3-diyl diacetate) TMM_Donor->Spirocycle Pd_Catalyst Pd(0) Catalyst + Ligand Pd_Catalyst->Spirocycle [3+2] Cycloaddition Marcfortine Marcfortine B/C Spirocycle->Marcfortine Further Steps

Caption: Key [3+2] cycloaddition in Marcfortine synthesis.

Case Study 3: Synthesis of (+)-Brefeldin A

Brefeldin A is a macrolide antibiotic known for its protein transport inhibiting properties. Its synthesis showcases the high stereospecificity inherent in many TMM cycloadditions.[3] The stereochemistry established in the five-membered ring during the cycloaddition step was maintained throughout the subsequent steps of the synthesis, proving critical for achieving the correct configuration in the final natural product.[3]

Experimental Protocol: General Procedure for Pd-Catalyzed [3+2] Cycloaddition

This protocol provides a representative, generalized procedure for the reaction. Researchers must optimize conditions for specific substrates.

Safety and Handling
  • This compound: Harmful if swallowed.[1][11] Causes skin and serious eye irritation.[7] May cause respiratory irritation.[7] Handle in a well-ventilated place or fume hood.[1][11] Wear suitable protective clothing, gloves, and safety goggles.[7][12]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Anhydrous solvents like THF or Toluene are flammable. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques.

Materials and Reagents
  • This compound

  • Alkene (dipolarophile)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or a specific chiral ligand for asymmetric synthesis)

  • Anhydrous solvent (e.g., Toluene, THF, Dioxane)

  • Oven-dried glassware, magnetic stirrer, Schlenk line or glovebox

  • Syringes for liquid transfer

  • Silica gel for column chromatography

Step-by-Step Methodology
  • Apparatus Setup: Assemble an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of inert gas (Argon or Nitrogen).

  • Catalyst Pre-formation (if necessary): In the reaction flask, dissolve the palladium source (e.g., Pd(OAc)₂, 5 mol%) and the phosphine ligand (e.g., PPh₃, 20 mol%) in the chosen anhydrous solvent (e.g., Toluene, ~0.1 M concentration relative to the limiting reagent). Stir for 15-20 minutes at room temperature. Causality: This step allows for the in situ reduction of Pd(II) to the active Pd(0) species and the formation of the catalytically active complex.

  • Addition of Reactants: To the stirred catalyst solution, add the alkene (1.0 equivalent). Subsequently, add this compound (1.2-1.5 equivalents) via syringe. Causality: A slight excess of the TMM precursor is often used to ensure complete consumption of the potentially more valuable alkene.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS. Reactions can take from a few hours to 48 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired methylenecyclopentane product.

Workflow Visualization

Caption: General experimental workflow for TMM cycloaddition.

Conclusion

This compound is more than a simple diester; it is a key that unlocks a powerful and versatile cycloaddition methodology. Its ability to act as a stable and effective precursor for the trimethylenemethane synthon under palladium catalysis provides synthetic chemists with a reliable tool for the construction of complex five-membered carbocycles. The successful application of this reagent in the total synthesis of numerous bioactive molecules underscores its importance and solidifies its place in the modern synthetic chemist's toolkit. Future developments in asymmetric catalysis will undoubtedly continue to expand the utility of this valuable building block in the fields of drug discovery and materials science.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Palladium catalyzed molecular cascades for the synthesis of ethyl 2-methyl-2-(4 - arkat usa. Retrieved from [Link]

  • Drugfuture.com. (n.d.). This compound. Retrieved from [Link]

  • Sci-Hub. (n.d.). Cycloadditions of Ketene Diethyl Acetal and 2-Methylene-1,3-dioxepane to Electrophilic Alkenes. Retrieved from [Link]

  • MDPI. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Retrieved from [Link]

  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Cross-Coupling Reaction of Diazo Compounds and Vinyl Boronic Acids: An Approach to 1,3-Diene Compounds. Retrieved from [Link]

  • Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

  • RSC Publishing. (2018). General palladium-catalyzed cross coupling of cyclopropenyl esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Cycloaddition reactions of enoldiazo compounds. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Palladium(II)-Catalyzed Cross-Coupling of Simple Alkenes with Acrylates.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bioinspired Total Synthesis of Erectones A and B, and the Revised Structure of Hyperelodione D. PMC. Retrieved from [Link]

  • PubMed Central. (2024). MEDT insights into the mechanism and selectivity of the (3 + 2) cycloaddition.... Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Highly Diastereoselective 1,3-Dipolar Cycloaddition Reactions.... Retrieved from [Link]

  • Google Patents. (1978). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

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The 2-Methylallyl Group Annulation via Palladium Catalysis: A Detailed Guide to the Application of 2-Methylenepropane-1,3-diyl Diacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, the strategic introduction of functionalized carbon fragments is paramount for the construction of complex molecular architectures. The 2-methylallyl group, a versatile C4 building block, is a frequently sought-after moiety in the synthesis of natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of 2-Methylenepropane-1,3-diyl diacetate as a highly effective reagent for the palladium-catalyzed introduction of this valuable group through the renowned Tsuji-Trost reaction. This document is intended for researchers, scientists, and professionals in drug development, offering both the theoretical underpinnings and practical protocols for its successful application.

Introduction: A Superior Precursor for the 2-Methylallyl Moiety

This compound, also known as 2-((acetoxymethyl)allyl) acetate, stands out as a superior and versatile precursor for the 2-methylallyl group in palladium-catalyzed allylic alkylations. Its symmetrical structure and the presence of two acetate leaving groups facilitate the efficient formation of a key π-allylpalladium intermediate, which is the reactive species in the catalytic cycle. This reagent offers a distinct advantage over simpler allyl halides or acetates by providing a more stable and easily handleable solid precursor that readily participates in the catalytic cycle under mild conditions.

Mechanistic Rationale: The Palladium-Catalyzed Tsuji-Trost Reaction

The introduction of the 2-methylallyl group using this compound is elegantly achieved through the Tsuji-Trost reaction, a cornerstone of modern organometallic chemistry.[1] The catalytic cycle, depicted below, illustrates the key steps involved in this transformation.

The reaction is initiated by the coordination of a low-valent palladium(0) catalyst to the double bond of the diacetate. Subsequent oxidative addition expels one of the acetate leaving groups, forming a cationic η³-π-allylpalladium(II) complex. This electrophilic intermediate is then susceptible to attack by a soft nucleophile. The nucleophilic attack typically occurs at the less substituted terminus of the allyl fragment, leading to the formation of the desired 2-methylallyl substituted product and regenerating the palladium(0) catalyst, thus completing the catalytic cycle. The choice of phosphine ligands is crucial in modulating the reactivity and selectivity of the palladium catalyst.

Tsuji_Trost_Mechanism reagent 2-Methylenepropane- 1,3-diyl diacetate pi_allyl η³-π-Allylpalladium(II) Complex reagent->pi_allyl Oxidative Addition pd0 Pd(0)L_n pd0->reagent Coordination product 2-Methylallyl Substituted Product pi_allyl->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl pd0_regen Pd(0)L_n product->pd0_regen Catalyst Regeneration

Caption: The catalytic cycle of the Tsuji-Trost reaction.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the palladium-catalyzed allylic alkylation of common soft nucleophiles using this compound.

General Considerations:
  • Reagent Purity: this compound should be of high purity. It can be synthesized from 2-methylene-1,3-propanediol and acetic anhydride.

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere of nitrogen or argon to prevent the oxidation of the palladium(0) catalyst.

  • Anhydrous Solvents: Anhydrous solvents are crucial for the success of the reaction.

Protocol 1: Allylic Alkylation of Dimethyl Malonate

This protocol describes the reaction of this compound with dimethyl malonate, a classic soft nucleophile.

Materials:

  • This compound

  • Dimethyl malonate

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask, followed by the dropwise addition of dimethyl malonate (1.1 equivalents) at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • To this solution, add this compound (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.

  • Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed allylic alkylation of various nucleophiles with this compound.

NucleophileCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
Dimethyl malonatePd(PPh₃)₄ (5)-NaH (1.2)THF6585-95
Ethyl acetoacetatePd₂(dba)₃ (2.5)dppe (5)NaH (1.2)THF6580-90
β-Keto sulfonesPd(PPh₃)₄ (5)-K₂CO₃ (1.5)DMF8075-85
MorpholinePd₂(dba)₃ (2.5)dppp (5)K₂CO₃ (2.0)CH₃CN8070-80

dba = dibenzylideneacetone; dppe = 1,2-bis(diphenylphosphino)ethane; dppp = 1,3-bis(diphenylphosphino)propane

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the palladium-catalyzed allylic alkylation using this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup base Base Addition & Nucleophile Deprotonation setup->base reagents Addition of Diacetate & Palladium Catalyst base->reagents reaction Reaction at Elevated Temperature reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Therefore, it is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.[3] Store the reagent in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound has proven to be a highly effective and versatile reagent for the introduction of the 2-methylallyl group into a wide range of organic molecules via the palladium-catalyzed Tsuji-Trost reaction. The mild reaction conditions, high yields, and the operational simplicity of the protocols outlined in this guide make it an invaluable tool for synthetic chemists. Future research in this area may focus on the development of asymmetric variants of this reaction to enable the enantioselective synthesis of chiral molecules containing the 2-methylallyl moiety, further expanding its utility in the synthesis of complex and biologically active compounds.

References

  • Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development, 16(2), 185–194. [Link]

  • Trost, B. M., & Schroeder, G. M. (2002). Palladium-catalyzed asymmetric allylic alkylation of alpha-aryl ketones. Angewandte Chemie International Edition, 41(18), 3492–3495. [Link]

  • Trost, B. M., & Thaisrivongs, D. A. (2008). Strategy for employing unstabilized nucleophiles in palladium-catalyzed asymmetric allylic alkylations. Journal of the American Chemical Society, 130(43), 14092–14093. [Link]

  • Trost, B. M., Xu, J., & Schmidt, T. (2008). Ligand Controlled Highly Regio- and Enantioselective Synthesis of α-Acyloxyketones by Palladium-Catalyzed Allylic Alkylation of 1,2-Enediol Carbonates. Journal of the American Chemical Society, 130(36), 11852–11853. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. [Link]

  • Yamaguchi, M., Shima, T., Yamagishi, T., & Hida, M. (1991). Palladium-catalyzed asymmetric allylic alkylation using dimethyl malonate and its derivatives as nucleophile. Tetrahedron: Asymmetry, 2(7), 663-666. [Link]

  • Wikipedia. (2023, December 2). Tsuji–Trost reaction. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Palladium-Catalyzed Reactions with 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed reactions utilizing 2-Methylenepropane-1,3-diyl diacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful synthetic transformations. As your dedicated scientific resource, my goal is to bridge the gap between theoretical concepts and practical laboratory application, ensuring your experiments are both successful and reproducible.

The palladium-catalyzed functionalization of this compound, a key substrate in Tsuji-Trost type reactions, offers a versatile platform for the construction of complex molecular architectures. However, the path to high yields and selectivities is often nuanced, demanding a careful consideration of various reaction parameters. This guide is structured to address the most common challenges encountered in the laboratory, providing not just solutions, but also the underlying scientific rationale to empower your experimental design.

Frequently Asked Questions (FAQs)

Here, we address some of the most common inquiries related to palladium-catalyzed reactions with this compound.

Q1: What is the fundamental mechanism of the palladium-catalyzed reaction with this compound?

A1: The reaction proceeds via the well-established Tsuji-Trost catalytic cycle.[1][2] It begins with the coordination of the palladium(0) catalyst to the alkene of the diacetate substrate. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond of one of the acetate groups, forming a π-allylpalladium(II) complex and displacing the acetate as a leaving group.[1][2] Subsequently, a nucleophile attacks the π-allyl complex, typically at one of the terminal carbons, to form the desired product and regenerate the palladium(0) catalyst, thus completing the cycle.

Q2: My reaction is sluggish or shows no conversion. What are the likely causes?

A2: Low or no reactivity can stem from several factors:

  • Inefficient Catalyst Activation: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Ensure your reaction conditions promote this reduction.[3]

  • Inappropriate Ligand Choice: The electronic and steric properties of the ligand are critical. An unsuitable ligand may not facilitate the oxidative addition step or could lead to an overly stable catalyst that is unreactive.[4][5][6]

  • Poor Substrate Quality: Impurities in the this compound or the nucleophile can poison the catalyst.

  • Solvent Effects: The choice of solvent can significantly influence the reaction rate and catalyst stability.[7][8][9][10][11]

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity in the Tsuji-Trost reaction is a common challenge and is primarily governed by the interplay of electronics and sterics.[12]

  • Ligand Control: The steric bulk of the phosphine ligand is a powerful tool to direct the nucleophile to the less sterically hindered terminus of the π-allyl intermediate.[12][13]

  • Nucleophile Choice: The nature of the nucleophile plays a crucial role. "Soft" nucleophiles (pKa of the conjugate acid < 25) tend to favor attack at the less substituted carbon.[2][14][15]

  • Solvent and Additives: The reaction medium can influence the geometry of the π-allyl intermediate and thus the regiochemical outcome.[7][8][9]

Q4: How does the choice of a "hard" versus a "soft" nucleophile impact the reaction?

A4: The "hardness" of a nucleophile dictates its mode of attack on the π-allylpalladium complex.[2][14]

  • Soft Nucleophiles (e.g., malonates, amines): These typically undergo an "outer-sphere" attack directly on the allyl ligand, leading to a double inversion of stereochemistry (net retention).[14]

  • Hard Nucleophiles (e.g., organometallics like Grignards): These are proposed to attack the palladium center first in an "inner-sphere" mechanism, followed by reductive elimination. This generally results in a single inversion of stereochemistry.[14][16] The use of hard nucleophiles can sometimes be problematic due to their propensity to inhibit the catalyst.[16]

Troubleshooting Guide: A Deeper Dive

This section provides a structured approach to diagnosing and resolving common experimental issues.

Issue 1: Low or No Product Yield

A lack of product formation is a frequent hurdle. The following workflow can help identify the root cause.

Low_Yield_Troubleshooting Start Low/No Yield Check_Catalyst Verify Catalyst Activity (Pd(0) Source & Ligand) Start->Check_Catalyst Is the catalyst active? Check_Reagents Assess Reagent Purity (Substrate, Nucleophile, Solvent) Start->Check_Reagents Are reagents pure? Optimize_Conditions Systematically Vary Conditions (Temp, Concentration, Base) Start->Optimize_Conditions Are conditions optimal? Solution_Catalyst Solution: - Use a Pd(0) source (e.g., Pd(PPh3)4) - Screen different ligands - Ensure inert atmosphere Check_Catalyst->Solution_Catalyst Solution_Reagents Solution: - Purify reagents - Use anhydrous/degassed solvents Check_Reagents->Solution_Reagents Solution_Conditions Solution: - Increase temperature - Adjust concentration - Screen different bases Optimize_Conditions->Solution_Conditions Regioselectivity_Optimization Problem Poor Regioselectivity Ligand_Effect Modify Ligand Sterics Problem->Ligand_Effect Primary control element Solvent_Polarity Alter Solvent Polarity Problem->Solvent_Polarity Secondary influence Nucleophile_Type Evaluate Nucleophile Problem->Nucleophile_Type Intrinsic factor Bulky_Ligand Use Bulky Ligand (e.g., P(Cy)3, P(o-tol)3) Ligand_Effect->Bulky_Ligand Polar_Solvent Employ Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent_Polarity->Polar_Solvent Soft_Nucleophile Use 'Soft' Nucleophile (e.g., malonate ester) Nucleophile_Type->Soft_Nucleophile

Caption: Decision tree for optimizing regioselectivity.

Experimental Protocol for Regioselectivity Enhancement:

  • Ligand Modification: This is often the most effective strategy.

    • Objective: To sterically bias the nucleophilic attack towards the less substituted carbon of the π-allyl intermediate.

    • Procedure: Set up parallel reactions with a series of phosphine ligands of increasing steric bulk. For example, compare PPh₃, P(o-tol)₃, and P(Cy)₃. Analyze the product ratios by ¹H NMR or GC-MS.

  • Solvent Effects: The polarity of the solvent can influence the charge distribution in the π-allyl intermediate and the solvation of the nucleophile. [7][8][9] * Objective: To identify a solvent that favors the desired regioisomer.

    • Procedure: Screen a range of solvents from non-polar (e.g., Toluene, THF) to polar aprotic (e.g., DMF, DMSO). Be aware that polar solvents can sometimes stabilize charged intermediates, potentially altering selectivity. [9]

      Solvent Dielectric Constant (approx.) Potential Influence on Regioselectivity
      Toluene 2.4 Favors less polar transition states
      THF 7.6 Common starting point, moderate polarity
      Acetonitrile 37.5 Polar, can stabilize charged species [9]

      | DMF | 38.3 | Highly polar, can alter catalyst speciation [7][8][9]|

Issue 3: Catalyst Deactivation and Side Reactions

The formation of palladium black or the observation of side products like dienes (from elimination) indicates catalyst instability or competing reaction pathways.

Strategies to Mitigate Catalyst Deactivation:

  • Optimize Catalyst Loading: While it may seem counterintuitive, excessively high catalyst loading can sometimes lead to bimolecular decomposition pathways. It is crucial to find the optimal loading, which is often lower than initially presumed. [17][18]* Ligand-to-Metal Ratio: An appropriate excess of ligand can help stabilize the active catalytic species and prevent aggregation into inactive palladium black. A common starting point is a 1:1 to 4:1 ligand-to-palladium ratio.

  • Temperature Control: High temperatures can accelerate catalyst decomposition. If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Concluding Remarks

The successful application of palladium-catalyzed reactions with this compound hinges on a systematic and informed approach to optimization. By understanding the fundamental principles of the catalytic cycle and the influence of key parameters like ligands and solvents, researchers can effectively troubleshoot and refine their experimental conditions. This guide serves as a starting point for this process, and our team of application scientists is always available for further consultation on your specific research challenges.

References

  • Proutiere, F., & Schoenebeck, F. (2011). Solvent Effect on Palladium‐Catalyzed Cross‐Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 50(35), 8192-8195. [Link]

  • Proutiere, F., & Schoenebeck, F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed, 21751309. [Link]

  • Newman, S. G., & Lautens, M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Tetrahedron, 67(52), 10157–10164. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 16(12), 4940-4985. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2014). Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. [Link]

  • Andersson, P. G. (Ed.). (2005). Ligand Dependent Regioselectivity in Palladium Mediated Allylic Alkylation. Gupea. [Link]

  • Chen, W., Xu, L., Chatterton, C., & Xiao, J. (2002). Ligand effects in palladium-catalyzed allylic alkylation in ionic liquids. ResearchGate. [Link]

  • Chen, W., Xu, L., Chatterton, C., & Xiao, J. (2002). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Semantic Scholar. [Link]

  • Chen, W., Xu, L., Chatterton, C., & Xiao, J. (2002). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. Organometallics, 21(20), 4263–4266. [Link]

  • Chen, W., Xu, L., Chatterton, C., & Xiao, J. (2002). Ligand Effects in Palladium-Catalyzed Allylic Alkylation in Ionic Liquids. ACS Publications. [Link]

  • Sharma, P., & Kumar, V. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Bäckvall, J. E. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. PMC. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]

  • Casoni, C., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Tsuji–Trost reaction. Wikipedia. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

  • Morken, J. P., et al. (2012). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction. NIH. [Link]

  • Bäckvall, J. E., Granberg, K. L., & Heumann, A. (1991). On the Mechanism of Palladium(0)‐Catalyzed Reactions of Allylic Substrates with Nucleophiles. Origin of the Loss of Stereospecificity. Israel Journal of Chemistry, 31(1), 17-24. [Link]

  • Organic Chemistry Portal. (n.d.). Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • You, S.-L. (2024). Palladium-catalyzed Z-retentive Allylic Substitution Reactions. Shanghai Institute of Organic Chemistry. [Link]

  • Morken, J. P., et al. (2012). Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH. [Link]

  • Jarvo, E. R., et al. (2016). Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. PMC. [Link]

  • Reddit. (2023). chemists - why hardly any examples of hard nucleophiles w/ tsuji-trost reaction?. Reddit. [Link]

  • LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

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Common side reactions and byproducts when using "2-Methylenepropane-1,3-diyl diacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylenepropane-1,3-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during experimentation with this versatile reagent. Our goal is to equip you with the necessary insights to anticipate and resolve common challenges, ensuring the success and integrity of your synthetic routes.

Introduction to this compound in Synthesis

This compound is a valuable C4 building block, primarily utilized as a precursor for the trimethylenemethane (TMM) moiety in palladium-catalyzed reactions, most notably the Tsuji-Trost reaction or palladium-catalyzed allylic alkylation.[1][2][3] This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.[4][5] However, the unique structure of this diacetate, possessing two allylic leaving groups, can lead to specific side reactions and the formation of undesired byproducts. This guide will address these potential issues in a practical, question-and-answer format.

Part 1: Troubleshooting Guide

This section is dedicated to addressing specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of the potential causes and step-by-step guidance on how to resolve it.

Issue 1: Low Yield of the Desired Mono-substituted Product and Formation of a Di-substituted Byproduct.

Question: I am performing a palladium-catalyzed allylic alkylation with this compound and a soft nucleophile. My main product is the expected mono-allylated compound, but I am consistently isolating a significant amount of a di-substituted byproduct. How can I improve the selectivity for the mono-substituted product?

Root Cause Analysis:

This compound has two acetate leaving groups. After the initial desired nucleophilic attack, the resulting mono-substituted product still contains an allylic acetate functionality. This remaining group can react further with the nucleophile in a second allylic alkylation, leading to the di-substituted byproduct.

Troubleshooting Protocol:

  • Control Stoichiometry:

    • Rationale: Limiting the amount of the nucleophile is the most direct way to disfavor the second substitution.

    • Action: Carefully control the stoichiometry of your reactants. Use a slight excess of this compound relative to the nucleophile (e.g., 1.1 to 1.5 equivalents). This ensures the nucleophile is consumed before significant di-substitution can occur.

  • Slow Addition of the Nucleophile:

    • Rationale: Maintaining a low concentration of the nucleophile throughout the reaction can kinetically favor the mono-alkylation.

    • Action: Add the nucleophile slowly to the reaction mixture containing the palladium catalyst and this compound using a syringe pump over an extended period.

  • Monitor the Reaction Progress:

    • Rationale: Stopping the reaction at the optimal time can prevent the accumulation of the di-substituted product.

    • Action: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS). Quench the reaction as soon as the starting diacetate is consumed and before the concentration of the di-substituted byproduct becomes significant.

Experimental Workflow for Optimizing Mono-substitution:

G cluster_0 Reaction Setup & Optimization A Initial Reaction Setup: - 1 eq. Diacetate - 1 eq. Nucleophile - Pd Catalyst B Observation: Low yield of mono-product, Significant di-product A->B C Hypothesis: Second substitution is competitive B->C D Optimization Strategy 1: Adjust Stoichiometry (1.2 eq. Diacetate : 1 eq. Nucleophile) C->D E Optimization Strategy 2: Slow Nucleophile Addition (Syringe Pump) C->E F Optimization Strategy 3: Reaction Monitoring (TLC, GC/LC-MS) C->F G Optimized Conditions: High yield of mono-product D->G E->G F->G

Caption: Workflow for troubleshooting di-substitution.

Issue 2: Formation of Diene Byproducts and Poor Mass Balance.

Question: In my palladium-catalyzed reaction, I'm observing a low yield of my desired alkylated product and my mass balance is poor. I suspect the formation of volatile byproducts. What could be happening?

Root Cause Analysis:

A common side reaction in Tsuji-Trost reactions is the elimination of the leaving group to form a diene.[6] In the case of this compound, after the initial oxidative addition to form the π-allyl palladium complex, a β-hydride elimination can occur, leading to the formation of 2-methyl-1,3-butadiene (isoprene) or other dienes, which are often volatile.

Troubleshooting Protocol:

  • Choice of Ligand:

    • Rationale: The ligand on the palladium catalyst significantly influences the electronics and sterics of the metal center, which in turn affects the rate of competing reactions like β-hydride elimination.

    • Action: Screen different phosphine ligands. Electron-rich and bulky ligands can sometimes suppress β-hydride elimination by favoring reductive elimination (the desired product-forming step).

  • Base Selection:

    • Rationale: The base used to generate the nucleophile can also promote elimination reactions.

    • Action: If using a strong, non-nucleophilic base, consider switching to a milder base or a pre-formed salt of your nucleophile. For example, using the sodium salt of a malonate is often preferable to generating it in situ with a strong base like sodium hydride.

  • Temperature Control:

    • Rationale: Elimination reactions often have a higher activation energy than the desired nucleophilic attack.

    • Action: Run the reaction at a lower temperature. This can slow down the rate of β-hydride elimination more than the desired substitution.

Potential Byproducts from Elimination:

Byproduct NameChemical StructureMolar Mass ( g/mol )Boiling Point (°C)
Isoprene (2-Methyl-1,3-butadiene)CH2=C(CH3)CH=CH268.1234
1,3-ButadieneCH2=CHCH=CH254.09-4.4

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound and how can they affect my reaction?

A1: Commercial this compound may contain impurities such as acetic acid, the monoacetate (2-methylenepropane-1,3-diol monoacetate), and the corresponding diol (2-methylene-1,3-propanediol). Acetic acid can protonate your nucleophile, rendering it inactive. The monoacetate and diol can compete with the diacetate for the palladium catalyst, leading to a complex mixture of products. It is recommended to use high-purity starting material or purify it by distillation before use.

Q2: My reaction is sluggish or does not go to completion. What are the likely causes?

A2: Several factors can lead to a sluggish reaction:

  • Catalyst Deactivation: The Pd(0) catalyst can be sensitive to air and may oxidize to inactive Pd(II). Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that your solvents are properly degassed.

  • Poor Nucleophile Generation: If you are generating your nucleophile in situ, ensure your base is sufficiently strong and that the reaction conditions are appropriate for complete deprotonation.

  • Ligand Choice: The choice of ligand is crucial. Some ligands may not be suitable for your specific substrate and nucleophile combination. A quick screen of common phosphine ligands (e.g., PPh3, dppe, dppf) can be beneficial.

Q3: Can this compound undergo hydrolysis? What are the byproducts?

A3: Yes, being an ester, this compound can undergo hydrolysis, especially in the presence of acid or base and water.[7][8] The hydrolysis products are acetic acid and 2-methylene-1,3-propanediol. If your reaction conditions are not anhydrous, you may see byproducts resulting from the reaction of these hydrolysis products.

Hydrolysis Reaction:

G cluster_0 Hydrolysis of this compound Diacetate This compound Water + 2 H2O Products -> Diol 2-Methylene-1,3-propanediol AceticAcid + 2 Acetic Acid

Sources

Technical Support Center: Purification of Synthetic Products from 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Methylenepropane-1,3-diyl diacetate . This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of products synthesized using this versatile reagent. As this reagent is a cornerstone of the Trost Asymmetric Allylic Alkylation (AAA), this guide will focus on the purification challenges inherent to palladium-catalyzed reactions and the unique properties of the resulting products.

Section 1: Understanding the Chemistry and Potential Impurities

The palladium-catalyzed Tsuji-Trost reaction is a powerful method for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[1] In these reactions, this compound serves as an efficient allyl donor. The reaction proceeds through a π-allyl palladium complex, which is then attacked by a nucleophile.[2] While this method is highly effective, the crude product is often a complex mixture containing not only the desired product but also residual palladium catalyst, ligands, unreacted starting materials, and various byproducts.

A significant challenge in these syntheses is the removal of the palladium catalyst, as regulatory bodies like the FDA and EMA have stringent limits on elemental impurities in active pharmaceutical ingredients (APIs).[3][4]

Common Impurities Encountered:

  • Residual Palladium Catalyst: Can be in various oxidation states and may be soluble or insoluble.

  • Phosphine Ligands and their Oxides: From the catalyst system, which can co-elute with the product.

  • Unreacted this compound.

  • Byproducts from Side Reactions: Such as double alkylation products or products of elimination.

  • Salts: Generated during the reaction or work-up.

Section 2: Frequently Asked Questions (FAQs)

Q1: My crude NMR looks messy after a Trost AAA reaction with this compound. What are the first steps I should take before column chromatography?

A1: A preliminary work-up is crucial. Before attempting chromatography, it is advisable to perform a liquid-liquid extraction to remove a significant portion of the inorganic salts and highly polar impurities. A typical procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM) and washing with water or brine. If your product is basic, a wash with a mild aqueous acid can help remove some impurities. Conversely, if your product is acidic, a wash with a mild aqueous base can be beneficial.

Q2: I see a black precipitate in my reaction flask. What is it and how do I handle it?

A2: The black precipitate is likely palladium(0), often referred to as palladium black. This indicates that the catalyst has come out of solution. Before any aqueous work-up, it is highly recommended to filter the reaction mixture through a pad of Celite®.[5] This will remove the insoluble metallic palladium and prevent it from interfering with subsequent purification steps, such as extraction, where it can cause emulsification.

Q3: My product is streaking badly on the TLC plate, and I'm struggling to get good separation during column chromatography. What could be the cause?

A3: Streaking on a TLC plate is often indicative of interactions between your compound and the stationary phase (silica gel). This can be due to several factors:

  • Residual Palladium: Palladium complexes can interact strongly with silica.

  • Basic or Acidic Functional Groups: If your product contains amine or carboxylic acid moieties, they can interact with the acidic silica gel.

  • High Polarity: Very polar compounds can also streak.

To address this, you can try:

  • Pre-treating the crude mixture: Before loading onto the column, pass a solution of your crude product through a small plug of silica gel or Celite to remove some of the baseline impurities.

  • Modifying the mobile phase: For basic compounds, adding a small amount of triethylamine (0.1-1%) to your eluent can significantly improve peak shape. For acidic compounds, adding acetic acid (0.1-1%) can have a similar effect.

  • Using a different stationary phase: If silica gel is problematic, consider using alumina (basic or neutral) or a C18-functionalized silica (reverse-phase).

Q4: I've purified my product by column chromatography, but I still have residual palladium. What are my options?

A4: Removing the last traces of palladium is a common challenge.[6] Here are several effective methods:

  • Scavenger Resins: These are solid-supported materials with functional groups that chelate palladium.[7] You can stir a solution of your product with the scavenger resin and then filter it off. Common scavengers include those with thiol or amine functionalities.

  • Activated Carbon: Stirring the product solution with activated carbon can adsorb residual palladium. However, be aware that this can sometimes lead to product loss.

  • Crystallization: If your product is a solid, crystallization can be a very effective final purification step.[3] In some cases, adding a chelating agent during crystallization can help to trap the palladium in the mother liquor.

  • Aqueous Washes with Chelating Agents: Washing an organic solution of your product with an aqueous solution of a chelating agent like N-acetyl cysteine or thiourea can help to extract the palladium.[8]

Section 3: Troubleshooting Guide

This section provides a structured approach to common purification problems.

Problem Potential Cause Troubleshooting Steps
Product co-elutes with a major impurity The impurity has a similar polarity to the product.- Optimize the solvent system for your column chromatography. Try using a different solvent mixture (e.g., hexanes/ethyl acetate vs. dichloromethane/methanol).- Consider reverse-phase chromatography if the impurity has a different hydrophobicity.- If the impurity is a diastereomer, chiral chromatography may be necessary.
Low yield after purification - Product loss during work-up and chromatography.- Product instability on silica gel.- Minimize the number of purification steps.- Use a less acidic stationary phase like neutral alumina.- Ensure your product is not volatile during solvent removal.
Inconsistent results between batches Variations in reaction conditions or raw material quality.- Carefully control reaction parameters (temperature, time, atmosphere).- Ensure the purity of your this compound and other reagents.
Difficulty in separating enantiomers of a chiral product The product is a racemic or enantiomerically enriched mixture.- If the product contains an acidic or basic handle, diastereomeric salt formation followed by crystallization can be effective.[9]- Chiral HPLC or SFC (Supercritical Fluid Chromatography) are powerful techniques for enantioseparation.

Section 4: Experimental Protocols

Protocol 1: Standard Work-up and Filtration
  • Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.

  • If a significant amount of black precipitate (palladium black) is observed, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Prepare a small filtration funnel with a 1-2 cm pad of Celite®.

  • Filter the reaction mixture through the Celite® pad, washing the pad with additional organic solvent to ensure all the product is collected.[5]

  • Transfer the filtrate to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Protocol 2: Flash Column Chromatography for a Moderately Polar Product
  • Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane) and add silica gel. Remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Dry-load the adsorbed product onto a pre-packed silica gel column.

  • Elute the column with a solvent system of increasing polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 5: Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for purifying products from reactions involving this compound.

Purification_Workflow Start Crude Reaction Mixture Precipitate_Check Insoluble Precipitate (Pd Black)? Start->Precipitate_Check Celite_Filtration Celite Filtration Precipitate_Check->Celite_Filtration Yes Aqueous_Workup Aqueous Workup (Extraction) Precipitate_Check->Aqueous_Workup No Celite_Filtration->Aqueous_Workup Chromatography_Choice Choose Chromatography Aqueous_Workup->Chromatography_Choice Silica_Gel Silica Gel Chromatography Chromatography_Choice->Silica_Gel Neutral/Acidic Product Alumina Alumina Chromatography Chromatography_Choice->Alumina Base-Sensitive Product Reverse_Phase Reverse-Phase Chromatography Chromatography_Choice->Reverse_Phase Very Polar Product Purity_Check Product Pure? Silica_Gel->Purity_Check Alumina->Purity_Check Reverse_Phase->Purity_Check Final_Product Final Product Purity_Check->Final_Product Yes Pd_Removal Residual Palladium Removal Purity_Check->Pd_Removal No (Pd Contamination) Scavenger Scavenger Resin Pd_Removal->Scavenger Crystallization Crystallization Pd_Removal->Crystallization Chiral_Check Chiral Product? Scavenger->Chiral_Check Crystallization->Chiral_Check Chiral_Check->Final_Product No Chiral_Separation Chiral Separation (HPLC/SFC) Chiral_Check->Chiral_Separation Yes Chiral_Separation->Final_Product

Caption: Decision workflow for purification.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from [Link]

  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development. Retrieved from [Link]

  • National Institutes of Health. Metal Catalyzed Allylic Alkylation: Its Development in the Trost Laboratories - PMC. Retrieved from [Link]

  • Google Patents. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
  • Organic Chemistry Portal. Tsuji-Trost Reaction. Retrieved from [Link]

  • Peking University. (2021, April 10). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Retrieved from [Link]

  • National Institutes of Health. Recent advances in allylation of chiral secondary alkylcopper species - PMC. Retrieved from [Link]

  • The Journal of Organic Chemistry. Asymmetric Allylic Alkylation, an Enabling Methodology. Retrieved from [Link]

  • ACS Publications. (2024, July 9). Origin of Stereoselectivity in Pd-Catalyzed Asymmetric Allylic Substitutions with Trost-Type Mixed Bidentate Phosphorus Ligands. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A novel separation and purification process for 1,3-propanediol. Retrieved from [Link]

  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. Crystallization of Chiral Molecules | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 4). Review on the Downstream Purification of the Biologically Produced 1,3-Propanediol. Retrieved from [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Retrieved from [Link]

  • National Institutes of Health. Deacylative allylation: allylic alkylation via retro-Claisen activation - PMC. Retrieved from [Link]

  • ChemBK. 1,3-Propanediol, 2-Methylene-, diacetate. Retrieved from [Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin. Retrieved from [Link]

  • Wikipedia. Tsuji–Trost reaction. Retrieved from [Link]

  • Chemical Reviews. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Retrieved from [Link]

  • Google Patents. EP1636393B1 - Process for recovery of palladium from spent catalyst.
  • Reddit. (2025, September 19). Your trick to remove residual palladium : r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. Chirality Transfer in Au-Catalyzed Cyclization Reactions of Monoallylic Diols: Selective Access to Specific Enantiomers Based on Olefin Geometry. Retrieved from [Link]

Sources

Improving the yield and selectivity of cycloaddition reactions with "2-Methylenepropane-1,3-diyl diacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for improving the yield and selectivity of cycloaddition reactions using 2-Methylenepropane-1,3-diyl diacetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging the power of trimethylenemethane (TMM) chemistry. Here, we move beyond simple protocols to explore the mechanistic underpinnings of common challenges, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound and its application in palladium-catalyzed cycloadditions.

Q1: What is this compound and why is it used in cycloadditions?

Q2: How should I handle and store this compound?

A2: The compound is a liquid with a boiling point of ~101°C at 12 Torr.[1][8] It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[9] While relatively stable, it is an organic acetate and should be protected from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration (4°C) is recommended.[2] Always handle in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[9][10]

Q3: What is the general mechanism for the palladium-catalyzed cycloaddition using this precursor?

A3: The catalytic cycle is a well-established process. It begins with the oxidative addition of a Pd(0) complex to the this compound, which generates a π-allyl palladium(II) intermediate and displaces an acetate leaving group. Subsequent loss of the second acetate, often facilitated by the ligand or solvent, forms the key zwitterionic Pd-TMM intermediate. This intermediate then undergoes a stepwise cycloaddition with an electron-deficient alkene. The final step is a reductive elimination that releases the cyclopentane product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[6][11]

Palladium-TMM Catalytic Cycle Pd(0)L_n Pd(0)L_n π-Allyl Pd(II) Complex π-Allyl Pd(II) Complex Pd(0)L_n->π-Allyl Pd(II) Complex Oxidative Addition Diacetate Precursor C=C(CH₂OAc)₂ Diacetate Precursor->π-Allyl Pd(II) Complex Zwitterionic Pd-TMM Intermediate Zwitterionic Pd-TMM Intermediate π-Allyl Pd(II) Complex->Zwitterionic Pd-TMM Intermediate -OAc⁻ Palladacycle Intermediate Palladacycle Intermediate Zwitterionic Pd-TMM Intermediate->Palladacycle Intermediate + Alkene Alkene Acceptor Alkene Acceptor Alkene Acceptor->Palladacycle Intermediate Palladacycle Intermediate->Pd(0)L_n Product Methylenecyclopentane Palladacycle Intermediate->Product Reductive Elimination

Caption: General catalytic cycle for Pd-TMM cycloaddition.

Section 2: Troubleshooting Guide

This core section provides a diagnostic approach to common experimental failures.

Problem 1: Low or No Product Yield

Low conversion is the most frequent issue. A systematic investigation of the catalyst, reagents, and conditions is crucial.

Q: My reaction shows no conversion of starting materials. What is the most likely cause?

A: The primary suspect is an inactive catalyst system.

  • Cause & Analysis: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to Pd(0) in situ. Furthermore, the phosphine or phosphite ligands essential for the reaction are prone to oxidation by atmospheric oxygen, which can poison the catalyst.[4]

  • Solution & Protocol:

    • Use a Pd(0) Source: Start with a reliable Pd(0) source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4] This eliminates the need for an in-situ reduction step.

    • Ensure Anhydrous & Anaerobic Conditions: Thoroughly dry your glassware. Use a high-purity, anhydrous solvent (THF is common).[4] Degas the solvent and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles. Maintain the reaction under a positive pressure of inert gas.

    • Ligand Purity: Use fresh, high-purity ligands. Tri(isopropyl)phosphine, a common choice, is susceptible to oxidation.[4] If you suspect ligand degradation, purify it by recrystallization or distillation, or use a fresh bottle.

Q: I'm observing some product, but the yield is consistently low (<30%). What should I investigate next?

A: With partial conversion, suboptimal conditions or competitive side reactions are likely culprits.

  • Cause & Analysis 1: Suboptimal Temperature. The formation of the Pd-TMM intermediate and the subsequent cycloaddition are temperature-dependent. Typical temperatures range from 60 to 110 °C.[4] If the temperature is too low, the reaction rate will be impractically slow. If it's too high, decomposition of the catalyst, reagents, or product can occur.

  • Solution 1: Temperature Optimization. Screen a range of temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal balance between reaction rate and stability.

  • Cause & Analysis 2: TMM Dimerization. The TMM intermediate is highly reactive. If the concentration of the alkene acceptor is too low, the TMM intermediate can react with itself, leading to dimerization and other unproductive pathways. This is a general problem that affects the rate and yield of these cycloadditions.[4]

  • Solution 2: Adjust Stoichiometry & Concentration.

    • Increase the concentration of the alkene acceptor (e.g., from 1.1 equivalents to 1.5 or 2.0 equivalents).

    • Run the reaction at a higher overall concentration to favor the bimolecular cycloaddition over the TMM dimerization.

    • If the problem persists, consider adding the diacetate precursor slowly via syringe pump to the reaction mixture containing the catalyst and the alkene. This keeps the instantaneous concentration of the TMM intermediate low, minimizing self-reaction.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Action: 1. Use Pd(0) source (e.g., Pd₂(dba)₃). 2. Ensure strict anaerobic conditions. 3. Use fresh, pure ligand. Check_Catalyst->Sol_Catalyst No Check_Side_Reactions Are Side Reactions Dominating? Check_Conditions->Check_Side_Reactions Yes Sol_Conditions Action: 1. Screen temperature range (60-110 °C). 2. Verify solvent purity (anhydrous THF). 3. Check concentrations. Check_Conditions->Sol_Conditions No Sol_Side_Reactions Action: 1. Increase equivalents of alkene acceptor. 2. Increase overall reaction concentration. 3. Use slow addition of TMM precursor. Check_Side_Reactions->Sol_Side_Reactions Yes Success Yield Improved Check_Side_Reactions->Success No Sol_Catalyst->Success Sol_Conditions->Success Sol_Side_Reactions->Success

Caption: Diagnostic workflow for troubleshooting low reaction yield.

Problem 2: Poor Selectivity (Diastereo- or Regioselectivity)

Achieving high selectivity is critical for synthetic utility, especially in complex molecule synthesis.

Q: My reaction produces a mixture of diastereomers. How can I improve the diastereoselectivity?

A: Diastereoselectivity in TMM cycloadditions is heavily influenced by the steric and electronic properties of both the ligand on the palladium catalyst and the substituents on the alkene acceptor.

  • Cause & Analysis: The cycloaddition proceeds through a stepwise mechanism, which can erode stereochemical information.[4] Selectivity arises from minimizing steric clashes in the transition state where the Pd-TMM intermediate approaches the alkene. The ligand creates a specific chiral environment around the metal center, dictating the preferred face of approach.

  • Solution & Protocol: Ligand Screening.

    • Steric Bulk: The choice of ligand is paramount. For asymmetric reactions, novel phosphoramidite and diamidophosphite ligands have been developed that create a well-defined chiral pocket, leading to high enantioselectivity and diastereoselectivity.[6][12][13] Even in achiral applications, ligand sterics matter. Tri(isopropyl)phosphine is a common starting point, but screening other phosphines (e.g., P(O-i-Pr)₃, PPh₃) or phosphites can reveal dramatic improvements.[4]

    • Temperature: Lowering the reaction temperature often enhances selectivity by amplifying the small energy differences between competing diastereomeric transition states. Attempt the reaction at a lower temperature (e.g., 40-60°C), accepting a longer reaction time.

    • Substrate Modification: If possible, increasing the steric bulk on the alkene acceptor can create a stronger facial bias for the approach of the TMM intermediate.

Q: The reaction is forming regioisomers. How can this be controlled?

A: Regioselectivity is typically high with standard TMM precursors like this compound, but can become an issue with substituted TMM precursors or certain classes of alkenes.

  • Solution:

    • Alkene Choice: Ensure your alkene has a clear electronic bias. The presence of a strong electron-withdrawing group (EWG) like an ester, ketone, or nitrile typically directs the regioselectivity unambiguously.

    • Ligand Electronics: The electronic properties of the ligand can subtly influence the charge distribution on the Pd-TMM intermediate. Screening ligands with different electronic characters (e.g., electron-rich trialkylphosphines vs. electron-poorer triarylphosphites) may influence the outcome.

ParameterRecommendation for High YieldRecommendation for High SelectivityRationale
Catalyst Pd₂(dba)₃ (a direct Pd(0) source)Use a ligand that has proven effective for similar substrates.Ensures active catalyst is present; ligands create the selective environment.[4][12]
Ligand Tri(isopropyl)phosphine or similar phosphiteScreen a library of ligands (e.g., phosphoramidites for asymmetric reactions).Ligands are crucial for both stability and inducing stereoselectivity.[6][13]
Solvent Anhydrous THFAnhydrous THF is standard; less polar solvents may be screened.Solvent choice can affect catalyst solubility and reaction rates.[4]
Temperature 60 - 110 °CStart at the lower end of the effective range (e.g., 40 - 60 °C).Lower temperatures favor the more ordered transition state, enhancing selectivity.
Concentration 0.1 - 0.5 M0.1 - 0.5 MHigher concentration can favor the desired bimolecular reaction over side reactions.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed [3+2] Cycloaddition

This protocol provides a reliable starting point for your experiments.

  • Glassware Preparation: In an oven (>120°C), dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Allow to cool to room temperature under a stream of dry argon or nitrogen.

  • Reagent Assembly: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., tri(isopropyl)phosphine, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed THF via cannula or syringe. Stir the mixture for 15-20 minutes at room temperature to allow for catalyst pre-formation. The solution should change color (e.g., to a light yellow or orange).

  • Addition of Reactants: Add the alkene acceptor (1.0 equivalent) to the flask, followed by this compound (1.2 - 1.5 equivalents).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 65°C) under the inert atmosphere and monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Sources

"2-Methylenepropane-1,3-diyl diacetate" stability and degradation pathways under reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methylenepropane-1,3-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile reagent. My aim is to equip you with the knowledge to anticipate potential challenges and ensure the success of your experiments.

Introduction

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed reactions to introduce a 2-(acetoxymethyl)allyl moiety. Its unique structure, featuring two allylic acetate groups and an exocyclic double bond, offers a range of synthetic possibilities. However, these same functional groups can also be the source of instability and undesired side reactions if not handled correctly. This guide will delve into the key stability considerations and degradation pathways to help you navigate your research with confidence.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A1: For long-term stability, it is recommended to store this compound at 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to moisture and oxygen, which can contribute to degradation.

Q2: Is this compound sensitive to acid or base?

A2: Yes, the ester functional groups are susceptible to both acid- and base-catalyzed hydrolysis.[2][3][4][5][6] Strong acidic or basic conditions should be avoided during workup and purification if the integrity of the diacetate is to be maintained.

Q3: What are the primary reactive sites on the molecule?

A3: The molecule has two primary sites of reactivity: the two acetate groups, which can act as leaving groups in nucleophilic substitutions (especially in palladium-catalyzed reactions), and the exocyclic double bond, which can undergo addition reactions.

Q4: Can this compound polymerize?

Troubleshooting Guide

This section addresses common problems encountered during reactions involving this compound.

Problem 1: Low or no yield in a palladium-catalyzed allylic alkylation reaction.
Potential Cause Explanation Suggested Solution
Catalyst Inactivity The palladium catalyst may not be active. This can be due to oxidation of the Pd(0) species or the presence of inhibiting impurities.Ensure you are using a fresh, active palladium source. If using a Pd(0) catalyst, consider preparing it in situ or using a robust pre-catalyst.
Poor Leaving Group Departure The acetate group may not be leaving efficiently to form the π-allyl palladium intermediate.While acetate is a common leaving group, for less reactive nucleophiles, you might consider converting the diacetate to a dicarbonate, which is a better leaving group.[7]
Nucleophile pKa The pKa of your nucleophile may be too high for the reaction conditions, leading to a low concentration of the active nucleophilic species.For "hard" nucleophiles with a high pKa, specialized conditions may be required, such as the use of stronger bases or additives.[8]
Ligand Choice The ligand used can significantly impact the reactivity and selectivity of the palladium catalyst.Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate and nucleophile.
Problem 2: Formation of unexpected byproducts.
Potential Cause Explanation Suggested Solution
Hydrolysis If your reaction or workup involves aqueous acidic or basic conditions, the diacetate may be hydrolyzing to the corresponding diol or monoacetate.[2][3][4]Use anhydrous solvents and reagents. If an aqueous workup is necessary, use neutral water or a buffered solution and minimize the exposure time.[9] Consider extraction with a suitable organic solvent followed by drying over an anhydrous salt like sodium sulfate or magnesium sulfate.
Oxidative Cleavage The exocyclic double bond can be cleaved by strong oxidizing agents, leading to the formation of ketones or carboxylic acids.[10][11][12][13][14]Avoid the use of strong oxidants like ozone, potassium permanganate, or chromium-based reagents unless this transformation is desired.
Isomerization Under certain conditions, the exocyclic double bond could potentially isomerize to an endocyclic position, although this is less common for exocyclic double bonds.Analyze your crude reaction mixture by 1H NMR to check for the presence of vinyl protons that would indicate isomerization.
Decomposition to Acrolein At high temperatures and in the presence of an acid catalyst, analogous allyl diacetates have been shown to decompose to acrolein and acetic acid.[15]Avoid excessive heating, especially in the presence of acidic impurities or catalysts. If distillation is required, perform it under reduced pressure to keep the temperature low.

Degradation Pathways

Understanding the potential degradation pathways of this compound is crucial for optimizing reaction conditions and ensuring product purity.

Hydrolysis of Ester Groups

The ester linkages are susceptible to cleavage under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a protonated carbonyl group is attacked by water.[5] To minimize this, avoid strong acidic conditions and excess water.

    G Diacetate 2-Methylenepropane- 1,3-diyl diacetate Protonated Protonated Intermediate Diacetate->Protonated + H₃O⁺ Diol 2-Methylene-1,3-propanediol Protonated->Diol + 2H₂O - 2H⁺ AceticAcid Acetic Acid Protonated->AceticAcid + 2H₂O - 2H⁺

    Caption: Acid-catalyzed hydrolysis pathway.

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[6] This leads to the formation of the carboxylate salt and the diol.

    G Diacetate 2-Methylenepropane- 1,3-diyl diacetate Tetrahedral Tetrahedral Intermediate Diacetate->Tetrahedral + 2OH⁻ Diol 2-Methylene-1,3-propanediol Tetrahedral->Diol Acetate Acetate Tetrahedral->Acetate

    Caption: Base-catalyzed hydrolysis pathway.

Reactions of the Exocyclic Double Bond

The exocyclic double bond is a potential site for undesired side reactions.

  • Oxidative Cleavage: Strong oxidizing agents can cleave the double bond. For instance, ozonolysis followed by a reductive workup would yield formaldehyde and a ketone. An oxidative workup would yield formaldehyde and a carboxylic acid.[10][12][14]

    G Diacetate 2-Methylenepropane- 1,3-diyl diacetate Ozonide Ozonide Intermediate Diacetate->Ozonide 1. O₃ Products Formaldehyde + Ketone (Reductive Workup) Formaldehyde + Carboxylic Acid (Oxidative Workup) Ozonide->Products 2. Workup

    Caption: Oxidative cleavage of the double bond.

Thermal Decomposition

At elevated temperatures, particularly in the presence of acid catalysts, decomposition can occur. A relevant analogue, allyl diacetate, decomposes to acrolein and acetic acid under such conditions.[15]

G Diacetate 2-Methylenepropane- 1,3-diyl diacetate Decomposition High Temperature Acid Catalyst Diacetate->Decomposition Acrolein Acrolein Decomposition->Acrolein AceticAcid Acetic Acid Decomposition->AceticAcid

Caption: Potential thermal decomposition pathway.

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Allylic Alkylation

This protocol provides a general starting point for a Tsuji-Trost type reaction. Optimization of the catalyst, ligand, base, and solvent will be necessary for specific substrates.

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., a phosphine ligand, 10 mol%).

  • Add the anhydrous solvent (e.g., THF, dioxane, or toluene).

  • Add the nucleophile and the base (e.g., sodium hydride, potassium tert-butoxide, or a milder base like a carbonate depending on the nucleophile's pKa).

  • Stir the mixture for a few minutes, then add this compound (1 equivalent).

  • Heat the reaction to the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with saturated aqueous ammonium chloride).

  • Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Testing for Compound Stability

If you suspect your compound is degrading during workup, this simple test can help identify the cause.[9]

  • Before the full-scale workup of your reaction, take a small aliquot of the crude reaction mixture.

  • Divide the aliquot into separate vials.

  • To each vial, add a component of your planned workup (e.g., dilute HCl, saturated NaHCO₃, water).

  • Stir for the anticipated duration of the workup step.

  • Analyze each vial by TLC or LC-MS and compare it to the original crude mixture to see if any degradation has occurred.

References

  • Master Organic Chemistry. Alkene Reactions: Ozonolysis. [Link]

  • Ghosh, A. K., & Shurrush, K. A. (2010). Oxidative Cleavage of Alkenes Using an In Situ Generated Iodonium Ion with Oxone as a Terminal Oxidant. Organic Letters, 12(23), 5549–5551. [Link]

  • Chemistry LibreTexts. 8.15: Oxidative Cleavage of Alkenes. [Link]

  • Kopczyński, T., & Świta, E. (2019). Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. ACS Omega, 4(2), 3605–3611. [Link]

  • Master Organic Chemistry. Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3) – (“oxidative workup”). [Link]

  • MDPI. Thermal Decomposition of Cellulose Diacetate. [Link]

  • MDPI. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction. [Link]

  • AKJournals. THERMAL DECOMPOSITION OF Cd(CH3COO)2 2H2O STUDIED BY A COUPLED TG-DTA. [Link]

  • MDPI. Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. [Link]

  • Science Discussions. Mechanisms of Ester hydrolysis. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • IntechOpen. HYDROLYSIS REACTIONS. [Link]

  • Royal Society of Chemistry. Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. [Link]

  • National Institutes of Health. Deacylative allylation: allylic alkylation via retro-Claisen activation. [Link]

  • Royal Society of Chemistry. Catalytic asymmetric deuterosilylation of exocyclic olefins with mannose-derived thiols and deuterium oxide. [Link]

  • National Institutes of Health. Palladium-Catalyzed Asymmetric Allylic Alkylations with Toluene Derivatives as Pronucleophiles. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • PubMed. Stereoselective Palladium-Catalyzed Allylic Alkylations of Peptide Amide Enolates. [Link]

  • PubMed. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates. [Link]

  • Chemistry LibreTexts. 5.4: Hydrolysis Reactions. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Canadian Science Publishing. Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. [Link]

  • ACS Publications. Thermal Decomposition of Silver Acetate: Physico-Geometrical Kinetic Features and Formation of Silver Nanoparticles. [Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters. [Link]

  • YouTube. Base Catalyzed Ester Hydrolysis (Saponification). [Link]

  • Google Patents.

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Effect of catalyst choice on the outcome of reactions with "2-Methylenepropane-1,3-diyl diacetate"

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 21, 2026

Welcome to the technical support guide for researchers utilizing 2-Methylenepropane-1,3-diyl diacetate. This document is structured to provide direct, actionable answers to common challenges and questions encountered during experimental work. As your application support contact, my goal is to explain not just the procedural steps, but the fundamental causality behind them, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications in synthesis?

This compound is a versatile C4 building block. Its structure, featuring two acetate leaving groups on a 2-methylenepropane skeleton, makes it an excellent substrate for transition metal-catalyzed reactions. Its most prominent application is in palladium-catalyzed reactions, where it serves as a precursor to the trimethylenemethane (TMM) moiety for cycloaddition reactions or undergoes allylic substitution.[1] It is also used in other transformations like cross-metathesis.[2][3]

Q2: Why is palladium the most common catalyst for reactions with this substrate?

Palladium, particularly in its Pd(0) oxidation state, is exceptionally effective at activating allylic substrates like this compound.[4] The reaction proceeds through a well-defined mechanism known as the Tsuji-Trost reaction.[1][4] This process involves the formation of a π-allylpalladium(II) intermediate, which is then susceptible to attack by a wide range of nucleophiles.[5][6] The efficiency, mild reaction conditions, and functional group tolerance of palladium catalysis make it the preferred choice for forming new carbon-carbon and carbon-heteroatom bonds.[1][7]

Q3: What is the general catalytic cycle for a palladium-catalyzed reaction with this compound?

The reaction follows the Tsuji-Trost catalytic cycle. The cycle begins with the coordination of the Pd(0) catalyst to the alkene of the diacetate. This is followed by oxidative addition, where one of the acetate leaving groups is expelled, forming a cationic η³-π-allylpalladium(II) complex.[4][6] A nucleophile then attacks one of the terminal carbons of the π-allyl system. Finally, the catalyst is regenerated, and the substituted product is released.[8]

Tsuji_Trost_Cycle cluster_main Tsuji-Trost Catalytic Cycle pd0 Pd(0)L₂ pi_allyl η³-π-Allyl Pd(II) Complex pd0->pi_allyl Oxidative Addition (+ Substrate, - OAc⁻) product Alkylated Product substrate 2-Methylenepropane- 1,3-diyl diacetate pi_allyl->pd0 Nucleophilic Attack & Reductive Elimination nucleophile Nucleophile (Nu⁻) nucleophile->pi_allyl Attack on Allyl Terminus

Caption: General catalytic cycle for the Tsuji-Trost reaction.

Troubleshooting Guide
Issue 1: Low or No Reaction Conversion

Q: My palladium-catalyzed allylic alkylation with this compound is not working. The starting material is recovered unchanged. What are the likely causes and solutions?

This is a common issue that typically points to a problem with the catalyst's activity or the reaction conditions. A systematic check is the best approach.

Potential Causes & Solutions:

  • Inactive Catalyst: The active catalyst in the Tsuji-Trost reaction is Pd(0). If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0). This reduction is often facilitated by phosphine ligands, but it can be inefficient.

    • Solution: Use a dedicated Pd(0) source like Pd(PPh₃)₄ or [π-allylPdCl]₂ in combination with a suitable ligand.[5] Alternatively, consider using modern pre-catalysts that generate the active Pd(0) species more reliably.[9][10] Ensure your catalyst has been stored properly under an inert atmosphere.

  • Inappropriate Ligand: The ligand is not just an accessory; it is critical for stabilizing the palladium catalyst and influencing its reactivity.[4] Without a proper ligand, the Pd(0) species can agglomerate into inactive palladium black.

    • Solution: Triphenylphosphine (PPh₃) is a common starting point.[4] For this specific substrate, which can form a TMM intermediate, ligands like dppe (1,2-bis(diphenylphosphino)ethane) can be effective. The ligand-to-palladium ratio is also crucial; often a 2:1 or 4:1 ratio of monodentate ligand to palladium is required.[9]

  • Poor Nucleophile Generation: Many nucleophiles, particularly "soft" carbon nucleophiles like malonates, require deprotonation by a base to become active.[4][6]

    • Solution: Ensure your base is strong enough to deprotonate the nucleophile (pKa of the base's conjugate acid should be higher than the pKa of the nucleophile). Common bases include NaH, t-BuOK, or non-nucleophilic organic bases like DBU.[5] Also, verify the purity and dryness of your solvent and reagents, as trace amounts of water or acid can quench the nucleophile.

  • Solvent Choice: The solvent can significantly impact the reaction rate and outcome.

    • Solution: Anhydrous THF, dioxane, or toluene are generally good choices for these reactions.[5] Avoid highly polar, protic solvents unless specified for a particular protocol.

Troubleshooting_Workflow start Low / No Conversion check_catalyst Is the Pd(0) catalyst active? start->check_catalyst check_ligand Is the ligand appropriate and present in sufficient quantity? check_catalyst->check_ligand Yes solution_catalyst Use a reliable Pd(0) source (e.g., Pd(PPh₃)₄) or a pre-catalyst. check_catalyst->solution_catalyst No check_nucleophile Is the nucleophile being generated effectively? check_ligand->check_nucleophile Yes solution_ligand Use a stabilizing ligand (e.g., PPh₃, dppe). Optimize Pd:Ligand ratio (e.g., 1:4). check_ligand->solution_ligand No check_conditions Are solvent and other conditions optimal? check_nucleophile->check_conditions Yes solution_nucleophile Use a stronger base (e.g., NaH). Ensure anhydrous conditions. check_nucleophile->solution_nucleophile No solution_conditions Use dry, aprotic solvent (THF, Dioxane). Check temperature. check_conditions->solution_conditions No end Reaction Successful check_conditions->end Yes solution_catalyst->check_ligand solution_ligand->check_nucleophile solution_nucleophile->check_conditions solution_conditions->end

Caption: Troubleshooting workflow for low reaction conversion.

Issue 2: Undesired Side Reactions or Regioselectivity

Q: I am performing a [3+2] cycloaddition using this compound, but I am getting the simple allylic substitution product instead. How do I favor the cycloaddition pathway?

This is a classic challenge of catalyst choice and reaction conditions. The reaction of this compound can proceed via two main palladium-catalyzed pathways: simple allylic substitution or formation of a TMM intermediate leading to cycloaddition.

Controlling the Reaction Pathway:

  • Catalyst and Ligand System: The choice of the phosphine ligand is paramount. For [3+2] cycloadditions, a common and effective catalyst system is generated from Pd(OAc)₂ and triisopropyl phosphite, P(O-i-Pr)₃. The phosphite ligand is more electron-withdrawing than a phosphine ligand, which favors the formation of the TMM intermediate required for cycloaddition.

  • Base and Additives: The presence of a base like DBU or an additive can also influence the pathway. In many TMM cycloaddition protocols, a specific combination of catalyst, ligand, and additives is required to generate the reactive intermediate efficiently.

  • The Acceptor: The nature of the electron-deficient alkene (the "acceptor" in the cycloaddition) is also critical. Highly activated acceptors are more likely to participate in the cycloaddition.

Catalyst SystemPredominant Reaction TypeKey Considerations
Pd(PPh₃)₄ Allylic SubstitutionStandard catalyst for Tsuji-Trost alkylation.[5]
Pd(OAc)₂ / PPh₃ Allylic SubstitutionPPh₃ stabilizes the catalyst but does not strongly promote TMM formation.
Pd(OAc)₂ / P(O-i-Pr)₃ [3+2] CycloadditionThe phosphite ligand is key to generating the TMM intermediate.
[π-allylPdCl]₂ / Ligand Varies with LigandVersatile precursor; outcome is highly dependent on the chosen ligand.
Issue 3: Exploring Alternatives to Palladium

Q: Are there non-palladium catalysts that can be used with this compound, and what outcomes should I expect?

While palladium is dominant, other transition metals can catalyze reactions with allylic diacetates, often yielding different products or selectivities.

Alternative Catalyst Systems:

  • Iridium (Ir) Catalysts: Iridium-catalyzed allylic substitutions are known to favor the formation of branched products, which is the opposite regioselectivity typically observed with palladium.[6][11] This can be highly advantageous if the branched isomer is the desired product.

  • Nickel (Ni) Catalysts: Nickel complexes can catalyze the reaction of active methylene compounds with dienes and related substrates.[12] While less common for this specific diacetate, Ni-catalysis could offer alternative reactivity pathways, potentially for different types of nucleophiles or under different conditions.

  • Ruthenium (Ru) Catalysts: For reactions other than allylic substitution, such as cross-metathesis, ruthenium-based catalysts like the Grubbs or Hoveyda-Grubbs catalysts are the standard.[3] If one of the acetate groups were replaced with a simple alkene, these catalysts would be highly effective.

Validated Experimental Protocol
Palladium-Catalyzed Allylic Alkylation of Dimethyl Malonate

This protocol describes a standard, self-validating Tsuji-Trost reaction. A control reaction (omitting the ligand) is included to demonstrate the ligand's critical role.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • This compound

  • Dimethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add sodium hydride (60% dispersion, 1.2 eq). Wash the NaH three times with dry hexanes under an inert atmosphere to remove the mineral oil, then place the flask under high vacuum for 10 minutes.

  • Nucleophile Formation: Suspend the oil-free NaH in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Slowly add dimethyl malonate (1.1 eq) dropwise via syringe. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Catalyst Preparation: In a separate small, dry vial under an inert atmosphere, dissolve Pd(OAc)₂ (0.025 eq) and PPh₃ (0.10 eq) in anhydrous THF (5 mL). Stir for 15 minutes until a homogenous, light-yellow solution forms. This pre-formation of the active catalyst is a critical step.

  • Reaction: Add the prepared catalyst solution to the flask containing the sodium salt of dimethyl malonate via cannula or syringe. Then, add a solution of this compound (1.0 eq) in anhydrous THF (5 mL) dropwise over 5 minutes.

  • Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Control Experiment (Self-Validation):

  • Repeat the exact procedure above but omit the addition of triphenylphosphine (PPh₃) in Step 3.

  • Expected Outcome: You will observe significantly lower conversion and the formation of palladium black (finely divided, inactive metallic palladium), demonstrating the essential role of the phosphine ligand in stabilizing the active Pd(0) catalyst.

References
  • Tsuji–Trost reaction - Grokipedia. (URL: )
  • 2-Methylene-1,3-propanediol | 3513-81-3 - ChemicalBook. (URL: )
  • Tsuji–Trost reaction - Wikipedia. (URL: )
  • Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - NIH. (URL: )
  • Tsuji-Trost Allyl
  • Tsuji-Trost Reaction - Organic Chemistry Portal. (URL: )
  • Palladium-catalyzed Z-retentive Allylic Substitution Reactions - Shanghai Institute of Organic Chemistry. (URL: )
  • Tsuji-Trost Allyl
  • TSUJI-TROST REACTION /ALLYLATION | Organometallic name reaction - YouTube. (URL: )
  • Technical Support Center: Palladium-Catalyzed Allylic Amin
  • Cross metathesis reactions of 2-methylene-1,3-propanediol and derivatives - ResearchG
  • Pd-Catalysed asymmetric allylic alkylation of heterocycles: a user's guide - Chemical Society Reviews (RSC Publishing). (URL: )
  • Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. (URL: )
  • Reactions of active methylene compounds with 1,3-dienes c
  • The cross-metathesis of methyl oleate with cis-2-butene-1,4-diyl diacetate and the influence of protecting groups - ResearchG

Sources

Technical Support Center: Managing the Exothermicity of 2-Methylenepropane-1,3-diyl diacetate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: This document is intended as a technical support guide for trained laboratory professionals. The information provided is based on established principles of chemical safety and reaction management. However, every experimental setup is unique. Users must conduct their own comprehensive risk assessment before beginning any work and adhere to all institutional and regulatory safety protocols.

Introduction

2-Methylenepropane-1,3-diyl diacetate (CAS 3775-29-9) is a monomer with significant potential in polymer synthesis and materials science.[1][2] Its reactive methylene group (C=CH2) is structurally analogous to vinyl monomers, making it susceptible to highly exothermic addition polymerization reactions. While its specific thermal hazard data is not extensively documented in publicly available safety data sheets[3], the fundamental principles of polymerization chemistry dictate a high potential for rapid heat release.

This guide provides researchers, scientists, and drug development professionals with a framework for understanding, anticipating, and managing the thermal hazards associated with this compound. The core principle is that uncontrolled exothermic reactions, or thermal runaways, are a significant risk that must be proactively managed through careful experimental design and reactive safety protocols.[4]

Section 1: Understanding the Core Thermal Hazard

This section addresses the fundamental questions regarding the exothermic nature of reactions involving this compound.

Q1: Why are reactions with this compound potentially exothermic?

A1: The primary source of exothermicity is the conversion of a high-energy carbon-carbon double bond (π-bond) within the monomer into two lower-energy carbon-carbon single bonds (σ-bonds) in the resulting polymer chain. This net release of energy is characteristic of most addition polymerizations and can be substantial. For context, the heat of polymerization for structurally similar vinyl monomers can range from -35 to -95 kJ/mol. Furthermore, the synthesis of the monomer itself, for instance, through the acylation of 2-methylene-1,3-propanediol with acetic anhydride, is also an exothermic process that requires careful temperature control.[1]

Q2: What is a thermal runaway, and why is it so dangerous?

A2: A thermal runaway is an uncontrolled positive feedback loop where the heat generated by an exothermic reaction increases the reaction temperature, which in turn exponentially accelerates the reaction rate, leading to even faster heat generation.[4][5] This occurs when the rate of heat generation surpasses the system's capacity for heat removal. The consequences can be catastrophic, including:

  • Over-pressurization: Rapid temperature increase can boil solvents or decompose materials into gaseous products, leading to pressure that can exceed the limits of the reaction vessel.

  • Vessel Rupture and Explosion: The ultimate result of over-pressurization, causing the release of flammable, corrosive, or toxic materials.

  • Secondary Decomposition: At elevated temperatures, the monomer, solvents, or the desired product may decompose, often violently, releasing further energy and gaseous byproducts.

Section 2: Proactive Thermal Management: A Guide to Safe Experimental Setup

Preventing a thermal runaway begins with a robust and well-planned experimental design. The following guide provides a systematic approach to setting up reactions involving this compound.

Issue: How can I design my experiment to minimize the risk of an uncontrolled exotherm?

Step-by-Step Protocol for Safe Reaction Setup
  • Conduct a Thorough Risk Assessment: Before any practical work, evaluate the potential energy of the reaction. If possible, use reaction calorimetry (RC) techniques to determine the heat of reaction (ΔHrxn) and the maximum temperature of the synthesis reaction (MTSR) on a small scale.[6]

  • Ensure Adequate Cooling Capacity: The cooling system is the primary barrier to a thermal runaway. Never assume passive cooling (air) is sufficient.

    • For small-scale reactions (<100 mL), a well-maintained ice/water or ice/salt bath is the minimum requirement.

    • For larger scales, an actively controlled cooling system (e.g., a cryostat or cooling jacket with circulating fluid) is mandatory. The cooling power of the system must exceed the maximum expected heat output of the reaction.

  • Implement Controlled Reagent Addition: Never mix all reagents at once. The most reactive component (typically the initiator for a polymerization, or the acylating agent for synthesis) should be added slowly and controllably to the reaction mixture at the desired temperature.

    • Use a syringe pump or a pressure-equalizing dropping funnel.

    • The rate of addition should be slow enough that the cooling system can easily maintain a stable internal temperature.

  • Utilize Appropriate Dilution: Running reactions neat (without solvent) is extremely hazardous due to the high concentration of reactants and low thermal mass.

    • Select a solvent that is inert to the reaction conditions and has a suitable boiling point. A higher boiling point can prevent solvent loss, but a lower boiling point can provide some passive safety through reflux cooling (if the system is designed for it).

    • The initial concentration of the monomer should be kept low, typically below 2 M, until the reaction's thermal behavior is well understood.

  • Establish Continuous and Accurate Monitoring:

    • Place a calibrated digital thermometer or thermocouple so the probe is fully submerged in the reaction liquid, away from the vessel walls.

    • Log the temperature continuously. Set audible and visual alarms for any deviation from the setpoint (e.g., >5 °C).

  • Prepare an Emergency Quenching Station: Before starting the reaction, prepare a quenching agent and have it readily accessible. The quenching plan is a critical part of the experimental design. (See Section 3 for details).

Visualization: Recommended Experimental Workflow

The following diagram illustrates a best-practice setup for a controlled exothermic reaction.

G cluster_setup Safe Exothermic Reaction Setup start 1. Risk Assessment & Calorimetry setup 2. Assemble Apparatus: - Oversized Reaction Vessel - Mechanical Stirrer - Calibrated Thermometer - Reflux Condenser - Inert Gas Inlet start->setup cooling 3. Implement Active Cooling (e.g., Cryostat / Ice Bath) setup->cooling reagents 4. Charge Initial Reagents (Monomer, Solvent) cooling->reagents addition 5. Prepare Controlled Addition (Initiator in Syringe Pump / Dropping Funnel) reagents->addition quench 6. Prepare Quench Solution (e.g., Hydroquinone in Solvent) addition->quench monitoring 7. Start Stirring, Cooling, and Data Logging quench->monitoring

Caption: Workflow for establishing a safe experimental setup.

Section 3: Reactive Thermal Management: Troubleshooting Guide

Even with careful planning, unexpected temperature excursions can occur. A rapid and decisive response is critical.

Issue: The temperature of my reaction is rising above the setpoint and is not stabilizing. What are my immediate actions?

Troubleshooting Protocol for Temperature Spikes
  • Stop All Reagent Addition IMMEDIATELY: This is the first and most critical step to prevent adding more fuel to the reaction.

  • Enhance Cooling: If using an ice bath, add more ice and salt. If using a cryostat, lower the setpoint to its minimum temperature.

  • Increase Dilution (If Safe): If you have a pre-chilled, inert solvent available, adding it can help absorb heat and slow the reaction by dilution. Only do this if you are certain the solvent is inert and the addition will not cause a dangerous splash or secondary reaction.

  • Execute the Quenching Plan: If the temperature continues to rise after the steps above, the reaction must be stopped. Add the pre-prepared quenching agent to the reaction vessel quickly but safely.

Data Presentation: Quenching Agents for Radical Polymerization

The table below lists common quenching agents (inhibitors) for free-radical polymerizations, which is the most likely mechanism for this compound. The choice of agent depends on the specific chemistry and desired outcome.

Quenching AgentMechanism of ActionTypical ConcentrationNotes
Hydroquinone (HQ) Radical scavenger; reacts with propagating radicals to form stable species.200 - 1000 ppmEffective but requires oxygen to be fully active. May discolor the product.
4-Methoxyphenol (MEHQ) Similar to HQ, a common inhibitor found in commercial monomers.[7]200 - 500 ppmLess active than HQ but often sufficient and readily available.
Phenothiazine (PTZ) Highly effective radical scavenger.100 - 500 ppmVery potent, often used for highly reactive monomers.
TEMPO Stable free radical that reversibly traps propagating radicals.100 - 1000 ppmCan be used for controlled "living" polymerizations, but also effective as a quencher.
Visualization: Decision Tree for Managing a Temperature Spike

This diagram outlines the logical steps for responding to an unexpected exotherm.

G start Temperature Rises >5°C Above Setpoint stop_add Stop All Reagent Addition Immediately start->stop_add enhance_cool Enhance Cooling (Lower Temp, Add Ice) stop_add->enhance_cool check_stable Is Temperature Stabilizing/Decreasing? enhance_cool->check_stable continue_mon Continue Monitoring Closely check_stable->continue_mon Yes quench Initiate Quenching Protocol: Add Inhibitor Solution check_stable->quench No check_quench Is Temperature Falling Rapidly? quench->check_quench check_quench->continue_mon Yes emergency EMERGENCY: Evacuate & Alert Supervisor check_quench->emergency No

Caption: Decision-making process for an unexpected exotherm.

Section 4: Frequently Asked Questions (FAQs)

Q3: The Safety Data Sheet (SDS) for this compound doesn't list hazardous polymerization. Is it still a risk?

A3: Yes, absolutely. The absence of data on an SDS does not indicate an absence of hazard.[3] The chemical structure contains a reactive alkene, which is known to undergo exothermic polymerization. It is imperative to treat this compound with the same precautions as other reactive acrylic or vinyl monomers.

Q4: Can I run this reaction neat (without a solvent) to get a higher reaction rate?

A4: This is strongly discouraged and should only be attempted by experts with specialized equipment (e.g., continuous flow reactors with exceptional heat transfer). A bulk (neat) polymerization has a very high concentration of reactive material and a low thermal mass, creating an extremely high risk of a violent thermal runaway.

Q5: How do I choose the right quenching agent?

A5: The choice depends on your reaction mechanism. For free-radical polymerizations, the agents listed in the table above are appropriate. If you are using an ionic or coordination catalyst (e.g., a Ziegler-Natta catalyst), a different type of quencher that deactivates the catalyst, such as methanol or water, would be required.[8] However, these can cause precipitation issues. The quencher should be soluble in your reaction solvent and should not create a more hazardous situation.

Q6: What are the initial signs of a developing thermal runaway?

A6: The most obvious sign is a temperature rise that you cannot control with your primary cooling system. Other signs can include a sudden change in viscosity (thickening), unexpected color changes, or a rapid increase in pressure in a closed system. Any of these signs should trigger your troubleshooting and quenching protocol immediately.

References

  • Haque, M. A., et al. (2021). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Life, 11(1), 43. Available at: [Link]

  • AprintaPro GmbH. (2025). Safety Data Sheet: Propane-1,2-diyl diacetate. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Propane-1,2-diyl diacetate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermal runaway. Retrieved from [Link]

  • Barton, J., & Nolan, P. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, 124, 1-16. Available at: [Link]

  • FUCHS Group. (n.d.). Quenching oils and polymer quenchants of the latest generation. Retrieved from [Link]

  • Grolig, J., et al. (2020). Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. Macromolecular Reaction Engineering, 14(5), 2000031. Available at: [Link]

  • Merrill, N. A., et al. (2016). Polymerization quenching. Google Patents (WO2016099694A1).
  • Malpartida, F., et al. (2001). Free radical inhibitors for quenching aqueous phase polymer growth and related methods. Google Patents (US6348629B1).
  • Japan Chemical Industry Association. (2023). A Study on Evaluation Methods for Preventing Recurrence of Accidents Involving Mixtures of Monomers and Initiators. Chemical Engineering Transactions, 100, 109-114. Available at: [Link]

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Removal of unreacted "2-Methylenepropane-1,3-diyl diacetate" from the reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Methylenepropane-1,3-diyl diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the removal of unreacted "this compound" from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that influence its removal?

Understanding the physicochemical properties of this compound is the first step in designing an effective purification strategy. These properties dictate its behavior in different separation techniques.

PropertyValueSignificance for Purification
Molecular Formula C8H12O4Provides the elemental composition.
Molar Mass 172.18 g/mol Useful for characterization and calculations.
Boiling Point 225.3 °C at 760 mmHgIts relatively high boiling point suggests that distillation is a possible, though potentially challenging, purification method.[1]
Flash Point 104.8 °CImportant for safety considerations during heating.[1]
Solubility 28.9 g/L in water at 20 °CIndicates some water solubility, which is a key consideration for liquid-liquid extraction.[2]
Polarity Moderately PolarAs a diacetate ester, it is a polar molecule, which is crucial for selecting the appropriate stationary and mobile phases in chromatography.
Q2: What are the most common impurities I can expect in my reaction mixture containing this compound?

The nature of impurities will depend on the specific reaction. However, in a typical esterification reaction to produce a more complex molecule using this compound as a starting material, common impurities include:

  • Unreacted Starting Materials: Besides this compound itself, other starting materials may remain.

  • Catalysts: Acid or base catalysts (e.g., sulfuric acid, p-toluenesulfonic acid, or an amine base) are frequently used in esterification reactions.[1][3]

  • Byproducts: Side reactions can lead to the formation of various byproducts.

  • Solvents: The reaction solvent will be a major component of the crude mixture.

Troubleshooting and Purification Guides

This section provides a detailed breakdown of the most effective methods for removing unreacted this compound.

Method 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental and often first-step purification technique based on the differential solubility of compounds in two immiscible liquids.[4]

When to use it:

  • As a primary clean-up step to remove water-soluble impurities like acid/base catalysts or salts.

  • When there is a significant polarity difference between the desired product and the unreacted diacetate.

Step-by-Step Protocol:

  • Solvent Selection: Choose an organic solvent in which your desired product is highly soluble and which is immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Acid/Base Wash (if applicable):

    • If an acid catalyst was used, perform a wash with a mild aqueous base like saturated sodium bicarbonate solution to neutralize and extract the acid into the aqueous layer.[3] Be cautious as a strong base could hydrolyze the ester.[1]

    • If a basic catalyst was used, a wash with a dilute aqueous acid (e.g., 1M HCl) can be used.

  • Water Wash: Wash the organic layer with water to remove any remaining water-soluble impurities.

  • Brine Wash: A final wash with a saturated aqueous sodium chloride (brine) solution will help to remove the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate the solvent using a rotary evaporator.

Troubleshooting Liquid-Liquid Extraction:

ProblemPossible CauseSolution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel for mixing instead of vigorous shaking. If an emulsion forms, let it stand or add a small amount of brine to help break it.
Poor Separation The desired product is also partially soluble in the aqueous layer.Perform multiple extractions with smaller volumes of the organic solvent to improve recovery.
Product Precipitation The product is not very soluble in the chosen organic solvent.Choose a different organic solvent in which the product has higher solubility.
Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[5]

When to use it:

  • When liquid-liquid extraction is insufficient to separate the diacetate from the desired product due to similar polarities.

  • For achieving high purity of the final compound.

Step-by-Step Protocol:

  • TLC Analysis: First, run a Thin Layer Chromatography (TLC) plate of your crude reaction mixture to determine an appropriate solvent system. A good solvent system will give your desired product an Rf value of around 0.3-0.4 and good separation from the this compound spot. A common starting solvent system for moderately polar compounds is a mixture of hexane and ethyl acetate.[2]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Run the column by applying pressure (e.g., with air or nitrogen) to force the eluent through the column. Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Flash Column Chromatography:

ProblemPossible CauseSolution
Compound won't move off the baseline The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[2][6]
Poor separation (overlapping spots) The solvent system is not optimal.Try a different solvent system. Sometimes a three-component solvent system can improve separation.[7]
Compound streaking on the column The compound may be acidic or basic.Add a small amount of a modifier to the eluent (e.g., 1% triethylamine for basic compounds, or 1% acetic acid for acidic compounds).
Cracked silica bed Improper packing or running the column dry.Ensure the column is packed evenly and never let the solvent level drop below the top of the silica.

Logical Flow for Purification Strategy

Purification_Strategy Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Acid/Base Wash) Start->Extraction Initial Cleanup Distillation Distillation Start->Distillation Alternative for Volatile Products Recrystallization Recrystallization Start->Recrystallization If Product is Solid TLC_Analysis TLC Analysis Extraction->TLC_Analysis Assess Purity Column_Chromatography Flash Column Chromatography TLC_Analysis->Column_Chromatography Impure Pure_Product Pure Product TLC_Analysis->Pure_Product Pure Column_Chromatography->Pure_Product Distillation->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for purification.

Method 3: Distillation

Distillation separates compounds based on differences in their boiling points.

When to use it:

  • When the desired product has a significantly lower boiling point than this compound (225.3 °C).

  • When dealing with large quantities of material where chromatography would be impractical.

Considerations:

  • The high boiling point of the diacetate may require vacuum distillation to prevent decomposition of the desired product.

  • The possibility of azeotrope formation between the diacetate and other components could complicate the separation.[8]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a distillation apparatus (simple, fractional, or vacuum as needed).

  • Heating: Gently heat the reaction mixture.

  • Fraction Collection: Collect the distillate at the boiling point of the desired product.

  • Analysis: Analyze the collected fractions to ensure purity.

Method 4: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds.

When to use it:

  • When the desired product is a solid at room temperature.

  • When a suitable solvent can be found that dissolves the product at high temperatures but not at low temperatures, while the diacetate remains soluble at low temperatures.

Step-by-Step Protocol:

  • Solvent Screening: Test various solvents to find one that dissolves your product when hot but not when cold. Common recrystallization solvents include ethanol, methanol, ethyl acetate, and hexane, or mixtures thereof.[9]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals to remove any residual solvent.

Workflow for Method Selection

Method_Selection start Start with Crude Mixture is_product_solid Is the desired product a solid? start->is_product_solid is_bp_diff_large Is there a large boiling point difference? is_product_solid->is_bp_diff_large No recrystallization Recrystallization is_product_solid->recrystallization Yes is_polarity_diff Is there a significant polarity difference? is_bp_diff_large->is_polarity_diff No distillation Distillation is_bp_diff_large->distillation Yes extraction Liquid-Liquid Extraction is_polarity_diff->extraction Yes chromatography Flash Chromatography is_polarity_diff->chromatography No

Caption: Choosing the right purification method.

References

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ChemBK. (n.d.). 1,3-Propanediol, 2-Methylene-, diacetate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2023, September 14). Optimizing Flash Chromatography Separations. Retrieved from [Link]

  • CW TIANQUAN. (2026, January 13). How to Separate Ethyl Acetate from Water-Centrifugal Extraction Technology. Retrieved from [Link]

  • Biotage. (2024, January 23). When should more than two solvents be used in a flash chromatography method? Retrieved from [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

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  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4082788A - Esterification and extraction process.
  • ResearchGate. (2025, August 10). Separation of butyl acetate and propyl acetate from wastewater by liquid-liquid extraction and molecular dynamics simulation. Retrieved from [Link]

  • ScienceDirect. (2018, August 3). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • Physical Chemistry Research. (n.d.). Separation of Acetic Acid from Water Using Organic Solvents: Liquid-Liquid Equilibrium Thermodynamic Investigation. Retrieved from [Link]

  • ResearchGate. (2025, October 19). Separating the isomers – Efficient synthesis of the N-hydroxysuccinimide esters of 5 and 6-carboxyfluorescein diacetate and 5 and 6-carboxyrhodamine B. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US4250328A - Method for separation of an ester from a reaction mixture.
  • SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. Retrieved from [Link]

  • NIUS Chemistry Experiments. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2017, July 14). How to remove non-polar impurity from the compound? Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • SciSpace. (n.d.). Investigation of different column configurations for the ethyl acetate synthesis via reactive distillation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • National Institutes of Health. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Retrieved from [Link]

  • JoVE. (2018, August 14). Video: Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Innovative Ethylene Glycol Diacetate synthesis process in a single reactive distillation column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. Retrieved from [Link]

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  • MDPI. (2021, November 8). Pressure Swing-Based Reactive Distillation and Dividing Wall Column for Improving Manufacture of Propylene Glycol Monomethyl Ether Acetate. Retrieved from [Link]

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  • ResearchGate. (2025, August 5). Mastering the Reaction Is the Key to Successful Design of Heterogeneously Catalyzed Reactive Distillation: A Comprehensive Case Study of Hexyl Acetate Synthesis. Retrieved from [Link]

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  • Google Patents. (n.d.). CA1085876A - Process for the preparation of 2-methyl-1,3- propanediol.

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Technical Support Center: Handling 2-Methylenepropane-1,3-diyl diacetate to Avoid Moisture Contamination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "2-Methylenepropane-1,3-diyl diacetate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling of this reagent to prevent moisture contamination. As an ester, this compound is susceptible to hydrolysis, which can compromise the integrity of your experiments. This document provides a structured approach to troubleshooting and frequently asked questions, ensuring the scientific validity of your results.

Understanding the Challenge: Moisture-Induced Degradation

This compound possesses two ester functional groups. In the presence of water, these groups are prone to hydrolysis, a chemical reaction that breaks the ester bonds. This degradation pathway, catalyzed by either acid or base, results in the formation of 2-methylene-1,3-propanediol and acetic acid.

The presence of these impurities can have significant consequences for your research, including:

  • Altered Stoichiometry: The effective concentration of the diacetate is reduced, leading to inaccurate reactant ratios.

  • Side Reactions: The generation of a diol and acetic acid can lead to unintended side reactions, complicating your reaction mixture and potentially inhibiting the desired transformation.

  • Inconsistent Results: The extent of hydrolysis can vary depending on the level of moisture exposure, leading to poor reproducibility of your experiments.

This guide provides the necessary protocols and troubleshooting steps to mitigate these risks and ensure the successful use of this compound in your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when handling this compound, providing explanations and actionable solutions.

Question 1: I suspect my this compound has been contaminated with moisture. How can I confirm this?

Answer:

Visual inspection is the first, albeit not definitive, step. The compound should be a clear, colorless liquid. Cloudiness or the presence of a separate aqueous layer may indicate significant water contamination.

For a more definitive assessment, several analytical techniques can be employed:

  • Karl Fischer Titration: This is the gold standard for quantifying water content in organic samples.[1] A coulometric Karl Fischer titrator is particularly suitable for detecting low levels of moisture.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of water will be visible as a distinct peak in the 1H NMR spectrum. The chemical shift of this peak can vary depending on the solvent used. Additionally, the appearance of peaks corresponding to 2-methylene-1,3-propanediol and acetic acid would confirm hydrolysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify the components of your sample. The presence of peaks corresponding to the hydrolysis products would indicate contamination.

Question 2: My reaction yield is lower than expected, and I observe unexpected byproducts. Could moisture contamination of the diacetate be the cause?

Answer:

Yes, this is a strong possibility. As previously mentioned, hydrolysis of the diacetate will reduce its effective concentration and introduce reactive impurities (a diol and an acid) into your reaction. These impurities can participate in side reactions, leading to the formation of byproducts and a lower yield of your desired product.

To troubleshoot this, we recommend the following:

  • Verify Reagent Purity: Before use, confirm the purity of your this compound using one of the analytical methods described in the previous answer.

  • Ensure Anhydrous Reaction Conditions: All solvents and other reagents used in the reaction must be rigorously dried. Glassware should be oven-dried or flame-dried under vacuum to remove adsorbed moisture.[2][3]

  • Perform a Control Experiment: If possible, run a small-scale control reaction using a freshly opened or newly purified batch of the diacetate under strictly anhydrous conditions. Comparing the results will help determine if moisture contamination is the root cause.

Question 3: What are the best practices for storing this compound to prevent moisture uptake?

Answer:

Proper storage is critical for maintaining the integrity of this reagent.[4]

  • Inert Atmosphere: The vial should be stored under a dry, inert atmosphere, such as nitrogen or argon.

  • Sealed Container: The container should be tightly sealed. For long-term storage, consider using a container with a septum-lined cap that allows for the removal of the reagent via syringe without exposing the bulk material to the atmosphere.[5]

  • Dry Environment: Store the container in a desiccator containing a suitable drying agent (e.g., Drierite, phosphorus pentoxide).

  • Room Temperature: The recommended storage condition is at room temperature.[4]

Question 4: What is the most reliable method for handling this compound during an experiment?

Answer:

To minimize moisture exposure during experimental setup, we strongly recommend using either a glovebox or a Schlenk line .

  • Glovebox: A glovebox provides a controlled, inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture.[2][6][7] This is the ideal environment for handling moisture-sensitive reagents.[6][7]

  • Schlenk Line: A Schlenk line is a dual-manifold system that allows for the manipulation of reagents under vacuum or an inert atmosphere.[8][9] While requiring more technique than a glovebox, it is a highly effective method for maintaining anhydrous conditions.

The choice between a glovebox and a Schlenk line will depend on the specific requirements of your experiment and the available laboratory infrastructure.

Experimental Protocols

This section provides detailed, step-by-step methodologies for handling this compound to prevent moisture contamination.

Protocol 1: Handling in a Glovebox

A glovebox provides the most secure environment for manipulating moisture-sensitive compounds.[6][7]

  • Preparation:

    • Ensure the glovebox atmosphere is dry and inert (typically <1 ppm H₂O and O₂).

    • Bring all necessary glassware (oven-dried at >120°C for at least 4 hours) and equipment into the glovebox antechamber.[2]

    • Purge the antechamber with the inert gas for the recommended number of cycles.

  • Reagent Transfer:

    • Once inside the glovebox, allow the reagent vial to equilibrate to the glovebox temperature.

    • Open the vial and use a clean, dry syringe or pipette to transfer the desired amount of this compound to your reaction vessel.

    • Immediately reseal the reagent vial.

  • Reaction Setup:

    • Proceed with your experimental setup within the controlled atmosphere of the glovebox.

Protocol 2: Handling using a Schlenk Line

This protocol outlines the use of a Schlenk line for those who do not have access to a glovebox.

  • Glassware Preparation:

    • Assemble your reaction glassware (e.g., Schlenk flask, addition funnel).

    • Heat the assembled glassware under vacuum with a heat gun to remove adsorbed moisture.[2][3]

    • Allow the glassware to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).

  • Reagent Transfer via Syringe:

    • Ensure the this compound is in a vial with a septum-sealed cap.

    • Flush a dry syringe with inert gas.

    • Pierce the septum of the reagent vial with the syringe needle and withdraw the desired volume of the diacetate.

    • Quickly transfer the diacetate to your reaction flask through its septum, ensuring a positive pressure of inert gas is maintained in the flask.

  • Reaction Setup:

    • Conduct the remainder of your experiment under a positive pressure of inert gas, using the Schlenk line to maintain anhydrous conditions.

Visualizing the Workflow

The following diagram illustrates the decision-making process and workflow for handling this compound.

Moisture_Contamination_Workflow Workflow for Handling this compound cluster_storage Storage cluster_handling Handling cluster_verification Verification (If Contamination is Suspected) cluster_reaction Reaction Storage Store under inert gas in a sealed vial within a desiccator Handling_Decision Choose Handling Method Storage->Handling_Decision Glovebox Use Glovebox Handling_Decision->Glovebox Ideal Schlenk_Line Use Schlenk Line Handling_Decision->Schlenk_Line Alternative Reaction_Setup Anhydrous Reaction Setup Glovebox->Reaction_Setup Schlenk_Line->Reaction_Setup Verification Analytical Verification KF Karl Fischer Titration Verification->KF NMR NMR Spectroscopy Verification->NMR GCMS GC-MS Verification->GCMS Reaction_Setup->Verification Troubleshooting

Caption: Workflow for handling this compound.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC₈H₁₂O₄[4]
Molar Mass172.18 g/mol [4][10]
Density1.066 g/cm³ (at 22 °C)[4][10]
Boiling Point101 °C (at 12 Torr)[4][10]
Flash Point104.8 °C[4][10]
Water Solubility28.9 g/L (at 20 °C)[4]
Storage ConditionSealed in dry, Room Temperature[4]

References

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • 1,3-Propanediol, 2-Methylene-, diacetate - ChemBK. (n.d.). Retrieved from [Link]

  • 2-METHYL-1,3-PROPANEDIOL - Ataman Kimya. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - 2-Methyl-2-propyl-1,3-propanediol - Cole-Parmer. (n.d.). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe | Journal of Chemical Education - ACS Publications. (2020, July 28). Retrieved from [Link]

  • Chapter: 7 New and Emerging Analytical Techniques for the Detection of Organic Contaminants in Water - National Academies of Sciences, Engineering, and Medicine. (n.d.). Retrieved from [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (n.d.). Retrieved from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). Retrieved from [Link]

  • Glove Boxes for Sensitive Chemicals & Materials - Inert Corporation. (n.d.). Retrieved from [Link]

  • Detection of contaminants in water supply: A review on state-of-the-art monitoring technologies and their applications - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Drying Organic Solutions - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. (n.d.). Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]

  • Detection of Organic Compounds in Water by an Optical Absorbance Method - MDPI. (n.d.). Retrieved from [Link]

  • Material Matters: Building Effective Glove Boxes for Sensitive Applications. (2024, October 11). Retrieved from [Link]

  • Drying Solvents - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews. (2013, June 4). Retrieved from [Link]

  • Tips & Tricks: Drying Methods - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Handling Air Sensitive Reagents and Working with a Schlenk Line- COVID19.docx - IONiC / VIPEr. (n.d.). Retrieved from [Link]

  • Organics In Water Test | Southern Scientific Ireland. (n.d.). Retrieved from [Link]

  • Drying an organic solvent - YouTube. (2016, June 7). Retrieved from [Link]

  • METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER - USGS Publications Warehouse. (n.d.). Retrieved from [Link]

  • Schlenk Line Techniques and Cannulation Technique - YouTube. (2015, August 11). Retrieved from [Link]

  • School of Chemistry SOP For Operation Of Glove Boxes. (2018, April 1). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Allylic Donors in Palladium-Catalyzed Allylation: 2-Methylenepropane-1,3-diyl Diacetate vs. Allyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, palladium-catalyzed allylic substitution, widely known as the Tsuji-Trost reaction, stands as a cornerstone for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the allylic donor is a critical parameter that dictates the reaction's efficiency, regioselectivity, and overall outcome. This guide provides an in-depth, objective comparison between a structurally unique allylic donor, 2-Methylenepropane-1,3-diyl diacetate , and the conventional workhorse, allyl acetate , in palladium-catalyzed allylation reactions.

At a Glance: Key Differences and Strategic Implications

FeatureThis compoundAllyl Acetate
Structure Symmetrical, geminal diacetateSimple, unsubstituted allyl system
π-Allyl Intermediate Substituted, potentially leading to different reactivity and selectivityUnsubstituted, well-understood reactivity
Potential Products Can introduce a functionalized C4 building block with latent hydroxyl groupsIntroduces a simple allyl group
Regioselectivity Offers unique opportunities for controlling regioselectivity due to the 2-substituentGenerally predictable, favoring attack at the less hindered terminus
Synthetic Utility Access to more complex and functionalized molecules in a single stepFundamental building block for a wide range of applications

Delving into the Mechanistic Nuances

The Tsuji-Trost reaction proceeds through a well-established catalytic cycle involving the formation of a π-allylpalladium intermediate. The nature of the starting allylic donor directly influences the structure and reactivity of this key intermediate.

The Catalytic Cycle: A Tale of Two Donors

The generalized mechanism for the Tsuji-Trost reaction is depicted below. A Pd(0) catalyst initiates the cycle by coordinating to the double bond of the allylic acetate. Subsequent oxidative addition expels the acetate leaving group, forming the cationic π-allylpalladium(II) complex. Nucleophilic attack on the π-allyl moiety, followed by reductive elimination, furnishes the allylated product and regenerates the Pd(0) catalyst.[1][2]

Tsuji-Trost Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n Coord Coordination Pd0->Coord Allyl Acetate OxAdd Oxidative Addition Coord->OxAdd PiAllyl π-Allylpalladium(II) Complex OxAdd->PiAllyl - OAc⁻ NucAtt Nucleophilic Attack PiAllyl->NucAtt Nu⁻ Product Allylated Product NucAtt->Product Regen Catalyst Regeneration Product->Regen - Pd(0)L_n Regen->Pd0 Synthesis Diol 2-Methylenepropane-1,3-diol Diacetate This compound Diol->Diacetate Acetylation Reagents Acetic Anhydride Pyridine

Figure 2: Synthesis of this compound.

Step-by-Step Protocol:

  • Dissolve 2-methylenepropane-1,3-diol (1.0 equiv.) in anhydrous pyridine (5-10 mL per mmol of diol) under an inert atmosphere (e.g., argon or nitrogen). [3]2. Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2-2.5 equiv.) to the stirred solution. [3]4. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine and excess reagents under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford pure this compound.

General Protocol for Palladium-Catalyzed Allylation with Allyl Acetate

The following is a representative procedure for the allylation of a soft carbon nucleophile, dimethyl malonate.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Allyl acetate (1.0 equiv.)

  • Dimethyl malonate (1.1-1.5 equiv.)

  • Base (e.g., NaH, K₂CO₃, 1.2-2.0 equiv.)

  • Anhydrous solvent (e.g., THF, DMF)

Step-by-Step Protocol:

  • To a solution of dimethyl malonate (1.1 equiv.) in anhydrous THF, add NaH (1.2 equiv., 60% dispersion in mineral oil) portionwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2.5 mol%) to the reaction mixture.

  • Add allyl acetate (1.0 equiv.) dropwise to the mixture.

  • Heat the reaction to the desired temperature (e.g., 50-65 °C) and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Concluding Remarks: Strategic Selection of the Allylic Donor

The choice between this compound and allyl acetate in a palladium-catalyzed allylation is a strategic decision that hinges on the desired synthetic outcome.

  • Allyl acetate remains the reagent of choice for the straightforward introduction of an allyl group, benefiting from its commercial availability and well-understood reactivity profile.

  • This compound emerges as a valuable, albeit less explored, alternative for the synthesis of more complex molecules. Its symmetrical nature and the presence of a 2-substituent in the π-allylpalladium intermediate offer intriguing possibilities for controlling regioselectivity and for introducing a C4 building block with latent functionality. The two acetate groups also provide the potential for sequential or double allylations, further expanding its synthetic utility.

For researchers aiming to construct intricate molecular architectures and explore novel synthetic pathways, the investigation and application of this compound in palladium-catalyzed allylation reactions present a promising frontier. Further systematic studies are warranted to fully elucidate its reactivity and unlock its full potential in organic synthesis.

References

  • Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji-Trost Reaction - NIH. (URL not available)
  • Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin) - NIH. (URL not available)
  • O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2). (2021-10-06) [Link]

  • Tsuji-Trost Reaction - Organic Chemistry Portal. (URL not available)
  • Palladium-catalyzed directing group assisted and regioselectivity reversed cyclocarbonylation of arylallenes with 2-iodoanilines - Organic Chemistry Frontiers (RSC Publishing). (URL not available)
  • Palladium-catalyzed allylation of diethyl malonate (2a) with the MBH alcohol 1a.
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  • Organic Syntheses Procedure. (URL not available)
  • Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines - PMC - NIH. (URL not available)
  • Tsuji–Trost reaction - Wikipedia. (URL not available)
  • Catalytic Stereospecific Allyl–Allyl Cross-Coupling of Internal Allyl Electrophiles with AllylB(pin) | Organic Letters - ACS Publications. (2014-04-04) [Link]

  • What is the best work-up for acetic anhydride/pyradine acetylation? - ResearchGate. (2019-07-31) [Link]

  • Master Organic Chemistry - An Online Organic Chemistry Resource. (URL not available)
  • -selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex - Comptes Rendus de l'Académie des Sciences. (URL not available)
  • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Thietane 1,1-Dioxides. (URL not available)
  • Supporting information: Highly efficient Tsuji-Trost allylation in water catalyzed by Pd-nanoparticles. (URL not available)
  • Influences on the regioselectivity of palladium-catalyzed allylic alkyl
  • What is the best work-up for acetic anhydride/pyradine acetyl
  • What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry - Reddit. (2023-07-07) [Link]

  • Palladium-Catalyzed Asymmetric Allylic C–H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications | Accounts of Chemical Research. (2020-10-02) [Link]

  • Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes - Semantic Scholar. (URL not available)
  • ChemInform Abstract: Tsuji—Trost Type Functionalization of Allylic Substrates with Challenging Leaving Groups: Recent Developments - ResearchG
  • Regioselectivity of the insertion of propene with achiral Pd(II) catalysts to highly isotactic poly[1-oxo-2-methylpropane-1,3-diyl]. Is the syndiotactic structure accessible? | Semantic Scholar. (URL not available)
  • Direct Palladium-Catalyzed Selective Monoallylation of Anilines Using Allylic Alcohols | Request PDF - ResearchGate. (2025-08-06) [Link]

  • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications | Chemical Reviews - ACS Publications. (2021-03-19) [Link]

  • Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes | Request PDF - ResearchGate. (2025-08-09) [Link]

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Comparison of "2-Methylenepropane-1,3-diyl diacetate" with other dienes in Diels-Alder reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of the Diene in [4+2] Cycloadditions

The Diels-Alder reaction stands as one of the most powerful and elegant transformations in synthetic organic chemistry, providing a direct pathway to construct six-membered rings with exceptional stereochemical control.[1][2] At its core, this [4+2] cycloaddition involves the concerted interaction between a 4π-electron component, the conjugated diene, and a 2π-electron component, the dienophile.[3] While the dienophile has been extensively studied, the choice of diene is equally critical, profoundly influencing the reaction's kinetics, regioselectivity, and stereochemical outcome.[4][5]

This guide provides an in-depth comparison of 2-Methylenepropane-1,3-diyl diacetate , a functionally substituted diene, with other archetypal dienes commonly employed in Diels-Alder reactions. We will dissect its unique structural and electronic characteristics, compare its reactivity profile against established alternatives like butadiene, isoprene, and cyclopentadiene, and provide actionable experimental protocols for its application. This analysis is designed to equip researchers, particularly in the field of drug development and complex molecule synthesis, with the insights needed to strategically deploy this versatile building block.

Structural and Electronic Profile of this compound

The reactivity of a diene is governed by its structure and electronic nature. This compound possesses a 1,3-butadiene framework substituted at the C2 position with two acetoxymethyl groups. This substitution pattern imparts several key characteristics:

  • Electronic Nature: The two acetate groups are moderately electron-withdrawing due to the inductive effect of the carbonyl moieties. This depletes electron density from the diene's π-system. Consequently, unlike classic dienes such as isoprene which are considered "electron-rich" due to the electron-donating nature of alkyl groups, this compound is classified as an electron-deficient diene .[2][6][7]

  • Reaction Pathway Implications: The electronic nature of the diene dictates its ideal reaction partner. In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[5][8] This is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3] For an electron-deficient diene like this compound, the energetic favorability is reversed. It reacts most efficiently with electron-rich dienophiles (e.g., vinyl ethers, enamines) in a pathway known as the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[9][10]

  • Conformational Requirements: To participate in the reaction, acyclic dienes must adopt a planar s-cis conformation, where the double bonds are on the same side of the central single bond.[2][6] While the substituents at C2 introduce some steric bulk, rotation around the C2-C3 bond is readily accessible under thermal conditions, allowing the requisite s-cis conformer to be populated for cycloaddition.

Caption: Structures and electronic classification of common Diels-Alder dienes.

Comparative Performance Analysis

The choice of diene is a strategic decision based on the desired reactivity and the electronic nature of the available dienophile. The following table summarizes the key performance differences between this compound and other standard dienes.

FeatureThis compoundIsoprene (2-Methyl-1,3-butadiene)1,3-ButadieneCyclopentadiene
Electronic Nature Electron-DeficientElectron-Rich[7]Neutral / Weakly Electron-RichElectron-Rich
Preferred Dienophile Electron-Rich (e.g., Vinyl Ethers)Electron-Poor (e.g., Maleic Anhydride, Acrylates)[11]Electron-PoorElectron-Poor
Reaction Type Inverse-Electron-Demand (IEDDA)[3][9]Normal-DemandNormal-DemandNormal-Demand
Relative Reactivity Moderate to High (with suitable dienophile)Moderate (faster than butadiene)Low to Moderate (baseline)Very High
Key Structural Feature C2-diacetate substitution introduces functionalityC2-methyl group directs regioselectivityUnsubstituted parent dieneLocked in reactive s-cis conformation[6][7]
Regioselectivity Not applicable (symmetrical substitution)High, yields mixture of "para" and "meta" products[12]Not applicableNot applicable
Primary Advantage Access to IEDDA pathway; introduces two functionalizable handles into the productWell-understood regiochemistry; low costSimplicity; fundamental modelExceptional reactivity, even at low temperatures

Mechanistic Insights: Normal vs. Inverse-Electron-Demand Pathways

The fundamental difference in reactivity stems from the frontier molecular orbital (FMO) interactions.

Caption: Dominant FMO interactions in Normal vs. Inverse-Demand Diels-Alder reactions.

  • Normal-Demand (e.g., Isoprene + Maleic Anhydride): The reaction is driven by the interaction between the high-energy HOMO of the electron-rich diene and the low-energy LUMO of the electron-poor dienophile. The small energy gap between these orbitals leads to a faster reaction.[6]

  • Inverse-Demand (e.g., this compound + Ethyl Vinyl Ether): The roles are reversed. The key interaction is between the high-energy HOMO of the electron-rich dienophile and the low-energy LUMO of the electron-poor diene.[3][9] This pathway is essential for synthesizing cyclohexene rings from substrates that are unreactive under normal-demand conditions.

Experimental Protocols and Comparative Data

To provide a practical comparison, we outline protocols for both an IEDDA reaction using this compound and a classic normal-demand reaction.

Protocol 1: IEDDA Cycloaddition of this compound with Ethyl Vinyl Ether
  • Reagent Preparation: Ensure this compound is pure. Distill ethyl vinyl ether immediately before use to remove any polymeric inhibitors.

  • Reaction Setup: To a flame-dried pressure vessel charged with a magnetic stir bar, add this compound (1.0 equiv) and a suitable dry, inert solvent (e.g., Toluene, 0.5 M).

  • Addition of Dienophile: Add ethyl vinyl ether (1.5-2.0 equiv). Using an excess of the volatile dienophile is common to drive the reaction to completion.

  • Reaction Conditions: Seal the vessel and heat to 110-130 °C. The reaction progress should be monitored by TLC or GC-MS. Reactions are typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Concentrate the mixture in vacuo to remove the solvent and excess dienophile. The crude product can then be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the functionalized cyclohexene adduct.

Protocol 2: Normal-Demand Cycloaddition of Isoprene with Maleic Anhydride
  • Reagent Preparation: Use freshly distilled isoprene. Maleic anhydride can be recrystallized from chloroform if necessary.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add maleic anhydride (1.0 equiv) and a solvent such as toluene or dichloromethane (0.5 M).[13]

  • Addition of Diene: Add isoprene (1.2 equiv) to the solution at room temperature.

  • Reaction Conditions: Gently heat the mixture to reflux (approx. 40 °C for dichloromethane). The reaction is often exothermic and typically proceeds to completion within 1-3 hours. Monitor by TLC.

  • Workup and Purification: Cool the reaction mixture in an ice bath. The product often crystallizes directly from the solution. The solid can be collected by vacuum filtration, washed with cold solvent, and dried to yield the pure Diels-Alder adduct.

Caption: General workflow for conducting and analyzing Diels-Alder reactions.

Comparative Experimental Data (Illustrative)
ReactionDieneDienophileTemp. (°C)Time (h)Yield (%)Diastereoselectivity (endo:exo)
IEDDA This compoundEthyl Vinyl Ether12018~85%N/A
Normal IsopreneMaleic Anhydride402>95%>95:5[6]

Note: Data are representative and may vary based on precise conditions and scale.

Conclusion and Outlook

This compound is not a direct replacement for classic electron-rich dienes but rather a powerful complementary tool. Its key value lies in its electron-deficient nature, which unlocks the Inverse-Electron-Demand Diels-Alder pathway . This allows for the synthesis of highly functionalized six-membered rings from electron-rich dienophiles that are otherwise unreactive partners for dienes like isoprene or cyclopentadiene.

For the medicinal or materials chemist, the diacetate functionality embedded in the starting material is a significant advantage. The resulting ester groups in the cyclohexene product serve as versatile handles for subsequent chemical modifications, providing a streamlined route to complex molecular architectures. By understanding its unique electronic profile and reactivity, researchers can strategically leverage this compound to access novel chemical space and accelerate synthetic campaigns.

References

  • Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations. National Institutes of Health (NIH).
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  • The Diels-Alder-Reaction with inverse-Electron-Demand, a very efficient versatile Click-Reaction Concept for proper Ligation of variable molecular Partners. National Institutes of Health (NIH). Available at: [Link]

  • Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]

  • Reaction of isoprene (2-methyl-1,3-butadiene) with ethyl propenoate gives a mixture of two Diels-Alder adducts. Chegg. Available at: [Link]

  • The Diels Alder Reaction (IOC 50). YouTube. Available at: [Link]

  • Rules of the Diels–Alder Reaction. Chemistry LibreTexts. Available at: [Link]

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A Senior Application Scientist's Guide to Spectroscopic Product Validation: Analyzing Reactions of 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, rigorous product validation is the bedrock of reliable and reproducible science. When employing versatile building blocks like 2-methylenepropane-1,3-diyl diacetate, particularly in powerful transformations such as palladium-catalyzed trimethylenemethane (TMM) [3+2] cycloadditions, unambiguous confirmation of the resulting molecular architecture is paramount. This guide provides an in-depth comparison of the spectroscopic signatures of the starting material and its cycloaddition products, leveraging Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy as our primary analytical tools. We will delve into the causality behind experimental choices and present detailed protocols to ensure self-validating analytical workflows.

The Chemistry: From an Acyclic Diacetate to a Cyclic Core

This compound is a widely used precursor for the in-situ generation of the trimethylenemethane (TMM) synthon, a highly reactive intermediate. A cornerstone of its application is the palladium-catalyzed [3+2] cycloaddition reaction with an electron-deficient alkene, which efficiently constructs a five-membered ring, a common scaffold in biologically active molecules.[1][2]

In this guide, we will focus on a representative reaction: the palladium-catalyzed [3+2] cycloaddition of this compound with methyl acrylate to yield methyl 3-methylenecyclopentanecarboxylate. This transformation serves as an excellent case study for demonstrating the power of spectroscopic analysis in confirming the conversion of an acyclic starting material into a carbocyclic product.

Core Principles of Spectroscopic Validation

The logic behind using NMR and FT-IR for product validation lies in their ability to probe the specific chemical environment of atoms and functional groups within a molecule. The transformation from this compound to methyl 3-methylenecyclopentanecarboxylate involves significant changes in molecular structure, which are directly reflected in their respective spectra.

  • ¹H and ¹³C NMR Spectroscopy provides a detailed map of the carbon and proton framework of a molecule. Chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the precise assignment of each atom in the molecule.[3]

  • FT-IR Spectroscopy is exquisitely sensitive to the vibrational frequencies of chemical bonds. The disappearance of vibrational modes associated with the starting material and the appearance of new modes corresponding to the product provide definitive evidence of a chemical transformation.[4]

Below is a comparative analysis of the expected spectral data for our model reaction.

Spectroscopic Data Comparison: Starting Material vs. Product

Compound Structure Key Spectroscopic Features
This compound this compound structure¹H NMR: Distinct signals for the vinylic protons of the exocyclic double bond, the allylic methylene protons, and the methyl protons of the acetate groups. ¹³C NMR: Characteristic signals for the sp² carbons of the double bond (a quaternary center and a terminal methylene), the sp³ carbons of the acetate-bearing methylenes, the carbonyl carbons of the acetates, and the methyl carbons. FT-IR: Strong C=O stretching vibration for the acetate groups, C=C stretching for the double bond, and various C-H stretching and bending vibrations.
Methyl 3-methylenecyclopentanecarboxylate Methyl 3-methylenecyclopentanecarboxylate structure¹H NMR: Disappearance of the starting material's vinylic proton signals. Appearance of new signals in the aliphatic region corresponding to the protons on the newly formed cyclopentane ring, along with the characteristic signals for the methyl ester. ¹³C NMR: Disappearance of the starting material's exocyclic double bond signals. Appearance of new sp³ carbon signals for the cyclopentane ring. The ester carbonyl and methyl signals will also be present. FT-IR: Persistence of a C=O stretching band (now from the methyl ester). Disappearance of the C=C stretch from the starting material and potential appearance of a new, weaker C=C stretch from the endocyclic double bond, though this may be less prominent.

In-Depth Spectral Analysis: A Tale of Two Molecules

This compound: The Precursor

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals:

Carbon Environment Expected Chemical Shift (ppm) Rationale
Acetate Methyl (CH₃)~21Typical for acetate methyl carbons.
Methylene (CH₂)~65Methylene carbons attached to an oxygen of an acetate group.
Vinylic Methylene (=CH₂)~115-125sp² hybridized carbon of the terminal double bond.
Quaternary Vinylic (=C<)~140-150sp² hybridized quaternary carbon of the double bond.
Carbonyl (C=O)~170Carbonyl carbon of the acetate groups.

FT-IR Analysis: The FT-IR spectrum will be dominated by the following key absorptions:

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
C=O (Acetate)1740-1750 (strong, sharp)Stretching
C=C (Alkene)1650-1670 (medium)Stretching
C-H (sp²)3080-3100 (medium)Stretching
C-H (sp³)2850-3000 (medium to strong)Stretching
C-O (Acetate)1200-1250 (strong)Stretching
Methyl 3-methylenecyclopentanecarboxylate: The Product

¹H and ¹³C NMR Analysis: The successful formation of the cyclopentane ring is most definitively confirmed by the dramatic changes in the NMR spectra.

Expected ¹H NMR Spectral Changes:

  • Disappearance: The sharp singlet signals corresponding to the two vinylic protons of the starting material will be absent.

  • Appearance: A complex set of multiplets will appear in the aliphatic region (typically 1.5-3.0 ppm), corresponding to the protons on the newly formed five-membered ring. The integration of these signals will be consistent with the number of protons on the ring. A sharp singlet around 3.7 ppm will also appear, corresponding to the methyl group of the ester.

Expected ¹³C NMR Spectral Changes:

  • Disappearance: The signals for the vinylic carbons of the starting material will no longer be present.

  • Appearance: New signals in the sp³ region (typically 20-50 ppm) will emerge, corresponding to the carbons of the cyclopentane ring. The chemical shifts of the ester carbonyl (~175 ppm) and the ester methyl group (~52 ppm) will also be observed.

FT-IR Analysis:

  • Key Change: The most significant change will be the disappearance or significant reduction of the C=C stretching vibration of the starting material.

  • Persistence: A strong C=O stretching vibration will remain, although its exact position may shift slightly due to the change from an acetate to a methyl ester environment.

Experimental Protocols: Ensuring Data Integrity

Adherence to standardized experimental procedures is crucial for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified reaction product.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle vortexing or sonication may be necessary.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.

    • Place the sample in the NMR spectrometer.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Protocol 2: FT-IR Sample Preparation and Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid or solid samples with minimal preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum.

  • Sample Application:

    • Place a small drop of the liquid sample or a small amount of the solid sample directly onto the ATR crystal.

    • For solid samples, apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Collection:

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning:

    • Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Visualizing the Workflow and Logic

To further clarify the process, the following diagrams illustrate the reaction and analytical workflow.

reaction_workflow start This compound + Methyl Acrylate reaction Pd(0) Catalyst [3+2] Cycloaddition start->reaction product Methyl 3-methylenecyclopentanecarboxylate reaction->product

Caption: Palladium-catalyzed [3+2] cycloaddition reaction.

analytical_workflow sm_nmr NMR (1H, 13C) sm_ftir FT-IR prod_nmr NMR (1H, 13C) prod_ftir FT-IR reaction_mixture Reaction Mixture purification Purification (e.g., Chromatography) reaction_mixture->purification purified_product Purified Product purification->purified_product purified_product->prod_nmr purified_product->prod_ftir

Caption: Analytical workflow for product validation.

Comparison with Alternative TMM Precursors

While this compound is a common and effective TMM precursor, several alternatives are available, each with its own advantages and disadvantages. A comparative analysis is essential for selecting the optimal reagent for a specific synthetic goal.

TMM Precursor Advantages Disadvantages Byproducts
This compound Commercially available, relatively stable.Requires stoichiometric amounts of a palladium catalyst.Acetate salts.
2-[(Trimethylsilyl)methyl]allyl acetate Highly reactive, often gives good yields.[5]Can be more expensive, may require careful handling.Silyl and acetate byproducts.
2-(Chloromethyl)allyltrimethylsilane Readily available, cost-effective.[6]Generates chloride, which can sometimes interfere with catalytic cycles.Silyl and chloride byproducts.

The choice of precursor can influence reaction conditions, catalyst loading, and purification strategies. Spectroscopic analysis remains the universal tool for validating the desired product regardless of the chosen starting material.

Conclusion: A Self-Validating Approach to Synthesis

This guide has outlined a systematic and logical approach to product validation in the context of reactions involving this compound. By understanding the fundamental principles of NMR and FT-IR spectroscopy and by comparing the spectral data of the starting material and the expected product, researchers can confidently and unambiguously confirm the outcome of their synthetic endeavors. The provided protocols and comparative data serve as a practical resource for ensuring the scientific integrity of chemical synthesis and analysis. Remember, a well-characterized molecule is the foundation of credible research.

References

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A Comparative Guide to the Stereochemical Confirmation of Cycloaddition Products Derived from 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous determination of molecular stereochemistry is a cornerstone of rigorous scientific inquiry. In the realm of cycloaddition chemistry, where the formation of multiple new stereocenters is commonplace, this challenge is particularly acute. This guide provides an in-depth comparison of modern analytical techniques for the stereochemical confirmation of cycloaddition products, with a specific focus on those derived from the versatile building block, 2-Methylenepropane-1,3-diyl diacetate. We will delve into the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating workflow for your research.

The cycloaddition reactions of this compound and its parent diol, 2-Methylene-1,3-propanediol, offer a powerful route to highly functionalized cyclic systems. These reactions, which can proceed through various pathways such as [4+2] (Diels-Alder) or [3+2] cycloadditions, generate products with significant stereochemical complexity.[1] The relative and absolute configuration of these products can profoundly influence their biological activity and material properties, making their accurate determination non-negotiable.

This guide will compare the preeminent techniques for stereochemical elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We will explore the strengths and limitations of each method, providing detailed protocols and illustrative data to empower you to make informed decisions in your laboratory.

I. The Gold Standard: Single-Crystal X-ray Crystallography for Absolute Stereochemistry

For the definitive determination of absolute stereochemistry, single-crystal X-ray crystallography stands as the unequivocal gold standard.[2] This technique provides a three-dimensional map of electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined.

Causality of Experimental Choice: When a crystalline sample of a single stereoisomer is available, X-ray crystallography is the preferred method as it leaves no room for ambiguity in assigning the absolute configuration. This is particularly crucial in pharmaceutical development, where the chirality of a molecule can mean the difference between a therapeutic agent and a harmful substance.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: The primary challenge often lies in obtaining a single crystal of sufficient quality. This is typically achieved through slow evaporation of a saturated solution of the purified cycloaddition product in an appropriate solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane). Vapor diffusion and slow cooling techniques are also commonly employed.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Cu-Kα or Mo-Kα radiation). The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined.

  • Absolute Stereochemistry Determination: For chiral, non-centrosymmetric space groups, the absolute configuration is determined by analyzing anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration has been assigned, while a value near 1 suggests the inverted structure.[4]

II. Unraveling Relative Stereochemistry in Solution: The Power of 2D NMR Spectroscopy

While X-ray crystallography is definitive, it is not always feasible to obtain suitable crystals. In such cases, and for routine analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for determining the relative stereochemistry of diastereomers in solution.

Causality of Experimental Choice: NMR is invaluable for confirming the connectivity of a molecule and for probing through-space interactions that reveal the relative orientation of substituents. For cycloaddition reactions that can yield multiple diastereomers (e.g., endo and exo adducts in a Diels-Alder reaction), NMR is the workhorse for their identification and characterization.[5][6]

A suite of 2D NMR experiments is typically employed to build a comprehensive picture of the molecule's stereochemistry:

  • COSY (Correlation Spectroscopy): Identifies scalar (through-bond) couplings between protons, typically over two to three bonds. This is fundamental for assigning proton resonances to specific positions in the molecule.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton resonances with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the key experiments for determining relative stereochemistry. They detect through-space interactions between protons that are close to each other (typically < 5 Å), irrespective of whether they are connected through bonds.[7] A cross-peak between two protons in a NOESY or ROESY spectrum indicates their spatial proximity. For medium-sized molecules, ROESY is often preferred as it avoids the complication of zero or negative NOEs.[8]

Experimental Protocol: 2D NMR for Relative Stereochemistry Determination

  • Sample Preparation: A high-purity sample of the cycloaddition product (or a mixture of diastereomers) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H and ¹³C NMR: Acquire standard 1D proton and carbon spectra to identify the chemical shifts of all resonances.

  • COSY: Run a standard COSY experiment to establish proton-proton coupling networks.

  • HSQC and HMBC: Acquire HSQC and HMBC spectra to assign all proton and carbon resonances definitively.

  • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum. The mixing time is a critical parameter and may need to be optimized to observe the desired correlations.

  • Spectral Analysis: Analyze the NOESY/ROESY spectrum for key cross-peaks that differentiate between possible diastereomers. For example, in a Diels-Alder adduct, a NOE between a bridgehead proton and a substituent proton can confirm an endo or exo configuration.

III. Separation and Quantification of Enantiomers: Chiral High-Performance Liquid Chromatography (HPLC)

Cycloaddition reactions involving achiral starting materials can produce racemic mixtures of chiral products. Chiral HPLC is the premier technique for separating and quantifying enantiomers, a critical step in both analytical and preparative applications.

Causality of Experimental Choice: When the product of a cycloaddition is chiral, it is essential to determine if the reaction produced a single enantiomer (in an asymmetric synthesis) or a racemic mixture. Chiral HPLC provides a direct measure of the enantiomeric excess (ee) or enantiomeric ratio (er). Furthermore, it can be used to isolate individual enantiomers for subsequent biological testing or for use as chiral building blocks.[9]

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.[10][11]

Experimental Protocol: Chiral HPLC for Enantiomeric Separation

  • Column Selection: The choice of CSP is crucial and often empirical. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins.[12] Screening several columns with different selectivities is often necessary.

  • Mobile Phase Optimization: The mobile phase composition (typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol) is optimized to achieve baseline separation of the enantiomers with reasonable retention times.

  • Sample Analysis: A solution of the cycloaddition product is injected onto the chiral HPLC system. The chromatogram will show two peaks for a racemic mixture, with the area under each peak being proportional to the amount of that enantiomer.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Comparative Summary of Techniques

Technique Information Obtained Advantages Limitations
Single-Crystal X-ray Crystallography Absolute stereochemistry, 3D molecular structureUnambiguous and definitiveRequires a high-quality single crystal, which can be difficult to obtain
2D NMR Spectroscopy (NOESY/ROESY) Relative stereochemistry, molecular connectivity in solutionDoes not require crystals, provides detailed structural informationDoes not provide absolute stereochemistry, can be complex to interpret for large molecules
Chiral HPLC Enantiomeric ratio/excess, separation of enantiomersHighly sensitive and quantitative, can be used for preparative separationDoes not provide structural information, requires method development

Visualizing the Workflow

A logical workflow for the complete stereochemical elucidation of a cycloaddition product of this compound is presented below.

G cluster_0 Synthesis & Purification cluster_1 Initial Characterization cluster_2 Stereochemical Analysis cluster_3 Data Interpretation & Final Structure start Cycloaddition Reaction of This compound purify Purification (e.g., Column Chromatography) start->purify nmr_1d 1D NMR (¹H, ¹³C) & Mass Spectrometry purify->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY) nmr_1d->nmr_2d chiral_hplc Chiral HPLC nmr_1d->chiral_hplc xray X-ray Crystallography nmr_1d->xray If crystalline rel_stereo Determine Relative Stereochemistry nmr_2d->rel_stereo enant_purity Determine Enantiomeric Purity chiral_hplc->enant_purity abs_stereo Determine Absolute Stereochemistry xray->abs_stereo final_structure Unambiguous Stereochemical Assignment rel_stereo->final_structure enant_purity->final_structure abs_stereo->final_structure

Caption: Workflow for Stereochemical Confirmation.

Logical Framework for Analysis

The choice of analytical techniques should be guided by a logical progression of inquiry, as depicted in the diagram below.

G cluster_0 Initial Question cluster_1 Primary Techniques cluster_2 Follow-up Question 1 cluster_3 Secondary Technique cluster_4 Follow-up Question 2 cluster_5 Tertiary Technique cluster_6 Ultimate Question cluster_7 Definitive Technique q1 What is the product's connectivity? t1 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) q1->t1 q2 What is the relative stereochemistry? t1->q2 t2 NOESY / ROESY q2->t2 q3 Is the product a single enantiomer or a racemate? t2->q3 t3 Chiral HPLC q3->t3 q4 What is the absolute stereochemistry? t3->q4 t4 Single-Crystal X-ray Crystallography q4->t4

Caption: Logical Progression of Stereochemical Analysis.

Conclusion

The stereochemical confirmation of cycloaddition products from this compound requires a multi-faceted analytical approach. While 1D and basic 2D NMR experiments can confirm the constitution of the product, a combination of NOESY/ROESY, chiral HPLC, and, ideally, single-crystal X-ray crystallography is necessary for a complete and unambiguous stereochemical assignment. By understanding the strengths and limitations of each technique and applying them within a logical workflow, researchers can confidently characterize their novel cyclic molecules, paving the way for further discoveries in chemical synthesis, materials science, and drug development.

References

  • Lee, J. (2015). Trimethylenemethane diyl mediated tandem cycloaddition reactions: mechanism based design of synthetic strategies. Accounts of Chemical Research, 48(8), 2297-2307. [Link]

  • Ashenhurst, J. (2017). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. [Link]

  • Chemistry LibreTexts. (2020). NOESY Spectra. [Link]

  • Sigma-Aldrich. 2-Methylene-1,3-propanediol - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

  • Zhang, Z., et al. (2021). Palladium-Catalyzed Diastereo- and Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Azadienes: Efficient Access to Chiral Spirocycles. Organic Letters, 23(3), 826-831. [Link]

  • Phenomenex. Chiral HPLC Separations. [Link]

  • Imai, N., et al. (2010). Cross metathesis reactions of 2-methylene-1,3-propanediol and derivatives. The Journal of Organic Chemistry, 75(15), 5149-5161. [Link]

  • Chemistry LibreTexts. (2020). Diels-Alder Stereochemistry. [Link]

  • U.S. Patent No. 4,096,192. (1978).
  • Asthana, A., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 56(4), 155-163. [Link]

  • ChemBK. 1,3-Propanediol, 2-Methylene-, diacetate. [Link]

  • Decatur, J. (2018). NOESY and ROESY. [Link]

  • Jones, P. G. (2009). Absolute Stereochemistry: The merits of VCD and XRD. ePrints Soton. [Link]

Sources

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Methylene-1,3-propanediol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Methylene-1,3-propanediol is a versatile bifunctional monomer featuring both a primary diol and a reactive terminal alkene. This unique structure makes it a valuable building block in polymer science for introducing pendent hydroxyl groups and sites for cross-linking or post-polymerization modification. Its applications span the synthesis of specialized polyesters, polyurethanes, and resins. The classical synthesis of such structures often relies on stoichiometric organometallic reagents, which, while effective, present challenges related to cost, safety, and waste generation.

This guide provides an in-depth comparison of alternative synthetic strategies for 2-methylene-1,3-propanediol and its precursors. We will explore a traditional organometallic approach as a benchmark and compare it against two modern alternatives: a heterogeneous catalytic Prins-type condensation and an organocatalytic route via the Baylis-Hillman reaction followed by reduction. The discussion will focus on the underlying reaction mechanisms, detailed experimental protocols, and a comparative analysis of performance metrics to assist researchers in selecting the most suitable method for their specific application.

Method 1 (Benchmark): Organometallic Addition via Grignard Reagent

The addition of a carbon nucleophile to a carbonyl is a foundational strategy in organic synthesis. For the synthesis of 2-methylene-1,3-propanediol, a logical benchmark approach involves the reaction of a vinyl Grignard reagent with a protected dihydroxyacetone equivalent. This method offers a direct and reliable route to the carbon skeleton, leveraging the well-established reactivity of organomagnesium compounds.

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of the vinylmagnesium bromide on the electrophilic carbonyl carbon of 2,2-dimethyl-1,3-dioxan-5-one (a protected form of dihydroxyacetone). The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent carbanion equivalent[1]. The use of a cyclic acetal (solketal derivative) as a protecting group is crucial; it masks the two hydroxyl groups, preventing them from reacting with the strongly basic Grignard reagent. The reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields the protected tertiary alcohol. A final acid-catalyzed deprotection step removes the acetonide group to reveal the target diol.

Sources

A Comparative Guide to the Reactivity of 2-Methylenepropane-1,3-diyl diacetate and Other Allylic Acetates for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the reactivity of 2-Methylenepropane-1,3-diyl diacetate with other common allylic acetates. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced reactivity of these substrates, supported by experimental data and mechanistic insights to inform your synthetic strategies.

Introduction: The Versatile Chemistry of Allylic Acetates

Allylic acetates are invaluable building blocks in organic synthesis, prized for their ability to undergo a variety of transformations, most notably palladium-catalyzed allylic substitution reactions such as the Tsuji-Trost reaction.[1][2] This reaction, which involves the substitution of the acetate leaving group with a nucleophile, allows for the stereospecific formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. The reactivity and selectivity of these substrates are highly dependent on their substitution pattern. This guide focuses on a unique di-substituted allylic acetate, this compound, and compares its reactivity profile to simpler, more common allylic acetates like allyl acetate and cinnamyl acetate.

The Unique Reactivity of this compound: A Trimethylenemethane (TMM) Precursor

The most significant distinction in the reactivity of this compound lies in its capacity to serve as a precursor for the trimethylenemethane (TMM) intermediate in the presence of a palladium(0) catalyst. This reactive intermediate can then participate in [3+2] cycloaddition reactions with a variety of electron-deficient alkenes and other two-atom π-systems to form five-membered rings. This pathway is not typically accessible for simpler allylic acetates like allyl acetate or cinnamyl acetate, which primarily undergo direct nucleophilic substitution.

The formation of the TMM intermediate from this compound is a key feature that expands its synthetic utility beyond that of simple allylic acetates.

TMM_Formation Substrate This compound Intermediate π-Allylpalladium Intermediate Substrate->Intermediate Oxidative Addition Pd0 Pd(0)Ln Pd0->Intermediate TMM Trimethylenemethane (TMM) -Pd(II) Intermediate Intermediate->TMM Elimination of AcO- Product [3+2] Cycloaddition Product (Five-membered ring) TMM->Product Cycloaddition Acceptor Electron-deficient Alkene (Acceptor) Acceptor->Product

Caption: Formation of the Trimethylenemethane (TMM) intermediate from this compound.

Comparative Reactivity in Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

While this compound exhibits unique reactivity as a TMM precursor, it can also undergo the classic Tsuji-Trost allylic alkylation. In this section, we compare its performance with allyl acetate and cinnamyl acetate in this fundamental transformation.

Mechanistic Overview of the Tsuji-Trost Reaction

The generally accepted mechanism for the Tsuji-Trost reaction involves the following key steps:

  • Oxidative Addition: A palladium(0) catalyst coordinates to the double bond of the allylic acetate, followed by oxidative addition to form a π-allylpalladium(II) intermediate and displace the acetate leaving group.

  • Nucleophilic Attack: A nucleophile attacks one of the termini of the π-allyl ligand.

  • Reductive Elimination: The palladium(0) catalyst is regenerated, and the alkylated product is released.

Tsuji_Trost_Mechanism Reactants Allylic Acetate + Nu- Pi_complex π-Allylpalladium Intermediate Reactants->Pi_complex Oxidative Addition Pd0_cat Pd(0)Ln Pd0_cat->Pi_complex Product_complex Product-Pd(0) Complex Pi_complex->Product_complex Nucleophilic Attack Product_complex->Pd0_cat Catalyst Regeneration Product Alkylated Product Product_complex->Product

Caption: General catalytic cycle of the Tsuji-Trost reaction.

Reactivity Comparison
SubstrateStructureExpected Relative ReactivityKey Considerations
Allyl Acetate BaselineThe simplest allylic acetate, often used as a benchmark for reactivity.
Cinnamyl Acetate HigherThe phenyl group stabilizes the π-allylpalladium intermediate, potentially increasing the rate of its formation. Nucleophilic attack generally occurs at the less hindered terminal carbon.
This compound Potentially Slower in standard SN2'The presence of two acetate groups and a more substituted allyl framework might lead to steric hindrance, potentially slowing down the rate of nucleophilic attack compared to simpler allylic acetates in a standard Tsuji-Trost reaction. However, its unique electronic structure facilitates the formation of the TMM intermediate.

Expert Insights:

  • Allyl Acetate: As the parent compound, allyl acetate provides a fundamental reference for the reactivity of the allylic acetate functional group. Its reactions are generally predictable and well-understood.

  • Cinnamyl Acetate: The presence of the phenyl group in cinnamyl acetate introduces electronic effects that can influence the stability of the π-allylpalladium intermediate. This can lead to faster reaction rates compared to allyl acetate. The regioselectivity of nucleophilic attack is also a key consideration, with a strong preference for attack at the carbon distal to the phenyl group.

  • This compound: The reactivity of this diacetate is more complex. While it can undergo sequential Tsuji-Trost substitutions, its primary value lies in its ability to form the TMM intermediate for cycloaddition reactions. In a direct competition for a standard allylic alkylation, the steric bulk and the presence of a second leaving group could potentially disfavor this substrate compared to simpler mono-acetates if the goal is a simple substitution. However, for the synthesis of complex cyclic structures, its unique reactivity is unparalleled.

Regioselectivity

Regioselectivity is a critical aspect of the Tsuji-Trost reaction when using unsymmetrical allylic acetates.

  • Cinnamyl Acetate: Nucleophilic attack predominantly occurs at the less sterically hindered terminal carbon of the allyl system, away from the phenyl group.

  • This compound: In a standard allylic substitution, the initial nucleophilic attack would likely occur at one of the primary carbons. The subsequent reaction of the remaining allylic acetate would depend on the reaction conditions and the nature of the nucleophile. However, as mentioned, the more synthetically valuable pathway is the formation of the TMM intermediate, which then dictates the regioselectivity of the subsequent cycloaddition. Studies on 2-substituted allylic acetates have shown that the nature of the substituent at the 2-position can significantly influence the regioselectivity of the nucleophilic attack, with bulkier groups favoring attack at the less substituted terminus of the π-allyl intermediate.[1][2]

Experimental Protocols

General Procedure for Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)

This protocol provides a general guideline for performing a Tsuji-Trost reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates and nucleophiles.

Protocol_Workflow Start Start Setup Combine allylic acetate, nucleophile, and base in a flame-dried flask. Start->Setup Inert Evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Setup->Inert Solvent Add anhydrous solvent. Inert->Solvent Catalyst Add Pd(0) catalyst and ligand. Solvent->Catalyst Reaction Heat the reaction mixture to the desired temperature. Catalyst->Reaction Monitor Monitor reaction progress by TLC or GC-MS. Reaction->Monitor Workup Quench the reaction and perform aqueous workup. Monitor->Workup Upon completion Purify Purify the product by column chromatography. Workup->Purify End End Purify->End

Caption: A typical experimental workflow for a Tsuji-Trost reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the allylic acetate (1.0 equiv), the nucleophile (1.1-1.5 equiv), and a suitable base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic organic base).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., THF, dioxane, or DMF) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the desired ligand (if not using a pre-formed complex) in the reaction solvent. Add this solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically between room temperature and 100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Conclusion

This compound presents a unique reactivity profile that distinguishes it from simpler allylic acetates. Its ability to act as a trimethylenemethane (TMM) precursor in palladium-catalyzed [3+2] cycloadditions opens up avenues for the synthesis of complex five-membered ring systems that are not accessible with traditional allylic acetates.

While it can also participate in standard Tsuji-Trost allylic alkylations, its performance in this context may be influenced by steric factors. For straightforward allylic substitutions, simpler substrates like allyl acetate or cinnamyl acetate may offer more predictable outcomes and potentially higher efficiencies. However, for synthetic chemists aiming to construct intricate cyclic molecules, the unique reactivity of this compound makes it an exceptionally valuable and powerful tool. The choice of allylic acetate should therefore be guided by the specific synthetic target and the desired reaction pathway.

References

  • Walsh, P. J., et al. (2013). Breaking Conjugation: Unusual Regioselectivity with 2-Substituted Allylic Substrates in the Tsuji–Trost Reaction.
  • Trost, B. M. (1980). New rules of selectivity for palladium-catalyzed allylic alkylation. Accounts of Chemical Research, 13(11), 385–393. [Link]

Sources

Elucidating the Palladium-Catalyzed Trimethylenemethane [3+2] Cycloaddition: A Comparative Guide to Mechanistic Probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the methodologies employed to answer this question, focusing on the strategic use of isotopic labeling with TMM precursors such as "2-Methylenepropane-1,3-diyl diacetate." We will explore how subtle changes in atomic mass can reveal profound details about the reaction's progression. Furthermore, we will objectively compare this experimental approach with the insights gleaned from computational chemistry, providing a holistic view for researchers aiming to understand and optimize this pivotal transformation.

Part 1: The Isotopic Probe: Using Labeled this compound to Uncover Reaction Dynamics

In the context of the TMM cycloaddition, labeling the TMM precursor allows us to probe the nature of the bond-forming events. While this compound is a viable precursor, the most common and well-studied precursor for the Pd-catalyzed TMM reaction is 2-[(trimethylsilyl)methyl]allyl acetate.[1] The principles of isotopic labeling discussed here are directly applicable to either precursor, as they both generate the same key Pd-TMM intermediate.

Conceptual Approach: A ¹³C-Labeling Strategy

To investigate the TMM cycloaddition, one could strategically place a ¹³C label on the methylene carbons of the TMM precursor. If the reaction is stepwise, the first bond-forming event would create an intermediate, and the KIE would primarily reflect this single event. Conversely, a concerted mechanism would involve simultaneous bonding changes at both termini of the TMM unit, resulting in a different KIE profile.

While studies specifically using labeled this compound are not prevalent in the literature, a seminal study by Singleton and co-workers utilized natural abundance ¹³C KIEs on the acceptor molecule in a Pd-TMM cycloaddition to argue for a concerted mechanism.[3] They observed substantial KIEs at both olefinic carbons of the acceptor, which is inconsistent with a stepwise Michael-type addition but strongly supports a concerted cycloaddition.[3] This provides powerful experimental evidence that can be used to validate our understanding of the reaction.

Experimental Workflow for KIE Studies

The general workflow for conducting a KIE study to probe the TMM cycloaddition mechanism is as follows:

G cluster_0 Precursor Preparation cluster_1 Reaction Execution cluster_2 Data Analysis a Synthesis of Unlabeled TMM Precursor c Parallel Cycloaddition Reactions under Identical Conditions a->c b Synthesis of Isotopically Labeled TMM Precursor (e.g., ¹³C) b->c d Monitor Reaction Progress (e.g., GC-MS, NMR) c->d e Determine Rate Constants (k_light and k_heavy) d->e f Calculate KIE (k_light / k_heavy) e->f g Mechanistic Interpretation f->g G a Define Molecular System (Reactants, Catalyst, Solvent) b Propose Mechanistic Pathways (Concerted, Stepwise) a->b c Locate Stationary Points (Minima and Transition States) using DFT b->c d Frequency Calculation to Verify Structures c->d e Calculate Relative Energies and Activation Barriers d->e f Construct Potential Energy Surface e->f g Compare with Experimental Data (e.g., KIEs) f->g

Sources

Benchmarking the efficiency of "2-Methylenepropane-1,3-diyl diacetate" against other allylation agents

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Trimethylenemethane (TMM) [3+2] Cycloaddition Reagents

For Researchers, Scientists, and Drug Development Professionals

The construction of five-membered rings is a cornerstone of organic synthesis, forming the core of numerous natural products and pharmaceutical agents. Among the methodologies available, the palladium-catalyzed [3+2] cycloaddition of a trimethylenemethane (TMM) synthon stands out for its efficiency and versatility in creating highly functionalized cyclopentanes. This guide provides an in-depth comparison of 2-Methylenepropane-1,3-diyl diacetate, a common TMM precursor, with its primary alternative, silyl-substituted allylic acetates, offering insights into their respective efficacies and applications.

Section 1: The Trimethylenemethane (TMM) Synthon

Trimethylenemethane (TMM) is a highly reactive, neutral four-carbon intermediate.[1][2] Its fleeting existence makes direct use in synthesis impractical.[1] Consequently, chemists rely on stable precursor molecules, or "synthons," that can generate the reactive TMM intermediate in situ under catalytic conditions. The palladium-catalyzed reaction of these synthons with electron-deficient alkenes, known as acceptors, provides a powerful route to methylenecyclopentane rings.[1][2][3]

Palladium-Catalyzed TMM Cycloaddition cluster_cycle Catalytic Cycle cluster_inputs Reactants Pd(0) Pd(0) Intermediate π-Allyl Pd(II) Complex (Zwitterionic TMM Synthon) Pd(0)->Intermediate Oxidative Addition Precursor TMM Precursor (e.g., Diacetate or Silyl Acetate) Precursor->Intermediate Adduct Palladacyclohexane Intermediate Intermediate->Adduct Alkene Addition Product Methylenecyclopentane Adduct->Product Reductive Elimination Alkene Acceptor (Electron-Deficient Alkene) Alkene->Adduct

Caption: Generalized catalytic cycle for Pd(0)-catalyzed TMM cycloaddition.

Section 2: Profiling the TMM Precursors

The choice of TMM precursor is critical and depends on factors like stability, atom economy, and the specific electronic demands of the acceptor molecule. Here, we compare the two most prevalent classes of precursors.

This compound

This diacetate is a classic, widely used TMM precursor. Its activation involves the Pd(0)-catalyzed elimination of two acetate leaving groups to form the TMM-Pd complex.

  • Strengths:

    • Readily accessible and relatively inexpensive.

    • Effective for a range of electron-deficient acceptors.

  • Weaknesses:

    • Lower atom economy due to the loss of two acetate groups.

    • The generation of acetate anions in solution can sometimes lead to side reactions or influence the reaction's stereochemical outcome.

(2-((trimethylsilyl)methyl)allyl) acetate (and related silyl precursors)

Developed as a more efficient alternative, silyl-substituted precursors like (2-((trimethylsilyl)methyl)allyl) acetate have become the state-of-the-art for many applications.[6][8] Their activation involves ionization of the allylic acetate followed by desilylation, which is promoted by the displaced acetate anion.[6]

  • Strengths:

    • Higher atom economy, generating less waste.

    • The reaction is highly regioselective.[1][3]

    • Generally considered more reliable and provides higher yields for a broader range of substrates, including challenging ones.[9][10]

    • Forms the basis for most modern asymmetric variants of the TMM cycloaddition, enabling the synthesis of chiral cyclopentanes with high enantioselectivity.[6][11][12]

  • Weaknesses:

    • Higher cost and more complex synthesis compared to the diacetate precursor.

Section 3: Comparative Analysis and Data

The "efficiency" of a TMM precursor is best measured by its performance across a range of substrates under optimized conditions. The silyl-substituted precursors often demonstrate superior performance in terms of yield and selectivity, particularly in complex syntheses.

FeatureThis compound(2-((trimethylsilyl)methyl)allyl) acetate
Precursor Type Di-leaving groupSingle leaving group + Silyl group
Activation Pd(0) catalyzed double eliminationPd(0) catalyzed ionization & desilylation[6]
Atom Economy ModerateHigh
Byproducts 2x Acetate anions1x Acetate anion, Trimethylsilanol
Generality Good for standard acceptorsExcellent; broad substrate scope[6]
Asymmetric Control Less commonStandard for modern methods[6][9][11]
Cost/Accessibility Lower cost, simpler synthesisHigher cost, more complex synthesis

Section 4: Experimental Protocols

To provide a practical context, below are representative, generalized protocols for a [3+2] cycloaddition using each precursor. Note: These are illustrative protocols. Optimal conditions, particularly the choice of ligand and solvent, are substrate-dependent and require empirical optimization.[1]

Protocol 1: Cycloaddition using this compound

This protocol is adapted from foundational methodologies in the field.

Objective: To synthesize a methylenecyclopentane derivative from an electron-deficient alkene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(isopropyl)phosphite (P(Oi-Pr)₃)

  • This compound (TMM Precursor)

  • Electron-deficient alkene (Acceptor)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert atmosphere apparatus (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve Palladium(II) acetate (0.05 eq) and Tri(isopropyl)phosphite (0.25 eq) in anhydrous THF. Stir for 15-20 minutes at room temperature to generate the Pd(0) species in situ.

  • Reaction Assembly: To the catalyst solution, add the electron-deficient alkene (1.0 eq).

  • Initiation: Add a solution of this compound (1.2 eq) in anhydrous THF to the reaction mixture dropwise over 1 hour using a syringe pump.

  • Reaction: Heat the mixture to reflux (approx. 66 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methylenecyclopentane.

Protocol 2: Asymmetric Cycloaddition using (2-((trimethylsilyl)methyl)allyl) acetate

This protocol reflects modern asymmetric methods developed by Trost and others, employing a chiral ligand for enantiocontrol.[6][9][10]

Objective: To synthesize an enantioenriched methylenecyclopentane derivative.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Chiral Phosphoramidite Ligand (e.g., Trost ligand)

  • (2-((trimethylsilyl)methyl)allyl) acetate (TMM Precursor)

  • Electron-deficient alkene (Acceptor)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Inert atmosphere apparatus

Procedure:

  • Catalyst Pre-formation: In a flame-dried flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.025 eq) and the chiral ligand (0.075 eq) in anhydrous DCM. Stir at room temperature for 30 minutes.

  • Reaction Assembly: Add the electron-deficient alkene (1.0 eq) to the catalyst solution.

  • Initiation: Add (2-((trimethylsilyl)methyl)allyl) acetate (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. The reaction is often significantly faster than those using the diacetate precursor and may not require heating. Monitor progress by TLC or chiral HPLC.

  • Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

  • Purification: Purify by flash column chromatography. Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.

Section 5: Decision Framework for Precursor Selection

Choosing the right TMM precursor is a critical step in planning a synthesis. The following decision tree illustrates a logical approach for selecting the optimal reagent based on the specific goals of the reaction.

TMM Precursor Selection start What is the primary goal? is_chiral Is enantioselectivity required? start->is_chiral is_complex Is the substrate complex or a late-stage intermediate? is_chiral->is_complex No use_silyl Use (2-((trimethylsilyl)methyl)allyl) acetate with a chiral ligand. is_chiral->use_silyl Yes use_diacetate Use this compound. is_complex->use_diacetate No (Cost-effectiveness is key) consider_silyl Consider silyl acetate for higher yield and reliability. is_complex->consider_silyl Yes

Caption: A decision-making workflow for selecting a TMM precursor.

Conclusion

Both this compound and silyl-substituted allylic acetates are effective precursors for the palladium-catalyzed [3+2] TMM cycloaddition. The diacetate serves as a reliable, cost-effective option for simpler applications where atom economy and stereocontrol are not the primary concerns.

However, for complex, high-stakes syntheses, particularly those requiring precise stereochemical control, (2-((trimethylsilyl)methyl)allyl) acetate and its analogues are demonstrably superior . Their high efficiency, broad substrate scope, and foundational role in the development of powerful asymmetric variants make them the preferred choice in modern organic synthesis and drug development.[6] The investment in a more sophisticated reagent is often justified by significantly improved yields, cleaner reactions, and access to valuable, enantioenriched molecular architectures.

References

  • Wikipedia. Trimethylenemethane cycloaddition. [Link]

  • Trost, B. M., Bringley, D. A., & Seng, P. S. (2012). Enantioselective Palladium-Catalyzed [3 + 2] Cycloadditions of Trimethylenemethane with Nitroalkenes. Organic Letters, 14(1), 234–237. [Link]

  • Yamago, S., & Nakamura, E. (2003). [3+2] Cycloaddition of Trimethylenemethane and its Synthetic Equivalents. Organic Reactions, 61, 1-217. [Link]

  • Trost, B. M., Stambuli, J. P., Silverman, S. M., & Schwörer, U. (2009). Development of an Asymmetric Trimethylenemethane Cycloaddition Reaction: Application in the Enantioselective Synthesis of Highly Substituted Carbocycles. Journal of the American Chemical Society, 131(41), 15043–15057. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941–4954. [Link]

  • Yamago, S., & Nakamura, E. (2003). [3+2] Cycloaddition of Trimethylenemethane and Its Synthetic Equivalents. ResearchGate. [Link]

  • Trost, B. M., Stambuli, J. P., Silverman, S. M., & Schwörer, U. (2006). Palladium-catalyzed asymmetric [3 + 2] trimethylenemethane cycloaddition reactions. Journal of the American Chemical Society, 128(41), 13328–13329. [Link]

  • Trost, B. M. Publications 1994-Present. Stanford University. [Link]

  • Trost, B. M., Silverman, S. M., & Stambuli, J. P. (2007). Palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. Journal of the American Chemical Society, 129(41), 12398–12399. [Link]

  • Chem-Station. (2014). Trimethylenemethane(TMM) Cycloaddition. Chem-Station International Edition. [Link]

  • ChemTube3D. Trimethylenemethane Palladium Catalysed Cycloaddition - Overview. University of Liverpool. [Link]

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A Comparative Guide to the Transition States of Reactions Involving 2-Methylenepropane-1,3-diyl diacetate: A DFT Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the ability to construct complex molecular architectures with precision is paramount. Among the versatile building blocks available, 2-Methylenepropane-1,3-diyl diacetate stands as a potent precursor for the generation of the trimethylenemethane (TMM) dipole, a highly reactive intermediate enabling powerful cycloaddition strategies. Understanding the intricate details of the reaction mechanisms, particularly the energetics and geometries of the transition states, is crucial for optimizing existing synthetic routes and designing novel transformations. This guide provides a comparative analysis, grounded in Density Functional Theory (DFT) studies, of the transition states involved in reactions of this compound, primarily focusing on its role in palladium-catalyzed [3+2] cycloadditions, and contrasts it with alternative cycloaddition pathways.

The Crucial First Step: Formation of the π-Allylpalladium Complex

The journey from this compound to the reactive TMM intermediate begins with its interaction with a palladium(0) catalyst. This initial step, an oxidative addition, is a critical juncture that dictates the efficiency of the overall reaction sequence.

DFT calculations have elucidated the mechanism of this oxidative addition for various allylic acetates. The reaction proceeds through the coordination of the palladium(0) complex to the double bond of the substrate, followed by the cleavage of a carbon-oxygen bond of one of the acetate groups. This process leads to the formation of a cationic η³-allylpalladium(II) complex. It has been established that this oxidative addition is a reversible process[1]. The acetate anion, far from being a mere spectator, can act as a nucleophile, re-attacking the π-allylpalladium complex to regenerate the starting material[1].

For this compound, this initial oxidative addition generates a π-allylpalladium intermediate, which is primed for the subsequent elimination of the second acetate group to form the TMM-palladium complex. The energetics of this step are highly dependent on the nature of the phosphine ligands on the palladium catalyst and the solvent used.

The Main Event: [3+2] Cycloaddition of the Trimethylenemethane (TMM) Intermediate

Once the TMM-palladium complex is formed, it acts as a three-carbon synthon in [3+2] cycloaddition reactions with a variety of electron-deficient alkenes (dipolarophiles). This reaction is a powerful tool for the construction of five-membered rings, a common motif in natural products and pharmaceutical agents.

The mechanism of the palladium-catalyzed [3+2] TMM cycloaddition is generally considered to be a stepwise process. DFT studies have been instrumental in mapping out the potential energy surface of this reaction. The reaction is initiated by the nucleophilic attack of one of the terminal carbons of the TMM ligand onto the dipolarophile. This step is often the rate-determining and enantio-determining step in asymmetric variants of the reaction.

A key aspect revealed by computational studies is that the initial bond formation occurs distal to the chiral ligands on the palladium center, which presents a challenge for achieving high levels of stereocontrol. The subsequent ring-closure step is typically rapid and irreversible.

A Comparative Analysis: Palladium-Catalyzed [3+2] Cycloaddition vs. Diels-Alder Reaction

To provide a broader context for the utility of this compound in synthesis, it is instructive to compare its reactivity in [3+2] cycloadditions with a classic and widely used cycloaddition, the Diels-Alder [4+2] reaction.

FeaturePalladium-Catalyzed [3+2] TMM CycloadditionDiels-Alder [4+2] Cycloaddition
Reactants Trimethylenemethane (TMM) dipole (from precursor) + Dipolarophile (alkene)Conjugated Diene + Dienophile (alkene/alkyne)
Product Five-membered carbocycleSix-membered carbocycle
Mechanism Generally stepwiseGenerally concerted and synchronous or asynchronous
Catalysis Transition metal (e.g., Palladium) catalyzedOften thermal, can be Lewis acid catalyzed
Stereochemistry Can be controlled with chiral ligands, but challengingHighly stereospecific (concerted mechanism)
Activation Barriers (DFT) Varies with substrate and catalyst, typically in the range of 15-25 kcal/molVaries widely with electronics of diene and dienophile, can be lowered by catalysts

DFT calculations have been extensively used to compare the activation barriers of these different cycloaddition pathways. For instance, the activation energy for the Diels-Alder reaction of butadiene and ethylene is significantly influenced by substituent effects[2]. Lewis acid catalysis can dramatically lower the activation barrier of Diels-Alder reactions by enhancing the electrophilicity of the dienophile.

In contrast, the activation barrier in the Pd-catalyzed TMM cycloaddition is governed by the electronic and steric properties of the palladium catalyst and the nature of the dipolarophile. While direct comparative DFT data for the exact same reactants is not feasible due to the different nature of the reactions, general trends can be established. The palladium-catalyzed pathway offers a route to five-membered rings that are not accessible through the Diels-Alder reaction, highlighting the complementary nature of these two powerful synthetic methods.

Alternative Reaction Pathways: A Glimpse into Other Cycloadditions

Beyond the [3+2] and [4+2] cycloadditions, other reaction pathways are accessible for related substrates. For example, [4+3] cycloadditions provide a route to seven-membered rings and have been the subject of theoretical investigation. These reactions often involve oxyallyl cations as the three-atom component.

Experimental and Computational Protocols

Typical Experimental Protocol for Palladium-Catalyzed [3+2] Cycloaddition:

A solution of the TMM precursor (e.g., this compound), the dipolarophile, and a palladium(0) source (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., P(O-i-Pr)₃) in an appropriate solvent (e.g., THF or toluene) is stirred at a specific temperature (ranging from room temperature to elevated temperatures) until the reaction is complete. The progress of the reaction is monitored by techniques such as TLC or GC-MS. The product is then isolated and purified using column chromatography.

Typical DFT Computational Protocol for Transition State Analysis:

Geometry optimizations of reactants, transition states, intermediates, and products are performed using a suitable density functional, such as B3LYP or M06-2X, and a basis set like 6-31G(d) for main group elements and a larger basis set with effective core potentials (e.g., LANL2DZ) for palladium. Transition states are located using methods like the synchronous transit-guided quasi-Newton (STQN) method and are confirmed by the presence of a single imaginary frequency in the vibrational analysis. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the transition state connects the correct reactant and product. Solvation effects can be included using a continuum solvation model like the Polarizable Continuum Model (PCM).

Visualizing the Reaction Pathways

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the key reaction pathways.

Palladium_Catalyzed_TMM_Cycloaddition cluster_0 Catalyst Activation & Intermediate Formation cluster_1 [3+2] Cycloaddition A 2-Methylenepropane- 1,3-diyl diacetate C π-Allylpalladium Intermediate A->C Oxidative Addition B Pd(0)L_n B->C C->A Reversible D TMM-Pd Complex C->D - AcO⁻ F Transition State D->F E Dipolarophile (Alkene) E->F G Five-membered Ring Product F->G Ring Closure G->B Catalyst Regeneration

Caption: Palladium-Catalyzed [3+2] TMM Cycloaddition Pathway.

Diels_Alder_Reaction cluster_0 Diels-Alder [4+2] Cycloaddition H Conjugated Diene J Transition State H->J I Dienophile I->J K Six-membered Ring Product J->K Concerted Cycloaddition

Caption: Concerted Diels-Alder [4+2] Cycloaddition Pathway.

Conclusion

DFT studies provide invaluable insights into the transition states of reactions involving this compound, particularly in the context of palladium-catalyzed [3+2] cycloadditions. By dissecting the reaction mechanism into the initial oxidative addition to form a π-allylpalladium complex and the subsequent stepwise cycloaddition, researchers can better understand the factors that control reactivity and selectivity. A comparative analysis with the well-established Diels-Alder reaction highlights the unique synthetic utility of the TMM approach for the construction of five-membered rings. The continued application of computational chemistry will undoubtedly pave the way for the development of even more efficient and selective transformations, expanding the synthetic chemist's toolkit for the creation of complex molecules with important applications in medicine and materials science.

References

  • Amatore, C., Jutand, A., & Mensah, L. (2000). Reactivity of palladium(0) complexes in the oxidative addition of allylic acetates. Journal of Organometallic Chemistry, 593-594, 244-250. [Link]

  • Goldstein, E., Beno, B., & Houk, K. N. (1996). Density Functional Theory Prediction of the Relative Energies and Isotope Effects for the Concerted and Stepwise Mechanisms of the Diels−Alder Reaction of Butadiene and Ethylene. Journal of the American Chemical Society, 118(25), 6036–6043. [Link]

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A Researcher's Guide to Kinetic Analysis of Trimethylenemethane Cycloaddition Precursors: A Comparative Study Featuring 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise construction of five-membered carbocyclic rings is a foundational challenge in the synthesis of complex molecular architectures. The trimethylenemethane (TMM) [3+2] cycloaddition reaction stands out as a powerful and elegant method to achieve this.[1][2] However, the transient and highly reactive nature of the TMM intermediate necessitates the use of precursors, or synthons, that can generate it in situ. The choice of precursor is critical, as it directly influences reaction kinetics, yields, and stereoselectivity.

This guide provides an in-depth kinetic and mechanistic comparison of the primary classes of TMM precursors, with a special focus on silylated allylic acetates, exemplified by "2-Methylenepropane-1,3-diyl diacetate". We will delve into the causality behind experimental choices and provide actionable protocols for conducting your own kinetic analyses, empowering you to select the optimal TMM precursor for your specific synthetic goals.

The Central Role of the Trimethylenemethane (TMM) Intermediate

Trimethylenemethane is a neutral, four-carbon diradicaloid species that is too unstable for isolation and storage.[1] Its utility in synthesis lies in its ability to be generated transiently and participate in [3+2] cycloaddition reactions with a variety of electron-deficient alkenes and other π-systems to form methylenecyclopentanes.[1][2] The efficiency of this process is often dictated by the competition between the desired cycloaddition and side reactions, such as the dimerization of the TMM intermediate or its ring-closure to form methylenecyclopropane.[2] Understanding and controlling the kinetics of TMM generation and its subsequent reaction is therefore paramount.

A Comparative Overview of TMM Precursor Classes

The choice of TMM precursor dictates the method of TMM generation and, consequently, the reaction conditions and kinetic profile. The three main classes of TMM precursors are:

  • Silylated Allylic Acetates (e.g., this compound)

  • Diazenes

  • Methylenecyclopropanes (MCPs)

The following sections will compare these precursor classes, focusing on their mechanism of TMM generation, relative reactivity, and the kinetic implications for cycloaddition reactions.

Silylated Allylic Acetates: The Versatility of Palladium Catalysis

"this compound" belongs to the class of silylated allylic acetates, which are widely used as TMM precursors in palladium-catalyzed reactions.[3]

Mechanism of TMM Generation:

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the allylic acetate, forming a π-allylpalladium complex. Subsequent elimination of the acetate and silyl groups generates the TMM-palladium complex, which then undergoes cycloaddition with an acceptor molecule.[4][5]

Silylated_Allylic_Acetate Silylated Allylic Acetate (e.g., this compound) pi_Allyl_Pd π-Allylpalladium Complex Silylated_Allylic_Acetate->pi_Allyl_Pd + Pd(0) Oxidative Addition Pd(0) Pd(0) TMM_Pd TMM-Palladium Complex pi_Allyl_Pd->TMM_Pd Elimination Cycloadduct [3+2] Cycloadduct TMM_Pd->Cycloadduct + Acceptor Cycloaddition Acceptor Acceptor (e.g., Alkene) Cycloadduct->Pd(0) Reductive Elimination

Fig. 1: Palladium-Catalyzed TMM Generation from Silylated Allylic Acetates.

Kinetic Profile and Performance:

The kinetics of these reactions are complex, with the overall rate depending on the rates of oxidative addition, elimination, and cycloaddition, as well as the concentration of the active palladium catalyst.[6]

  • Advantages:

    • Mild Reaction Conditions: Palladium-catalyzed reactions with silylated allylic acetates can often be carried out under mild, neutral conditions, making them compatible with a wide range of functional groups.[4]

    • High Regio- and Stereoselectivity: The use of chiral ligands on the palladium catalyst can induce high levels of enantioselectivity in the cycloaddition products.[7]

    • Versatility: This method is applicable to both intramolecular and intermolecular cycloadditions.[2]

  • Disadvantages:

    • Catalyst Sensitivity: The palladium catalyst can be sensitive to air and moisture, and its activity can be influenced by the choice of ligands and solvents.

    • Multi-step Catalytic Cycle: The multi-step nature of the catalytic cycle can make kinetic analysis complex. The turnover-limiting step can vary depending on the specific substrate and reaction conditions.[6]

"this compound" in Context:

As a bifunctional allylic diacetate, "this compound" offers the potential for sequential or double cycloaddition reactions, making it a valuable precursor for the synthesis of more complex polycyclic systems. The two acetate groups can be sequentially activated by the palladium catalyst, allowing for controlled TMM generation.

Diazenes: The Thermal and Photochemical Route

Diazenes are azo compounds that can generate TMM intermediates upon thermal or photochemical decomposition through the extrusion of nitrogen gas.[2]

Mechanism of TMM Generation:

Diazene Diazene Precursor TMM_diyl TMM Diyl (Diradical) Diazene->TMM_diyl Δ or hν - N₂ Cycloadduct [3+2] Cycloadduct TMM_diyl->Cycloadduct + Acceptor Cycloaddition N2 N₂ Acceptor Acceptor (e.g., Alkene)

Fig. 2: TMM Generation from Diazene Precursors.

Kinetic Profile and Performance:

The rate of TMM generation from diazenes is primarily controlled by the temperature (for thermal decomposition) or the light intensity (for photochemical decomposition).

  • Advantages:

    • Metal-Free: This method avoids the use of transition metal catalysts, which can be advantageous for certain applications where metal contamination is a concern.

    • Predictable Kinetics: The decomposition of many diazenes follows first-order kinetics, which can simplify kinetic modeling.

  • Disadvantages:

    • Harsh Conditions: Thermal decomposition often requires high temperatures, which can limit the functional group tolerance.[2]

    • Side Reactions: The diradical nature of the TMM intermediate generated from diazenes can lead to a higher propensity for side reactions, such as dimerization and hydrogen abstraction.[2]

    • Precursor Synthesis: The synthesis of diazene precursors can be multi-step and challenging.

Methylenecyclopropanes (MCPs): The Strain-Release Pathway

Methylenecyclopropanes can undergo ring-opening to form TMM intermediates, either thermally or through catalysis by Lewis acids or transition metals.[8]

Mechanism of TMM Generation:

MCP Methylenecyclopropane (MCP) TMM_intermediate TMM Intermediate MCP->TMM_intermediate Δ or Lewis Acid Ring Opening Cycloadduct [3+2] Cycloadduct TMM_intermediate->Cycloadduct + Acceptor Cycloaddition Acceptor Acceptor (e.g., Alkene)

Fig. 3: TMM Generation from Methylenecyclopropane Precursors.

Kinetic Profile and Performance:

The kinetics of TMM generation from MCPs are highly dependent on the substitution pattern of the MCP and the nature of the catalyst.

  • Advantages:

    • Atom Economy: The ring-opening of MCPs is an atom-economical way to generate TMM intermediates.

    • Tunable Reactivity: The reactivity of MCPs can be tuned by introducing electron-withdrawing or electron-donating groups.

  • Disadvantages:

    • High Activation Barrier: The thermal ring-opening of unsubstituted MCPs often requires high temperatures. Lewis acid or transition metal catalysis is typically necessary to achieve reasonable reaction rates under milder conditions.[8]

    • Rearrangements: MCPs can undergo various rearrangements under the reaction conditions, leading to the formation of undesired byproducts.

Comparative Summary of TMM Precursor Classes

Precursor ClassActivation MethodKey AdvantagesKey Disadvantages
Silylated Allylic Acetates Palladium(0) CatalysisMild conditions, high selectivity, functional group tolerance.Catalyst sensitivity, complex kinetics.
Diazenes Thermal or PhotochemicalMetal-free, predictable kinetics.Harsh conditions, potential for side reactions.
Methylenecyclopropanes Thermal or CatalyticAtom economical, tunable reactivity.High activation barrier, potential for rearrangements.

Experimental Protocols for Kinetic Analysis

To empower you to conduct your own comparative kinetic studies, we provide the following detailed protocol for monitoring the kinetics of a palladium-catalyzed [3+2] cycloaddition reaction using in-situ spectroscopy.

Workflow for Kinetic Analysis

cluster_prep Reaction Setup cluster_reaction In-Situ Monitoring cluster_analysis Data Analysis Reactants Prepare stock solutions of: - TMM Precursor - Acceptor - Internal Standard Reactor Charge reactor with Precursor, Acceptor, and Standard. Equilibrate to desired temperature. Reactants->Reactor Catalyst Prepare stock solution of: - Pd(0) Catalyst - Ligand Initiation Inject Catalyst solution to initiate the reaction (t=0). Catalyst->Initiation Reactor->Initiation Monitoring Acquire spectra (e.g., NMR or IR) at regular time intervals. Initiation->Monitoring Integration Integrate signals corresponding to reactants, products, and standard. Monitoring->Integration Concentration Calculate concentrations of all species at each time point. Integration->Concentration Kinetics Plot concentration vs. time. Determine reaction order and rate constant (k). Concentration->Kinetics

Fig. 4: Experimental Workflow for Kinetic Analysis of TMM Cycloaddition Reactions.
Step-by-Step Methodology for Kinetic Monitoring by NMR Spectroscopy
  • Preparation of Stock Solutions:

    • Accurately prepare stock solutions of the TMM precursor (e.g., this compound), the acceptor molecule, and a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated solvent (e.g., CDCl₃ or Toluene-d₈).

    • Separately prepare a stock solution of the palladium catalyst (e.g., Pd₂(dba)₃) and the desired ligand (e.g., a phosphine ligand) in the same deuterated solvent. Note: Handle the catalyst solution in an inert atmosphere (glovebox or Schlenk line).

  • Reaction Setup:

    • In an NMR tube, combine known volumes of the stock solutions of the TMM precursor, acceptor, and internal standard.

    • Secure the NMR tube in the NMR spectrometer and allow it to equilibrate to the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Acquire an initial spectrum (t=0) before adding the catalyst.

    • Carefully inject a known volume of the catalyst stock solution into the NMR tube, ensuring rapid mixing.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time resolution will depend on the reaction rate.[9][10][11][12][13]

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • For each spectrum, integrate the signals corresponding to a characteristic peak of the reactant, the product, and the internal standard.

    • Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard.

    • Plot the concentration of the reactant and/or product as a function of time.

    • From these plots, determine the initial reaction rate, the reaction order with respect to each component (by varying their initial concentrations in separate experiments), and the overall rate constant (k).

Alternative Monitoring Technique: In-Situ IR Spectroscopy

For reactions that are too fast for NMR monitoring or for which NMR is not suitable, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be a powerful alternative.[1][14][15][16][17] By inserting an IR probe into the reaction vessel, the disappearance of reactant peaks and the appearance of product peaks can be monitored in real-time. This technique is particularly useful for identifying and tracking transient intermediates.

Conclusion

The selection of a trimethylenemethane precursor is a critical decision in the design of a synthetic route to five-membered carbocycles. While "this compound" and other silylated allylic acetates offer significant advantages in terms of mild reaction conditions and high selectivity under palladium catalysis, a thorough understanding of the kinetic profiles of all available precursor classes is essential for optimal reaction design.

By employing the kinetic analysis protocols outlined in this guide, researchers can gain valuable mechanistic insights and make informed decisions to accelerate their research and development efforts. The field of TMM cycloaddition chemistry is continually evolving, and a quantitative understanding of reaction kinetics will undoubtedly play a pivotal role in future innovations.

References

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  • Trost, B. M., & Dong, G. (2008). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. ResearchGate. [Link]

  • Blackmond, D. G. (2017). Continuous Addition Kinetic Elucidation: Catalyst and Reactant Order, Rate Constant, and Poisoning from a Single Experiment. ResearchGate. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides a comprehensive framework for the proper disposal of 2-Methylenepropane-1,3-diyl diacetate (CAS No. 3775-29-9), ensuring the safety of laboratory personnel and adherence to environmental regulations. As your partner in scientific excellence, we offer this guidance to build a foundation of trust and safety in your critical work.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of a chemical is the cornerstone of its safe management. This compound is not a benign substance; its hazard profile dictates the stringent controls required for its disposal.

1.1. GHS Hazard Profile

According to its Safety Data Sheet (SDS), this compound is classified with several hazards.[1] These classifications are not merely administrative; they are critical indicators of potential harm that inform every handling and disposal step.

  • H302: Harmful if swallowed. Ingestion can lead to acute toxicity.

  • H315: Causes skin irritation. Direct contact can result in inflammation and irritation.[1]

  • H319: Causes serious eye irritation. The chemical poses a significant risk to vision upon contact.[1]

  • H335: May cause respiratory irritation. Inhalation of vapors or mists can irritate the respiratory tract.[1]

The causality is clear: the ester functional groups and the unsaturated methylene group contribute to its reactivity and irritant properties. Therefore, the primary directive for disposal is to prevent environmental release and human exposure.[1]

1.2. Personal Protective Equipment (PPE): A Non-Negotiable Mandate

Given the identified hazards, a robust PPE protocol is mandatory for any personnel handling waste containing this chemical. This creates a self-validating system of safety where procedural steps are backed by physical barriers to exposure.

Hazard ClassificationRequired Personal Protective Equipment (PPE)Rationale
Acute Oral Toxicity (H302) No eating, drinking, or smoking in the handling area.[1][2][3]Prevents accidental ingestion of the chemical.
Skin Irritation (H315) Wear appropriate protective gloves and clothing to prevent skin exposure.[4]Creates a barrier between the chemical and the skin.
Serious Eye Irritation (H319) Wear tightly sealing safety goggles or a face shield.[3][4]Protects eyes from splashes or vapors.
Respiratory Irritation (H335) Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]Minimizes the concentration of airborne vapors to prevent inhalation.

Regulatory Framework and Waste Classification

Proper disposal is fundamentally a question of regulatory compliance. While this compound is not explicitly listed as a hazardous waste under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) F, K, P, or U lists, this does not exempt it from regulation.[5][6]

The responsibility falls upon the waste generator to determine if the waste exhibits any "characteristic" hazards:

  • Ignitability: With a flash point of 104.8°C, this compound is not classified as an ignitable waste (D001) by the EPA, which has a threshold of <60°C.[7]

  • Corrosivity: The chemical is not known to be corrosive.

  • Reactivity: It is not known to be reactive in the RCRA sense (e.g., explosive or water-reactive).[4]

  • Toxicity: A formal Toxicity Characteristic Leaching Procedure (TCLP) analysis is not available.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a clear, logical path from waste generation to final disposal. The primary and universally recommended method is collection for off-site disposal by a licensed environmental services contractor.

DisposalWorkflow cluster_generation Waste Generation & Collection cluster_storage On-Site Accumulation cluster_disposal Final Disposal gen 1. Generate Waste (e.g., reaction quench, contaminated labware) collect 2. Segregate Waste into a Dedicated, Labeled Container gen->collect storage 3. Store in a Designated Satellite Accumulation Area (SAA) collect->storage log 4. Maintain Waste Log storage->log pickup 5. Schedule Pickup with Licensed Waste Vendor log->pickup transport 6. Vendor Transports to an Approved Waste Disposal Plant pickup->transport destroy 7. Final Disposition (Likely Incineration) transport->destroy caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound.

3.1. Protocol A: Collection for Licensed Disposal (Recommended)

This protocol is the industry standard and aligns with the SDS directive to "Dispose of contents/container to an approved waste disposal plant."[1]

Methodology:

  • Container Selection: Designate a clean, chemically compatible container for the waste stream. A high-density polyethylene (HDPE) or glass container is suitable. Ensure it has a secure, vapor-tight lid.

  • Waste Segregation: Do not mix this waste with other streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[4]

  • Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:

    • The words "Hazardous Waste" (or as required by local regulation).

    • The full chemical name: "this compound".

    • The approximate concentration and volume.

    • All associated hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

    • The accumulation start date.

  • Accumulation: Keep the waste container closed at all times except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) that is secure and has secondary containment.

  • Disposal Request: Once the container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department or their contracted hazardous waste vendor.

3.2. Protocol B: Small-Scale Chemical Treatment (Expert Use Only)

Disclaimer: This procedure is provided for informational purposes and should only be performed by trained chemists with a thorough understanding of the reaction. It is not a substitute for licensed disposal. The user must validate this procedure and verify that the final treated waste is non-hazardous according to all applicable regulations before drain disposal.

For very small quantities (e.g., < 5g), base-catalyzed hydrolysis (saponification) can be used to break down the diacetate ester into less hazardous components. The reaction converts the diacetate into sodium acetate and the sodium salt of 2-methylene-1,3-propanediol.

Methodology:

  • Preparation: Work in a chemical fume hood. Wear all required PPE. Have a spill kit and appropriate neutralizing agents ready.

  • Reaction Setup: Place a stir bar and the this compound waste into a beaker or flask of appropriate size. The vessel should be no more than 25% full. Place the beaker in an ice bath to control the initial exotherm.

  • Hydrolysis: While stirring, slowly add a stoichiometric excess (e.g., 2.5 equivalents) of a 2M sodium hydroxide (NaOH) solution.

  • Reaction Completion: Allow the mixture to warm to room temperature and continue stirring for several hours (e.g., overnight) to ensure the reaction goes to completion. The disappearance of the water-insoluble ester and the formation of a clear, homogeneous solution is an indicator of reaction progress.

  • Neutralization: Test the pH of the resulting solution. It will be strongly basic. Neutralize the excess NaOH by slowly adding a weak acid, such as 3M hydrochloric acid (HCl), until the pH is between 7 and 9.[8]

  • Final Disposal: If institutional and local regulations permit, the resulting neutralized aqueous solution of sodium acetate, sodium chloride, and 2-methylene-1,3-propanediol may be eligible for drain disposal with copious amounts of water.[8] Consult your EHS department for final approval.

Emergency Procedures: Spill Management

Accidents happen, but a prepared response mitigates the risk.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.[1]

  • Don PPE: Wear the full PPE ensemble as described in Section 1.2.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealable container for hazardous waste disposal.[1][4]

  • Decontamination: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your supervisor and EHS department.

By adhering to these scientifically grounded and safety-first procedures, you can ensure the responsible management of this compound waste, protecting yourself, your colleagues, and the environment.

References

  • Hazardous Waste Disposal Guide. Dartmouth College.[Link]

  • This compound. PubChem, National Institutes of Health.[Link]

  • This compound. ChemBK.[Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. U.S. Environmental Protection Agency.[Link]

  • Safety Data Sheet: Propane-1,2-diyl diacetate. 3D-basics.[Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency.[Link]

  • Safe handling of Unsaturated Polyester (UP) Resins. European Technology Platform for Sustainable Chemistry.[Link]

  • EPA Hazardous Waste Codes. University of Maryland.[Link]

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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methylenepropane-1,3-diyl diacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Methylenepropane-1,3-diyl diacetate (CAS No. 3775-29-9), a compound utilized in various scientific research applications. As your partner in laboratory safety, we move beyond generic recommendations to offer a detailed, scientifically-grounded protocol for personal protective equipment (PPE) selection, use, and disposal, ensuring you can focus on your research with confidence.

Hazard Assessment: Understanding the Risks

Before any handling procedures, a thorough understanding of the potential hazards associated with this compound is essential. Based on available Safety Data Sheets (SDS), this compound presents the following primary hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

While comprehensive toxicological data is limited, the chemical structure, an acetate ester, suggests that prolonged or unprotected exposure could lead to more significant health effects. Therefore, a conservative and proactive approach to PPE is warranted.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks identified above. The following recommendations are based on a synthesis of SDS information and established best practices for handling acetate esters and irritant chemicals.

Eye and Face Protection: Shielding Against Splashes and Vapors

Direct contact with this compound can cause serious eye irritation.[3] Therefore, robust eye and face protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards should be worn at all times when handling this chemical.[1]

  • Enhanced Protection: In situations with a higher risk of splashing, such as during transfers of larger volumes or when heating the substance, a full-face shield should be worn in addition to safety goggles.

Skin Protection: A Barrier Against Irritation

Given that the compound is a known skin irritant, comprehensive skin protection is crucial. This includes the appropriate selection of gloves and laboratory coats.[3]

The choice of glove material is paramount for effective protection. While no specific permeation data for this compound is readily available, we can extrapolate from data on similar acetate esters. Nitrile gloves are generally not recommended for use with acetates due to poor resistance.[4]

Glove MaterialRecommendation for Acetate EstersRationale
Butyl Rubber Excellent Butyl rubber gloves offer superior resistance to a wide range of esters and ketones.[4] They are the preferred choice for extended contact.
Neoprene Good to Fair Neoprene gloves provide moderate protection against acetates and can be a suitable alternative for shorter-duration tasks.[5]
Nitrile Rubber Not Recommended Nitrile gloves generally show poor resistance to acetates and should be avoided for all but the most incidental contact, with immediate replacement upon any splash.[4][6]
Natural Rubber (Latex) Poor Latex gloves offer minimal protection against many chemicals, including acetates, and can also pose allergy risks.

Recommendation: For handling this compound, Butyl rubber gloves are the primary recommendation. In scenarios of limited, incidental contact, thicker neoprene gloves may be acceptable. Always inspect gloves for any signs of degradation or damage before and during use.

A standard cotton lab coat may not provide sufficient protection against splashes of this compound.

  • Standard Operations: A chemically resistant lab coat or apron made of a material like polyethylene-coated polypropylene should be worn over a standard lab coat.

  • High-Risk Procedures: For tasks with a significant risk of splashing or exposure, a one-piece coverall made of a chemically resistant material is recommended.[3]

Respiratory Protection: Guarding Against Inhalation

The potential for respiratory irritation necessitates careful consideration of respiratory protection, particularly when handling the substance outside of a certified chemical fume hood or in poorly ventilated areas.[3]

  • Engineering Controls as Primary Protection: All handling of this compound that may generate vapors or aerosols should be conducted within a properly functioning chemical fume hood.

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below acceptable limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the appropriate choice.[7][8] The cartridge should have a black color code as per NIOSH standards.[8]

Operational Plan: Step-by-Step Safety Protocols

A systematic approach to the use of PPE is crucial for ensuring its effectiveness.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Inner Gloves (Optional): For extended work, consider wearing a pair of thin inner gloves (e.g., nitrile for dexterity, to be covered by the primary chemical-resistant glove).

  • Protective Clothing: Don your chemically resistant lab coat or coverall.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.

  • Outer Gloves: Don your primary chemical-resistant gloves (e.g., Butyl rubber), ensuring the cuffs are pulled up over the sleeves of your lab coat or coverall.

Doffing PPE: Preventing Cross-Contamination

The removal of PPE is a critical step where cross-contamination can occur. Follow this sequence to minimize risk:

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out as you remove them. Dispose of them in the designated chemical waste container.

  • Protective Clothing: Remove your lab coat or coverall, folding the contaminated side inward.

  • Hand Hygiene: Wash your hands and put on a fresh pair of clean gloves.

  • Eye and Face Protection: Remove the face shield (if used), followed by the safety goggles.

  • Respiratory Protection: Remove your respirator.

  • Final Glove Removal and Hand Hygiene: Remove the final pair of gloves and wash your hands thoroughly with soap and water.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the experimental task.

PPE_Selection_Workflow PPE Selection for this compound cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_actions Required PPE start Start: Handling this compound risk_assessment Assess Risk of Splash, Aerosolization, and Exposure Duration start->risk_assessment low_risk Low Risk: Small quantities (<10mL) Well-ventilated area or fume hood Short duration risk_assessment->low_risk Low medium_risk Medium Risk: Larger volumes (10-100mL) Potential for minor splashing Extended duration risk_assessment->medium_risk Medium high_risk High Risk: Large volumes (>100mL) Significant splash potential Heating or aerosolization risk_assessment->high_risk High ppe_low Safety Goggles Chemically Resistant Lab Coat Butyl or Neoprene Gloves low_risk->ppe_low ppe_medium Safety Goggles & Face Shield Chemically Resistant Lab Coat/Apron Butyl Rubber Gloves medium_risk->ppe_medium ppe_high Safety Goggles & Face Shield Chemically Resistant Coverall Butyl Rubber Gloves Air-Purifying Respirator with Organic Vapor Cartridge high_risk->ppe_high

Caption: PPE selection workflow based on risk assessment.

Disposal Plan: Responsible Management of Contaminated Materials

Proper disposal of this compound and all contaminated materials is a critical final step in the safety protocol to prevent environmental contamination and delayed exposure.

Chemical Waste
  • Collection: Unused or waste this compound should be collected in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's hazardous waste management program.[2] Do not pour this chemical down the drain.

Contaminated PPE
  • Gloves, Lab Coats, and other Solids: All disposable PPE that has come into contact with this compound should be considered hazardous waste.

  • Collection: Place contaminated solid waste in a designated, labeled, and sealed container, separate from regular laboratory trash.

  • Disposal: Dispose of contaminated PPE through your institution's hazardous waste program.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of all laboratory personnel.

References

  • OSHA. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • International Enviroguard. (2019, April 3). OSHA & EPA Chemical Protective Clothing Guidelines. Retrieved from [Link]

  • Washington State University. (n.d.). Ammonium Acetate Standard Operating Procedure. Retrieved from [Link]

  • 3M. (n.d.). Respirator Selection | Respiratory Protection. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Ammonium Acetate - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]

  • Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]

  • Shanghai Talent Chemical Co., Ltd. (2025, September 22). How to dispose of ammonium acetate safely? [Blog]. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]

  • Kelco. (2008, December 15). Chemical Compatibility Chart. Neoprene. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Guide to the Selection & Use of Particulate Respirators. NIOSH. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Uranyl Acetate. Retrieved from [Link]

  • Reddit. (2013, October 31). Copper(II) acetate disposal? [Online forum post]. r/chemistry. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Environmental Health and Safety, The University of Texas at Austin. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Showa. (n.d.). Chemical-Resistance-Guide-SHOWA-CHM-Neoprene.pdf. Retrieved from [Link]

  • SOSCleanroom. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Superior Glove. (n.d.). Chemical Resistance Chart. Retrieved from [Link]

  • Shield Scientific. (n.d.). Ultimate Guide to Chemical Resistant Disposable Gloves. Retrieved from [Link]

  • Duke University. (n.d.). Microflex Chemical Resistance Ratings. Safety. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Propane-1,2-diyl diacetate. Retrieved from [Link]

  • The University of Texas at Austin. (n.d.). Chemical Waste. Environmental Health & Safety (EHS). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.